Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dipropan-2-yl 2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO6S/c1-14(2)27-18(23)21(19(24)28-15(3)4)10-20(11-21)12-22(13-20)29(25,26)17-8-6-16(5)7-9-17/h6-9,14-15H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWAGXJADWMMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)(C(=O)OC(C)C)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate, a novel spirocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details a robust synthetic methodology, including the preparation of key intermediates and the final cyclization step. Furthermore, it outlines a complete characterization workflow, providing expected analytical data for the confirmation of the target structure's identity and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the unique chemical space offered by azaspiro[3.3]heptane scaffolds.
Introduction: The Significance of Azaspiro[3.3]heptanes in Modern Drug Discovery
The azaspiro[3.3]heptane moiety has emerged as a compelling structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional architecture offers a distinct advantage over more conventional saturated heterocycles, providing precise vectoral projection of substituents into chemical space. This unique conformational constraint can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties, such as increased aqueous solubility and metabolic stability. The 2-azaspiro[3.3]heptane framework, in particular, is recognized as a valuable bioisostere for piperidine, a ubiquitous scaffold in numerous approved drugs[1][2]. The strategic functionalization of the azaspiro[3.3]heptane core, as exemplified by the title compound, this compound, opens avenues for the development of novel therapeutic agents with potentially superior pharmacological profiles.
This guide focuses on a targeted synthesis and rigorous characterization of a key derivative, this compound. The tosyl protecting group on the azetidine nitrogen allows for controlled manipulation of the core structure, while the diisopropyl dicarboxylate functionality at the 6-position provides versatile handles for further chemical elaboration.
Retrosynthetic Analysis and Synthetic Strategy
The synthetic approach to this compound is predicated on the formation of the spirocyclic core through a nucleophilic substitution reaction. The retrosynthetic analysis, depicted below, disconnects the target molecule at the C-N and C-C bonds of the newly formed cyclobutane ring, leading to two key precursors: a suitably activated N-tosyl-azetidine derivative and diisopropyl malonate.
Caption: Retrosynthetic disconnection of the target molecule.
The forward synthesis, therefore, involves the preparation of 3,3-bis(bromomethyl)-1-tosylazetidine, followed by its reaction with the enolate of diisopropyl malonate to construct the spirocyclic framework. This strategy is advantageous due to the commercial availability of the starting materials and the generally high efficiency of such cyclization reactions.
Experimental Protocols
Synthesis of the Key Intermediate: 3,3-Bis(bromomethyl)-1-tosylazetidine
The synthesis of the bis-electrophilic intermediate, 3,3-bis(bromomethyl)-1-tosylazetidine, is a critical step in the overall synthetic sequence. While not explicitly detailed in the immediate search results for the final compound, a plausible and referenced approach involves the tosylation of 3,3-bis(hydroxymethyl)azetidine followed by bromination. A more direct route, starting from a protected 2-oxa-6-azaspiro[3.3]heptane, is described in the supporting information of a relevant publication[3].
Reaction Scheme:
Caption: Synthesis of the key bis-electrophile intermediate.
Step-by-Step Protocol:
-
To a suspension of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in diethyl ether (Et₂O) at 0 °C, add a solution of hydrobromic acid (33% in acetic acid, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3,3-bis(bromomethyl)-1-tosylazetidine.
Synthesis of this compound
The final step in the synthesis involves the formation of the spirocyclic system via a double nucleophilic substitution of the bis-bromide intermediate with the enolate of diisopropyl malonate.
Reaction Scheme:
Caption: Final cyclization step to the target compound.
Step-by-Step Protocol:
-
To a stirred solution of diisopropyl malonate (1.2 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,3-bis(bromomethyl)-1-tosylazetidine (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.
Characterization and Data Presentation
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tosyl group (aromatic protons and methyl protons), the isopropyl ester groups (methine and methyl protons), and the protons of the azaspiro[3.3]heptane core.
-
¹³C NMR: The carbon NMR spectrum will provide signals for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester groups, the aromatic carbons of the tosyl group, and the aliphatic carbons of the spirocyclic framework and the isopropyl groups.
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Tosyl-CH₃ | ~2.4 | ~21.5 |
| Tosyl-Ar-H | ~7.4 (d), ~7.8 (d) | ~127-130, ~133, ~144 |
| Azetidine-CH₂ | ~3.5-4.0 (s) | ~55-60 |
| Spiro-C(CH₂)₂ | ~2.5-3.0 (s) | ~35-40 |
| Ester-CH | ~5.0 (septet) | ~68-70 |
| Ester-CH₃ | ~1.2 (d) | ~21-22 |
| C=O | - | ~170-172 |
| Spiro-C | - | ~40-45 |
Note: These are predicted chemical shifts and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass of the synthesized compound, confirming its elemental composition. The expected molecular ion peak [M+H]⁺ for C₂₁H₂₉NO₆S would be approximately 424.1737.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ester) | ~1730 |
| S=O (sulfonamide) | ~1340 and ~1160 |
| C-N | ~1200-1000 |
| C-H (aliphatic) | ~2980-2850 |
| C-H (aromatic) | ~3100-3000 |
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The presented protocols are based on established synthetic methodologies for related azaspirocyclic systems, ensuring a high probability of success for researchers in the field. The comprehensive characterization data outlined will enable unambiguous confirmation of the target compound's structure and purity. The availability of this versatile building block is anticipated to facilitate the exploration of novel chemical space and accelerate the discovery of new therapeutic agents.
References
-
BU CyberSec Lab. this compound.[Link]
-
PubMed. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry.[Link]
-
PubMed. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.[Link]
-
CP Lab Safety. this compound, 95% Purity, C21H29NO6S, 10 grams.[Link]
-
MDPI. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.[Link]
-
ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.[Link]
-
MDPI. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols.[Link]
-
ETH Zurich Research Collection. 2,6-Diazaspiro[3.3]heptanes - Supporting Information.[Link]
- Google Patents.Diazaspiro[3.3]heptane derivatives and their use as soluble epoxide hydrolase inhibitors.
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.[Link]
-
Google Patents. Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester.
- Google Patents.Azaspiroheptanes and octanes and processes for their production.
-
ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine.[Link]
- Google Patents.Processes for the preparation of 5-azaspiro[2.
-
Green Chemistry (RSC Publishing). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium.[Link]
-
PubMed Central. Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2.[Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
This technical guide provides a comprehensive analysis of the spectroscopic data for Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate, a key building block in medicinal chemistry and materials science. The unique spirocyclic scaffold of this molecule presents distinct features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document will delve into the interpretation of these spectra, offering insights into the structural nuances and the rationale behind the experimental methodologies.
Molecular Structure and Its Spectroscopic Implications
This compound possesses a rigid spiro[3.3]heptane core, which is comprised of two fused cyclobutane rings. This strained ring system significantly influences the chemical environment of the constituent atoms, leading to characteristic spectroscopic signatures.
Figure 1. Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule. The rigidity of the spirocyclic system leads to well-resolved signals with distinct coupling patterns. While specific data for the title compound is not publicly available in the provided search results, we can predict the expected spectral features based on closely related structures found in the literature.[1]
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Expected Chemical Shifts and Multiplicities:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| Aromatic (Tosyl) | 7.2 - 7.8 | AA'BB' system (two doublets) | The para-substituted benzene ring of the tosyl group will show two distinct signals for the ortho and meta protons. |
| Azetidine CH₂ | 3.5 - 4.5 | Singlet or AB quartet | The four protons on the azetidine ring adjacent to the nitrogen are expected to be chemically equivalent in a fast-inverting system, giving a singlet. However, restricted rotation or ring puckering could lead to diastereotopicity, resulting in an AB quartet. |
| Cyclobutane CH₂ | 2.0 - 3.0 | Multiplet | The four protons on the unsubstituted cyclobutane ring will be coupled to each other, resulting in a complex multiplet. |
| Isopropyl CH | 4.8 - 5.2 | Septet | The methine proton of the isopropyl group is coupled to the six methyl protons, resulting in a septet. |
| Isopropyl CH₃ | 1.0 - 1.5 | Doublet | The six methyl protons of each isopropyl group are equivalent and are coupled to the single methine proton, giving a doublet. |
| Tosyl CH₃ | 2.4 | Singlet | The three protons of the methyl group on the tosyl moiety are isolated and will appear as a singlet. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule.
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| Carbonyl (Ester) | 165 - 175 | The sp² hybridized carbon of the ester carbonyl group is highly deshielded. |
| Aromatic (Tosyl) | 125 - 145 | The six carbons of the benzene ring will show four distinct signals due to symmetry. |
| Spirocyclic Quaternary | 50 - 60 | The central spiro carbon is a quaternary carbon and will appear in this region. |
| Azetidine CH₂ | 55 - 65 | The carbons of the azetidine ring are deshielded by the adjacent nitrogen atom. |
| Cyclobutane CH₂ | 30 - 40 | The carbons of the cyclobutane ring are in a typical aliphatic region. |
| Isopropyl CH | 65 - 75 | The methine carbon of the isopropyl group is deshielded by the adjacent oxygen atom. |
| Isopropyl CH₃ | 20 - 25 | The methyl carbons of the isopropyl group are in the typical aliphatic region. |
| Tosyl CH₃ | 20 - 22 | The methyl carbon of the tosyl group. |
Experimental Protocol for ¹³C NMR:
The protocol is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum to single lines for each carbon.
Figure 2. A conceptual workflow for the spectroscopic characterization of a novel compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O (Ester) | 1730 - 1750 | Strong | The stretching vibration of the ester carbonyl group. |
| S=O (Sulfonamide) | 1340 - 1370 and 1150 - 1180 | Strong | The asymmetric and symmetric stretching vibrations of the sulfonyl group. |
| C-N (Azetidine) | 1180 - 1360 | Medium | The stretching vibration of the carbon-nitrogen bond in the azetidine ring. |
| C-O (Ester) | 1000 - 1300 | Strong | The stretching vibrations of the C-O bonds of the ester. |
| Aromatic C=C | 1450 - 1600 | Medium to Weak | The stretching vibrations of the carbon-carbon bonds in the aromatic ring. |
| Aliphatic C-H | 2850 - 3000 | Medium to Strong | The stretching vibrations of the C-H bonds in the alkyl groups. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For Attenuated Total Reflectance (ATR) IR, the solid sample can be placed directly on the crystal.
-
Data Acquisition: A background spectrum is first recorded. Then, the sample spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.
Expected Mass-to-Charge Ratios (m/z):
-
Molecular Ion (M⁺): The molecular weight of this compound (C₂₁H₂₉NO₆S) is 439.17 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high accuracy.
-
Common Fragments:
-
Loss of an isopropoxy group (-OCH(CH₃)₂): [M - 59]⁺
-
Loss of an isopropyl group (-CH(CH₃)₂): [M - 43]⁺
-
Tosyl group: m/z 155 (CH₃C₆H₄SO₂⁺)
-
Tropylium ion from tosyl group: m/z 91 (C₇H₇⁺)
-
Experimental Protocol for Mass Spectrometry:
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.
-
Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a specific m/z range.
Conclusion
The spectroscopic characterization of this compound provides a wealth of information about its intricate molecular structure. The combination of NMR, IR, and MS techniques allows for an unambiguous identification and purity assessment of this important synthetic building block. The insights gained from the detailed analysis of its spectral data are crucial for researchers and scientists in the field of drug development and materials science, enabling them to confidently utilize this compound in their synthetic endeavors. While direct spectral data was not found in the initial search, the analysis of related compounds provides a robust framework for interpretation.[1][2][3][4]
References
-
Carreira, E. M., et al. Supporting Information for 2,6-Diazaspiro[3.3]heptanes. [Link]
-
PubChem. 2-Azaspiro[3.3]heptane. [Link]
-
Hamza, D., et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett 2004, 1, 156-158. [Link]
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. 1237542-10-7|this compound|BLD Pharm [bldpharm.com]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
An In-depth Technical Guide to Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the contemporary landscape of drug discovery, there is a significant impetus to move beyond flat, two-dimensional molecular architectures and explore the rich chemical space offered by three-dimensional structures.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising class of building blocks in this "escape from flatland."[3] Their rigid, well-defined three-dimensional geometry can lead to improved target affinity and selectivity, as well as enhanced physicochemical properties such as solubility and metabolic stability.
Among the diverse array of spirocyclic systems, the 2-azaspiro[3.3]heptane core has garnered considerable attention as a versatile bioisostere for commonly employed saturated heterocycles like piperidine and piperazine.[3][4] This guide focuses on a key derivative of this scaffold: Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate . This compound, with its unique combination of a protected azetidine ring and functionalizable dicarboxylate groups, represents a valuable intermediate for the synthesis of complex molecular entities with potential therapeutic applications.
This technical guide will provide a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, empowering researchers to leverage this promising building block in their drug discovery endeavors.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in the public domain, we can infer its key physicochemical properties based on its structure and data from closely related analogs.
| Property | Value/Information | Source/Rationale |
| CAS Number | 1237542-10-7 | |
| Molecular Formula | C₂₁H₂₉NO₆S | [5] |
| Molecular Weight | 423.52 g/mol | [5] |
| Appearance | Likely a solid at room temperature | Based on related compounds[1][6] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Limited solubility in water. | Inferred from the nonpolar nature of the molecule. |
| Storage | Store in an inert atmosphere at room temperature. |
Synthesis of the 2-Azaspiro[3.3]heptane Core and its Derivatives
The synthesis of the 2-azaspiro[3.3]heptane scaffold is a multi-step process that can be approached through various strategies. A common method involves the construction of the cyclobutane ring followed by the formation of the azetidine ring.
A plausible synthetic pathway to this compound would likely begin with the synthesis of a suitable 2-azaspiro[3.3]heptane-6,6-dicarboxylate precursor, followed by the N-tosylation of the azetidine nitrogen.
Illustrative Synthetic Workflow
Caption: General scheme for the nucleophilic ring-opening of an N-tosyl azetidine.
-
Deprotection: The tosyl group can be removed under specific reducing conditions to liberate the free secondary amine. Common reagents for this transformation include sodium naphthalenide or magnesium in methanol. [1]This deprotection is a crucial step for further functionalization of the nitrogen atom.
Reactivity of the Diisopropyl Dicarboxylate
The two isopropyl ester groups at the C6 position are key handles for further molecular elaboration.
-
Hydrolysis: The esters can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. Due to potential steric hindrance from the spirocyclic core and the bulky isopropyl groups, harsh conditions such as elevated temperatures or the use of specific reagents for hindered esters might be necessary. [7][8]The resulting dicarboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.
-
Reduction: The ester groups can be reduced to the corresponding diols using strong reducing agents like lithium aluminum hydride (LiAlH₄). [2]These diols can then be further functionalized.
-
Transesterification: In the presence of other alcohols and a suitable catalyst, the isopropyl esters can undergo transesterification to form different esters.
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not readily available, we can predict the key features based on its structure and data from analogous compounds. [6][9][10]
-
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region (around 7.3-7.8 ppm) corresponding to the para-substituted tosyl group.
-
Azetidine Protons: A set of multiplets in the upfield region, likely between 3.5 and 4.5 ppm, corresponding to the methylene protons of the azetidine ring.
-
Cyclobutane Protons: Complex multiplets for the methylene protons of the cyclobutane ring.
-
Isopropyl Protons: A septet for the methine proton and two doublets for the diastereotopic methyl groups of the isopropyl esters.
-
Tosyl Methyl Protons: A singlet around 2.4 ppm for the methyl group of the tosyl moiety.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the aromatic region (around 127-145 ppm).
-
Carbonyl Carbons: Resonances for the ester carbonyls, expected around 170 ppm.
-
Spiro Carbon: A quaternary carbon signal for the central spiro atom.
-
Azetidine and Cyclobutane Carbons: Signals in the aliphatic region.
-
Isopropyl Carbons: Resonances for the methine and methyl carbons of the isopropyl groups.
-
Tosyl Methyl Carbon: A signal around 21 ppm.
-
-
IR Spectroscopy:
-
Sulfonamide Group: Strong characteristic absorptions for the S=O stretching of the tosyl group, typically around 1350 and 1160 cm⁻¹.
-
Ester Group: A strong C=O stretching band around 1730 cm⁻¹.
-
C-O Stretching: Bands corresponding to the C-O bonds of the esters.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Bands below 3000 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observable.
-
Common fragmentation patterns would include the loss of an isopropoxy group, the isopropyl group, and cleavage of the tosyl group.
-
Applications in Drug Discovery
This compound is a prime example of a building block designed for use in drug discovery programs. Its utility stems from the combination of the rigid 2-azaspiro[3.3]heptane core and the orthogonal reactivity of its functional groups.
The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules. The dicarboxylate functionality allows for the introduction of two points of diversity, while the protected azetidine nitrogen can be deprotected and further functionalized. This allows for the creation of libraries of compounds with diverse substitution patterns around a rigid, three-dimensional core.
The 2-azaspiro[3.3]heptane moiety can be used to:
-
Mimic other cyclic amines: As a bioisostere for piperidine or piperazine, it can be incorporated into known pharmacophores to explore new intellectual property space and potentially improve drug-like properties. [3][4]* Introduce conformational rigidity: The spirocyclic nature of the scaffold restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.
-
Modulate physicochemical properties: The introduction of the spirocyclic core can influence properties such as lipophilicity (logP/logD) and aqueous solubility, which are critical for a compound's pharmacokinetic profile. [3]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its rigid three-dimensional structure, combined with the orthogonal reactivity of its functional groups, provides a powerful platform for the synthesis of novel and diverse chemical entities. While detailed experimental data for this specific compound is not yet widely disseminated, its chemical properties and reactivity can be confidently inferred from the extensive knowledge of its constituent functional groups and the broader class of azaspiro[3.3]heptane derivatives. As the demand for novel, three-dimensional chemical matter continues to grow, compounds like this compound will undoubtedly play an increasingly important role in the design and synthesis of the next generation of therapeutic agents.
References
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. 1237542-10-7|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-forMyl-, 1,1-diMethylethyl ester(1440960-67-7) 1H NMR [m.chemicalbook.com]
- 9. scienceopen.com [scienceopen.com]
- 10. rsc.org [rsc.org]
Structural Analysis of Tosyl-Protected Azaspiro[3.3]heptane Esters: A Multi-Technique Approach to Conformation and Stereochemistry
An In-depth Technical Guide:
Abstract
The azaspiro[3.3]heptane scaffold has emerged as a cornerstone in modern medicinal chemistry, prized for its role as a rigid, three-dimensional bioisostere for common saturated heterocycles.[1][2][3] Its unique spirocyclic structure offers a defined spatial arrangement of substituents, providing a powerful tool for navigating novel chemical space and optimizing drug-like properties.[2][4] The introduction of a p-toluenesulfonyl (tosyl) protecting group is a critical synthetic step, not only facilitating subsequent chemical transformations but also profoundly influencing the conformational landscape of the azetidine ring. This guide provides an in-depth exploration of the structural analysis of tosyl-protected azaspiro[3.3]heptane esters, synthesizing insights from X-ray crystallography, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling to build a comprehensive understanding of this important molecular framework.
Introduction: The Strategic Value of the Azaspiro[3.3]heptane Core
The relentless pursuit of novel bioactive molecules has driven chemists to explore beyond flat, aromatic structures towards sp³-rich scaffolds that offer superior three-dimensional complexity. The spiro[3.3]heptane framework is exemplary in this regard, serving as a restricted surrogate for cyclohexane and piperidine derivatives.[1][5][6][7][8][9] This structural mimicry allows for the fine-tuning of physicochemical properties, often leading to improved aqueous solubility and metabolic stability.[4][10]
The tosyl group (Ts), a derivative of p-toluenesulfonic acid, is frequently employed to protect the nitrogen atom within the azaspiro[3.3]heptane core.[11] Beyond its role in masking the nucleophilicity of the amine, the bulky and electron-withdrawing nature of the tosyl group serves as a powerful conformational control element.[12][13][14] It restricts ring dynamics and can lock the four-membered azetidine ring into a preferred puckered conformation, which is a critical consideration for structure-based drug design.[10]
This guide elucidates the multi-faceted approach required to definitively characterize the structure of these molecules, providing researchers and drug development professionals with the foundational knowledge to leverage this scaffold effectively.
Synthesis and Conformational Control: The Role of the Tosyl Group
The construction of the azaspiro[3.3]heptane core is often achieved through robust methods such as thermal [2+2] cycloadditions.[7] Following the formation of the core, the secondary amine is typically protected. The tosylation protocol is a self-validating system; its success is readily confirmed by spectroscopic methods, and it sets the stage for all subsequent structural analysis.
Experimental Protocol: Synthesis and Tosylation of a Representative Azaspiro[3.3]heptane
-
Core Synthesis (Illustrative): The synthesis often begins with a key [2+2] cycloaddition between an appropriate alkene and an isocyanate to form a β-lactam, which is subsequently reduced to yield the 1-azaspiro[3.3]heptane core.[7]
-
Tosyl Protection:
-
To a stirred solution of the parent azaspiro[3.3]heptane ester (1.0 eq.) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure N-tosylated product.
-
The installation of the tosyl group is not merely a protective measure; it is a strategic decision that directly impacts the molecule's three-dimensional structure.[13]
Caption: Synthetic workflow for N-tosylation.
The Conformational Landscape: A Rigid yet Dynamic System
Unlike the relatively flexible cyclohexane ring, the spiro[3.3]heptane scaffold is significantly more rigid.[2] The structure is defined by two fused four-membered rings connected by a central quaternary carbon. While the overall framework is constrained, the azetidine ring itself exhibits a notable degree of puckering.[8][10]
The conformation of the azetidine ring is influenced by the steric and electronic properties of its substituents. The large tosyl group typically forces the ring into a specific puckered state to minimize steric strain. This puckering can be quantified by the dihedral angle (φ) within the four-membered ring.[8] Understanding this preferred conformation is paramount, as it dictates the relative orientation of substituents, which in turn governs biological activity.
Caption: Factors influencing azetidine ring conformation.
Definitive Structural Elucidation: A Triad of Techniques
A comprehensive structural analysis relies on the synergy between solid-state analysis, solution-state characterization, and theoretical modeling. No single technique provides a complete picture.
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides unambiguous, high-resolution information about the molecule's solid-state structure, serving as the "gold standard" for structural assignment.[15] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, which are essential for validating the molecular constitution and defining its conformation.[9]
Key Insights from Crystallography:
-
Absolute Stereochemistry: Confirms the spatial arrangement of atoms.
-
Ring Conformation: Directly measures the puckering of the azetidine and cyclobutane rings.[8]
-
Intermolecular Interactions: Reveals packing forces and hydrogen bonding in the crystal lattice.
Data Presentation: Crystallographic Parameters
| Parameter | Typical Value | Significance |
| C-S Bond Length (Tosyl) | ~1.76 Å | Confirms sulfonamide linkage |
| S-N Bond Length (Tosyl) | ~1.64 Å | Confirms sulfonamide linkage |
| Azetidine Puckering (φ) | 10-30° | Quantifies ring non-planarity[8] |
| N-S-C-C Torsion Angle | Varies | Defines orientation of the tosyl group |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals by slow evaporation, vapor diffusion, or cooling of a saturated solution (e.g., in ethyl acetate/hexanes).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution & Refinement: Process the diffraction data to obtain integrated intensities. Solve the structure using direct methods or Patterson analysis. Refine the atomic positions and thermal parameters against the experimental data to achieve a final, validated structural model.
NMR Spectroscopy: Probing the Solution-State Structure
While X-ray crystallography provides a static picture, NMR spectroscopy reveals the structure and dynamics of the molecule in solution, which is more relevant to its biological environment.[16] A combination of 1D and 2D NMR experiments is required for a complete analysis.[15]
Key Experiments and Insights:
-
¹H and ¹³C NMR: Confirm the chemical formula and identify the electronic environment of each nucleus.
-
COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, confirming bond connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical experiment for conformational analysis. It identifies protons that are close in space (<5 Å), even if they are not directly bonded.[15] The presence or absence of NOE cross-peaks provides powerful evidence for a specific solution-state conformation.
Experimental Protocol: Conformational Analysis by NMR
-
Sample Preparation: Prepare a ~5-10 mg/mL solution of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a standard set of spectra on a high-field NMR spectrometer (≥400 MHz): ¹H, ¹³C, COSY, HSQC, and NOESY (with a mixing time of ~500-800 ms).
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Analyze the NOESY spectrum to identify key spatial correlations. For example, an NOE between a proton on the tosyl group and a proton on the azaspiro[3.3]heptane core can define the orientation of the protecting group.
-
Correlate the observed NOEs with computationally generated low-energy conformers to validate the dominant solution structure.
-
Caption: Workflow for NMR-based conformational analysis.
Computational Modeling: Bridging Theory and Experiment
Computational chemistry provides the theoretical framework to understand the energetics of different conformations and to rationalize experimental observations.[17][18] Techniques like Density Functional Theory (DFT) can be used to perform geometry optimizations and calculate the relative energies of different possible conformers.[19]
Role of Computational Modeling:
-
Conformational Searching: Systematically explore the potential energy surface to identify all low-energy conformers.
-
Energy Calculation: Determine the relative stability of different conformers, predicting the most populated state.
-
Data Correlation: Calculated NMR chemical shifts and coupling constants can be compared with experimental values to add confidence to a structural assignment.
Experimental Protocol: Conformational Search
-
Structure Building: Build the 3D structure of the tosyl-protected azaspiro[3.3]heptane ester using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of low-energy starting structures.
-
Geometry Optimization: Subject each unique conformer to a higher-level geometry optimization using DFT (e.g., B3LYP/6-31G* level of theory).
-
Energy Analysis: Calculate the single-point energies of the optimized conformers to determine their relative stabilities and predict the Boltzmann population distribution at room temperature.
Conclusion: A Unified Structural Model
The structural analysis of tosyl-protected azaspiro[3.3]heptane esters demands a rigorous, multi-pronged strategy. X-ray crystallography provides an unequivocal solid-state structure, NMR spectroscopy reveals the dominant conformation in solution, and computational modeling offers a theoretical basis for understanding the observed geometries. By integrating the insights from these three pillars of structural chemistry, researchers can build a complete and validated model of these valuable scaffolds. This detailed structural knowledge is not merely an academic exercise; it is a prerequisite for rational drug design, enabling the precise placement of pharmacophoric elements in three-dimensional space to achieve optimal target engagement and biological activity.
References
-
Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.[Link]
-
Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. FOLIA.[Link]
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. figshare.[Link]
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. ResearchGate.[Link]
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ACS Publications.[Link]
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Sci-Hub.[Link]
-
1H NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists. PubMed.[Link]
-
Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed.[Link]
-
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate.[Link]
-
Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Semantic Scholar.[Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications.[Link]
-
Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed.[Link]
-
A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Arkivoc.[Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.[Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. auremn.[Link]
-
Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. PubMed Central.[Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[Link]
-
Tosyl group. Grokipedia.[Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.[Link]
-
A new conformer of 1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane. PubMed.[Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. OUCI.[Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Figshare.[Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. ResearchGate.[Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.[Link]
-
Recent Advances in Synthetic Routes to Azacycles. PubMed Central.[Link]
-
What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate.[Link]
-
2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate.[Link]
-
2-Azaspiro(3.3)heptane | C6H11N. PubChem.[Link]
-
Conformational sampling of druglike molecules with MOE and catalyst: implications for pharmacophore modeling and virtual screening. PubMed.[Link]
-
Organic Chemistry Computational Modeling Experiment. WebMO.[Link]
-
Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol. PubMed.[Link]
-
3D conformation and crystal interaction insights into drug development challenges for HCV drug analogues via molecular simulations. National Institutes of Health.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. [folia.unifr.ch]
- 6. figshare.com [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. grokipedia.com [grokipedia.com]
- 12. A new conformer of 1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Synthetic Routes to Azacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. azolifesciences.com [azolifesciences.com]
- 16. auremn.org.br [auremn.org.br]
- 17. Conformational sampling of druglike molecules with MOE and catalyst: implications for pharmacophore modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. webmo.net [webmo.net]
- 19. Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol - PubMed [pubmed.ncbi.nlm.nih.gov]
potential applications of 2-azaspiro[3.3]heptane derivatives in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Azaspiro[3.3]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led to a paradigm shift in drug design, famously termed "escaping from flatland." This guide delves into the burgeoning role of 2-azaspiro[3.3]heptane derivatives, a class of strained spirocyclic systems, as versatile building blocks in modern medicinal chemistry. We will explore their strategic application as bioisosteres for common saturated heterocycles, the profound impact of their unique three-dimensional architecture on physicochemical properties, and their successful incorporation into drug candidates across diverse therapeutic areas. This document serves as a technical resource, providing not only a comprehensive overview of the field but also actionable insights into the synthesis and evaluation of these promising scaffolds.
The Rise of Spirocyclic Scaffolds: Introducing 2-Azaspiro[3.3]heptane
The 2-azaspiro[3.3]heptane framework, characterized by two fused four-membered azetidine rings, presents a rigid and structurally distinct alternative to more flexible six-membered rings like piperidine.[1] This inherent rigidity offers a predictable orientation of substituents, enabling more precise and selective interactions with biological targets.[2] The introduction of this spirocyclic motif into drug-like molecules has been shown to favorably modulate key pharmacokinetic properties, including aqueous solubility and metabolic stability.[3][4]
A pivotal application of 2-azaspiro[3.3]heptane is its use as a bioisostere for the piperidine core.[5][6] Bioisosteric replacement is a powerful strategy in drug discovery to fine-tune the pharmacological profile of a lead compound.[1] The substitution of a piperidine ring with a 2-azaspiro[3.3]heptane moiety can lead to significant improvements in drug-like properties, a concept that has gained considerable traction in recent years.[6][7]
Physicochemical Properties and their Implications in Drug Design
The incorporation of a 2-azaspiro[3.3]heptane core can have a profound and sometimes counterintuitive impact on a molecule's physicochemical properties. A notable effect is the potential to lower lipophilicity, as measured by logD7.4, despite the net addition of a carbon atom compared to its piperidine counterpart.[8] This phenomenon can be rationalized by an increase in the basicity of the nitrogen atom within the spirocyclic system.[8]
| Property | Impact of 2-Azaspiro[3.3]heptane Incorporation | Rationale |
| Lipophilicity (logD) | Often lowered, particularly for C-linked derivatives.[8] | Increased basicity of the nitrogen atom leads to a higher proportion of the protonated, more water-soluble form at physiological pH.[8] |
| Aqueous Solubility | Generally increased.[4] | The three-dimensional structure and potential for reduced crystal packing energy contribute to enhanced solubility. |
| Metabolic Stability | Often improved.[6] | The spirocyclic core can be less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to piperidines.[6] |
| Molecular Rigidity | High.[1] | The fused ring system restricts conformational flexibility, providing predictable exit vectors for substituents.[2] |
It is crucial to note that while beneficial in many cases, the geometric changes induced by the spirocyclic core are significant. When not employed as a terminal group, 2-azaspiro[3.3]heptanes may not be suitable bioisosteres for piperidines or piperazines due to these substantial alterations in molecular shape.[8]
Synthetic Strategies for Accessing 2-Azaspiro[3.3]heptane Derivatives
The utility of any building block in medicinal chemistry is intrinsically linked to its synthetic accessibility. Fortunately, several robust synthetic routes to 2-azaspiro[3.3]heptane derivatives have been developed, allowing for the preparation of a diverse range of functionalized analogues. These methods often involve the construction of the four-membered rings through cyclization reactions.[9]
Exemplary Synthetic Protocol: Synthesis of a C1-Functionalized 2-Azaspiro[3.3]heptane
This protocol outlines a general approach for the synthesis of 2-azaspiro[3.3]heptanes with functionality at the C1 position, providing a handle for further elaboration.[3]
Step 1: Starting Material Preparation
-
Begin with a suitable starting material, such as a derivative of 1,1,1-tris(hydroxymethyl)ethane, which can be converted to a key aldehyde intermediate.
Step 2: Formation of the First Azetidine Ring
-
The aldehyde is subjected to a reductive amination with a primary amine bearing a suitable protecting group (e.g., Boc).
-
The resulting secondary amine undergoes an intramolecular cyclization to form the first azetidine ring.
Step 3: Introduction of Functionality and Formation of the Second Ring
-
The protecting group is removed, and the nitrogen is functionalized.
-
A subsequent intramolecular cyclization reaction, often involving the displacement of a leaving group, leads to the formation of the second azetidine ring, completing the spirocyclic core.
Step 4: Final Deprotection and Derivatization
-
Any remaining protecting groups are removed to yield the desired 2-azaspiro[3.3]heptane derivative.
-
The functional group at C1 can then be used for further chemical modifications.
Caption: Relationship between properties and applications of the scaffold.
Future Directions and Conclusion
The 2-azaspiro[3.3]heptane scaffold has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. Its unique structural and physicochemical properties offer a compelling strategy to overcome common challenges in drug discovery, such as poor solubility and metabolic instability. While its application as a direct bioisostere requires careful consideration of the geometric implications, the successful development of drug candidates incorporating this motif underscores its potential. Future research will likely focus on expanding the diversity of functionalized 2-azaspiro[3.3]heptane building blocks, exploring their use as central scaffolds with multiple exit vectors, and applying them to a broader range of biological targets. [3]The continued exploration of this fascinating chemical space promises to yield the next generation of innovative therapeutics.
References
-
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]
-
2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]
-
Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Scilit. [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6452-6455. [Link]
-
1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]
-
Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). ResearchGate. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Synthesis of 1-Substituted 2-Azaspiro[3.3]-heptanes. Sci-Hub. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. researchgate.net [researchgate.net]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Navigating the Three-Dimensional Frontier: A Technical Guide to the Discovery of Novel Spirocyclic Compounds for Drug Design
Abstract
The paradigm in drug discovery is undergoing a significant spatial shift, moving away from the planar, two-dimensional landscapes of traditional aromatic scaffolds towards the topographical complexity of three-dimensional molecules. At the forefront of this evolution are spirocyclic compounds, motifs defined by two rings sharing a single carbon atom.[1] This unique architecture imparts a rigid, well-defined three-dimensional geometry that offers profound advantages in medicinal chemistry.[2][3][4] By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocyclic scaffolds can enhance binding affinity, refine selectivity, and dramatically improve physicochemical and pharmacokinetic profiles, including solubility and metabolic stability.[5][6][7][8] However, the synthetic complexity of these structures has historically hindered their widespread adoption.[9][10] This guide provides a comprehensive technical overview for researchers and drug development professionals on the strategic design, synthesis, and evaluation of novel spirocyclic compounds, transforming them from a synthetic challenge into a powerful tool for creating next-generation therapeutics.
The Strategic Imperative for Spirocycles: Beyond "Flatland"
For decades, medicinal chemistry has been dominated by "flat" aromatic and heteroaromatic ring systems. While synthetically accessible, these scaffolds often lead to compounds with poor solubility, high metabolic liability, and off-target activities. The "escape from flatland" is a strategic response, emphasizing the need for molecules with greater three-dimensionality.[4]
Spirocycles are exceptional tools for this purpose.[9][10] The central spiroatom, a quaternary carbon, acts as a rigid pivot, projecting substituents into precise vectors in 3D space. This conformational restriction can reduce the entropic penalty upon binding to a biological target, leading to enhanced potency.[1][11][12] Furthermore, the increase in Fsp³ character is strongly correlated with a higher probability of clinical success, as it often improves solubility, reduces promiscuity, and enhances metabolic stability.[7][8]
Core Advantages of Spirocyclic Scaffolds:
-
Enhanced Potency and Selectivity: The rigid framework allows for an optimal and precise presentation of pharmacophoric elements to the target protein, improving binding affinity and selectivity against related proteins.[6][7][8]
-
Improved Physicochemical Properties: Introducing spirocyclic motifs can disrupt planarity, which often leads to better aqueous solubility and lower lipophilicity (LogP/LogD) compared to their carbocyclic counterparts.[8][13]
-
Increased Metabolic Stability: The quaternary spirocenter and adjacent carbons are less susceptible to metabolic attack (e.g., oxidation by cytochrome P450 enzymes) compared to benzylic positions in flatter molecules.[6][13]
-
Access to Novel Chemical Space: Spirocycles provide access to previously unexplored areas of chemical space, offering opportunities to secure novel intellectual property and overcome existing resistance mechanisms.[9][10]
Architectural Blueprint: Designing Novel Spirocyclic Scaffolds
The design of effective spirocyclic drug candidates is a multi-faceted process, blending computational foresight with established medicinal chemistry strategies.
Computational and In Silico Design
Computer-Aided Drug Design (CADD) is indispensable for navigating the vast chemical space of potential spirocycles, reducing the time and cost associated with discovery.[14]
-
Structure-Based Design & Molecular Docking: When a high-resolution structure of the target protein is available, molecular docking can be used to virtually screen libraries of spirocyclic fragments or compounds, predicting their binding modes and affinities.[15][16] This allows for the rational design of spirocycles that maximize favorable interactions with the target's binding pocket.
-
De Novo Design: Algorithms can design novel spirocyclic molecules from the ground up, tailored to fit the specific geometric and chemical features of a target's active site.[14][15]
-
Scaffold Hopping: A powerful strategy involves replacing a known core (e.g., a piperidine ring) in an existing drug or hit compound with a computationally-selected spirocyclic motif.[17][18] This can maintain or improve biological activity while unlocking superior physicochemical or pharmacokinetic properties and creating a new intellectual property position.
Caption: Computational workflow for the rational design of novel spirocyclic drug candidates.
Bioisosteric Replacement
Bioisosterism—the substitution of one chemical group with another that retains similar biological activity—is a cornerstone of lead optimization.[19][20] Spirocyclic motifs serve as excellent non-classical bioisosteres for common, often problematic, functional groups.[21]
A key application is the replacement of a gem-dimethyl group or a carbonyl group with a spiro-oxetane or spiro-cyclopropane.[13] This can maintain the spatial arrangement of substituents while improving metabolic stability and solubility. Similarly, azaspirocycles are increasingly used as superior replacements for piperidines or morpholines, often mitigating hERG liability and fine-tuning basicity.[12][22]
Table 1: Physicochemical Property Modulation via Spirocyclic Bioisosteres
| Original Fragment | Spirocyclic Bioisostere | Key Property Improvements |
|---|---|---|
| gem-Dimethyl | Spiro[2.2]pentane | Increased Fsp³, reduced lipophilicity |
| Carbonyl (C=O) | 3-Oxa-spiro[2.3]hexane (Oxetane) | Improved metabolic stability, enhanced solubility.[13] |
| Piperidine | 2-Aza-spiro[3.3]heptane | Reduced pKa, lower lipophilicity, potential to escape hERG binding.[22] |
| Morpholine | 2-Oxa-6-aza-spiro[3.3]heptane | Enhanced metabolic stability, increased solubility, novel 3D vector.[13] |
Diversity-Oriented Synthesis (DOS)
Rather than focusing on a single target, DOS aims to efficiently generate libraries of structurally complex and diverse molecules to screen against various biological targets.[23][24] This approach is particularly well-suited for creating novel spirocyclic scaffolds.[25][26] A DOS strategy might start with a common precursor that, through a series of branching reaction pathways (e.g., cycloadditions, ring-closing metathesis), can generate a multitude of distinct spirocyclic skeletons.[27]
Caption: Conceptual flow of a Diversity-Oriented Synthesis (DOS) for generating spirocyclic libraries.
Constructing the Core: Synthetic Methodologies
The primary challenge in working with spirocycles is their synthesis.[1][9][10] However, recent advancements in synthetic organic chemistry have made these scaffolds more accessible.
Key Synthetic Strategies
-
Asymmetric Catalysis: Controlling the stereochemistry at the spirocenter is critical, as different enantiomers can have vastly different biological activities. Asymmetric catalysis, using either chiral organocatalysts or transition metal complexes with chiral ligands, is the state-of-the-art method for enantioselective spirocyclization.[28][29][30]
-
Cycloaddition Reactions: Reactions like the [3+2] dipolar cycloaddition are highly efficient for constructing five-membered rings, often used to build spirooxindole frameworks.[28]
-
Intramolecular Reactions: Intramolecular substitutions, aldol reactions, or Michael additions are powerful strategies where a linear precursor is induced to cyclize upon itself to form the spirocyclic core.
-
Metal-Catalyzed Spirocyclization: Palladium, gold, and other transition metals can catalyze a variety of cyclization reactions to form spirocycles with high efficiency and selectivity.[28]
Exemplar Protocol: Asymmetric Synthesis of a Chiral Spirooxindole
Chiral spirooxindoles are privileged heterocyclic motifs found in numerous natural products and pharmaceuticals.[31] The following protocol describes a representative organocatalytic asymmetric Michael addition for their synthesis, a self-validating system where enantioselectivity is a direct readout of catalyst performance.
Reaction: Asymmetric Michael addition of a 3-substituted oxindole to a nitro-olefin catalyzed by a chiral squaramide catalyst.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry 10 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add the 3-substituted oxindole (0.2 mmol, 1.0 equiv.) and the chiral squaramide catalyst (0.02 mmol, 10 mol%).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., toluene, 2.0 mL). Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Initiation of Reaction: Add the nitro-olefin (0.24 mmol, 1.2 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes) until the starting oxindole is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final spirooxindole product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Causality: The choice of a squaramide catalyst is deliberate; its dual hydrogen-bond donating capacity activates both the nucleophile (oxindole) and the electrophile (nitro-olefin) within a chiral environment, thereby directing the stereochemical outcome of the reaction.[32] The solvent choice is critical, as polarity can influence the transition state geometry and, consequently, the diastereoselectivity.[33]
From Molecule to Medicine: Profiling and Optimization
The introduction of a spirocycle can profoundly influence a compound's entire ADME-Tox profile.
Table 2: Case Study - Impact of Spirocyclization on Lead Compound Properties
| Property | Lead Compound (Planar Analog) | Optimized Compound (Spirocyclic) | Rationale for Improvement |
|---|---|---|---|
| Target Potency (IC₅₀) | 150 nM | 15 nM | Conformational rigidity reduces entropic penalty of binding.[22] |
| Aqueous Solubility | 5 µg/mL | 50 µg/mL | Disruption of crystal packing and increased Fsp³ character.[8] |
| LogD (pH 7.4) | 3.5 | 2.8 | Increased saturation and/or introduction of heteroatoms reduces lipophilicity.[8] |
| Microsomal Stability (t½) | 10 min | > 60 min | Blocking of a key metabolic soft spot.[6] |
| hERG Inhibition (IC₅₀) | 0.5 µM | > 30 µM | Altered shape and basicity prevent binding to the hERG channel.[22] |
Clinical Validation: Spirocycles in Approved Drugs
The therapeutic value of spirocyclic scaffolds is not merely theoretical; it is validated by numerous approved drugs.
-
Spironolactone: One of the earliest examples, approved in 1959, is a potassium-sparing diuretic.[34] Its spirolactone moiety is crucial for its mechanism as an aldosterone antagonist.
-
Revumenib: Approved in 2024, revumenib is a first-in-class menin-MLL inhibitor for treating acute leukemias.[35] The central 2,7-diazaspiro[3.5]nonane scaffold is essential for binding, with the protonated piperidine nitrogen forming a key cation-π interaction with the target protein. This spirocycle serves as a bioisostere for a less optimal piperazine found in initial hits.[35]
-
Ledipasvir: An approved antiviral for Hepatitis C, ledipasvir incorporates a spirocyclic element on the periphery of the molecule, demonstrating the versatility of these motifs beyond the core structure.[2]
Future Horizons
The exploration of spirocyclic compounds in drug discovery is accelerating, driven by synthetic innovation and a deeper understanding of their value. Emerging technologies like photoredox and electrochemical methods are opening doors to novel spirocyclic scaffolds that were previously inaccessible.[22] As computational tools become more predictive and high-throughput synthesis becomes more streamlined, the strategic incorporation of spirocycles will transition from a niche strategy to a mainstream approach in the medicinal chemist's toolbox, enabling the development of safer, more effective, and more innovative medicines.
References
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Publications. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]
-
Catalytic asymmetric synthesis of spirooxindoles: recent developments. RSC Publishing. [Link]
-
Hydrogen Bond Assisted Central-to-Spiro Chirality Transfer and Central-to-Axial Chirality Conversion: Asymmetric Synthesis of Spirocycles. ACS Publications. [Link]
-
Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. Sci-Hub. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central, NIH. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]
-
The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect. [Link]
-
Asymmetric Synthesis of Oxa-spirocyclic Indanones with Structural Complexity via an Organocatalytic Michael–Henry. Thieme Connect. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
-
New development in the enantioselective synthesis of spiro compounds. RSC Publishing. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. PubMed. [Link]
-
Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
Spirocyclic Motifs in Natural Products. PubMed Central, NIH. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
-
The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
DIVERSITY-ORIENTED SYNTHESIS. David Spring's group. [Link]
-
Diversity-Oriented Synthesis. David Spring's group. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. [Link]
-
Spirocycles in Drug Discovery. Fragment-Based Drug Discovery. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]
-
Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers. [Link]
-
Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. PubMed. [Link]
-
Scaffold hopping by net photochemical carbon deletion of azaarenes. Science. [Link]
-
Computational Methods in Drug Discovery. AZoLifeSciences. [Link]
-
Computational Methods Applied to Rational Drug Design. Bentham Science. [Link]
-
Computational Methods in Drug Discovery. PubMed Central. [Link]
-
webinar recording: scaffold hopping in medicinal chemistry — applications using ReCore. YouTube. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 16. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 20. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 21. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 24. Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Frontiers | Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics [frontiersin.org]
- 27. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 28. pubs.acs.org [pubs.acs.org]
- 29. sci-hub.ru [sci-hub.ru]
- 30. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 31. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 32. thieme-connect.com [thieme-connect.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. drughunter.com [drughunter.com]
The Ascendance of Azaspiro[3.3]heptanes: A Technical Guide to Their Synthesis and Application in Modern Drug Discovery
Abstract
In the relentless pursuit of novel chemical matter with enhanced pharmacological profiles, the pharmaceutical industry is increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. Among the most promising three-dimensional (3D) structures to emerge are the azaspiro[3.3]heptanes. These rigid, strained bicyclic systems offer a unique combination of desirable physicochemical properties, including improved aqueous solubility, metabolic stability, and a distinct conformational rigidity that can enhance target engagement. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of azaspiro[3.3]heptane scaffolds, underpinned by field-proven insights and detailed experimental protocols.
The Rationale for Embracing 3D Scaffolds: The Azaspiro[3.3]heptane Advantage
For decades, medicinal chemistry has been dominated by aromatic and conformationally flexible aliphatic rings. While successful, this has led to a saturation of the accessible chemical space. Azaspirocycles, particularly azaspiro[3.3]heptanes, represent a significant departure from this paradigm.[1] Their defining feature is two rings sharing a single quaternary carbon atom, with at least one nitrogen atom incorporated into one of the rings.[1] This arrangement confers a rigid, 3D geometry with orthogonal exit vectors, allowing for precise spatial positioning of substituents.[1]
The inherent strain of the dual four-membered ring system in azaspiro[3.3]heptanes might intuitively suggest instability. However, this strain is key to their favorable properties. It leads to a more compact structure than corresponding six-membered rings and influences the electronics of the incorporated heteroatoms. For instance, the increased basicity of the nitrogen atom in many azaspiro[3.3]heptane derivatives can be leveraged to improve aqueous solubility, a critical parameter for oral bioavailability.[2] Furthermore, their compact and rigid nature can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency.[1]
Physicochemical Properties: A Paradigm Shift
The incorporation of an azaspiro[3.3]heptane moiety can have a profound and often counterintuitive impact on a molecule's physicochemical properties.
Lipophilicity and Solubility
A noteworthy characteristic of certain azaspiro[3.3]heptanes is their ability to lower lipophilicity (logD) despite the net addition of a carbon atom compared to their monocyclic counterparts.[2] This phenomenon is often attributed to the increased basicity of the nitrogen atom, which leads to a higher degree of protonation at physiological pH, thereby enhancing aqueous solubility.[2] For example, replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane in a drug candidate resulted in a significant decrease in logD and an increase in basicity, without compromising permeability or introducing hERG inhibition.[2] However, it is important to note that this effect is not universal; for instance, N-linked 2-azaspiro[3.3]heptanes have been observed to increase lipophilicity.[2]
Metabolic Stability
The rigid, compact structure of azaspiro[3.3]heptanes can shield adjacent chemical bonds from metabolic enzymes, leading to improved metabolic stability and reduced clearance rates.[2][3] This was observed in the case of AZD1979, where the 2-oxa-6-azaspiro[3.3]heptane moiety led to a significant reduction in turnover in human liver microsomes and hepatocytes.[2] This property is particularly advantageous in drug design, as it can lead to improved pharmacokinetic profiles and potentially lower dosing regimens.
| Property | Observation | Rationale | Citation |
| Lipophilicity (logD) | Can decrease by up to 1.0 unit upon replacement of morpholines, piperidines, and piperazines. | Increased basicity of the nitrogen atom leads to higher protonation at physiological pH. | [2] |
| Aqueous Solubility | Generally high. | A consequence of the potential for lower lipophilicity and increased basicity. | [3] |
| Metabolic Clearance | Often low. | The rigid spirocyclic core can sterically hinder access of metabolic enzymes. | [2][3] |
| Conformational Rigidity | High. | The fused four-membered rings restrict conformational freedom. | [1][4] |
Synthetic Strategies: Constructing the Azaspiro[3.3]heptane Core
The synthesis of azaspiro[3.3]heptane scaffolds has evolved significantly, with several robust methods now available for their construction. The choice of synthetic route often depends on the desired substitution pattern and the position of the nitrogen atom(s).
Synthesis of 2-Azaspiro[3.3]heptanes
A common strategy for the synthesis of 2-azaspiro[3.3]heptanes involves a [2+2] cycloaddition. For instance, a thermal Staudinger [2+2] cycloaddition between a ketene and a TMS-imine can be employed to construct the β-lactam precursor to the azetidine ring.[5]
Caption: Synthesis of 2-Azaspiro[3.3]heptane via Staudinger Cycloaddition.
Synthesis of 1-Azaspiro[3.3]heptanes
The synthesis of 1-azaspiro[3.3]heptanes can be achieved through a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO₂S-NCO) to form a spirocyclic β-lactam.[6][7] Subsequent reduction of the β-lactam ring with a reducing agent like alane furnishes the desired 1-azaspiro[3.3]heptane.[6][7]
Caption: Synthesis of 1-Azaspiro[3.3]heptane via [2+2] Cycloaddition.
Synthesis of Diaza- and Oxa-azaspiro[3.3]heptanes
The synthesis of diaza- and oxa-azaspiro[3.3]heptanes often starts from readily available precursors like tribromopentaerythritol.[5][8] For example, 2-oxa-6-azaspiro[3.3]heptane can be prepared by the cyclization of tribromopentaerythritol with p-toluenesulfonamide.[5]
Functionalization and Derivatization: Creating Versatile Building Blocks
A key aspect of the utility of azaspiro[3.3]heptanes in drug discovery is the ability to introduce multiple "exit vectors" for further functionalization.[3] This allows for the exploration of the chemical space around the rigid core.
Experimental Protocol: Synthesis of a C1-Functionalized Azaspiro[3.3]heptane Derivative
This protocol describes the synthesis of a linear spirocycle containing a carboxylic acid at the C1 position, a versatile handle for further derivatization.[3]
Step 1: Synthesis of Carbinol 2
-
To a solution of aldehyde 1 in anhydrous THF at -78 °C, add a solution of 2-furyllithium.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to afford carbinol 2 .
Step 2: Synthesis of Oxetane 3
-
To a solution of carbinol 2 in methanol, add potassium carbonate.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to yield oxetane 3 .
Step 3: Synthesis of Carboxylic Acid 4
-
To a solution of furan 3 in a mixture of CCl₄, CH₃CN, and H₂O, add NaIO₄ and a catalytic amount of RuCl₃·H₂O.
-
Stir the biphasic mixture vigorously at room temperature for 2 hours.
-
Quench the reaction with isopropanol and stir for an additional 30 minutes.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄ and concentrate to give the desired carboxylic acid 4 .
Applications in Medicinal Chemistry: Bioisosteric Replacement and Beyond
The unique structural and physicochemical properties of azaspiro[3.3]heptanes make them attractive bioisosteres for commonly used saturated heterocycles and even aromatic rings.
Bioisosteres of Saturated Heterocycles
-
2-Azaspiro[3.3]heptane as a Piperidine Bioisostere: This scaffold has been successfully employed as a more water-soluble bioisostere for the piperidine core.[5]
-
2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere: Replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane has been shown to improve target selectivity and reduce off-target cytotoxicity.[5]
-
2-Oxa-6-azaspiro[3.3]heptane as a Morpholine Bioisostere: This substitution can lead to improved metabolic stability and favorable changes in lipophilicity.[2][5]
Non-Collinear Phenyl Ring Mimics
Perhaps one of the most exciting applications of spiro[3.3]heptane scaffolds is their use as non-collinear bioisosteres of the phenyl ring.[9] This has been demonstrated in the successful replacement of mono-, meta-, and para-substituted phenyl rings in FDA-approved drugs like Vorinostat, Sonidegib, and Benzocaine, resulting in patent-free analogs with retained or even improved activity.[9] This approach significantly expands the toolkit for scaffold hopping and lead optimization.
| Original Fragment | Azaspiro[3.3]heptane Bioisostere | Key Advantages | Citation |
| Piperidine | 2-Azaspiro[3.3]heptane | Increased aqueous solubility. | [5] |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Improved target selectivity, reduced cytotoxicity. | [5] |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Enhanced metabolic stability, modulated lipophilicity. | [2][5] |
| Phenyl Ring | Disubstituted Spiro[3.3]heptane | Novel 3D vector space, potential for improved properties and novel IP. | [9] |
Future Outlook
The exploration of azaspiro[3.3]heptane scaffolds in organic synthesis and medicinal chemistry is still in its ascendancy. Future research will likely focus on the development of novel synthetic methodologies to access even more diverse and highly functionalized derivatives.[5] The continued investigation of their potential as bioisosteres for a wider range of structural motifs will undoubtedly lead to the discovery of new drug candidates with superior pharmacological profiles. As the demand for novel, 3D-rich chemical matter continues to grow, azaspiro[3.3]heptanes are poised to become indispensable tools in the modern drug discovery arsenal.
References
-
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6640–6643. [Link]
-
Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
de la Torre, A., & Luisi, R. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 59(82), 12226-12242. [Link]
-
Request PDF. (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]
-
Dandapani, S., et al. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(4), 307-311. [Link]
-
Uniba. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
Request PDF. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]
-
Request PDF. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]
-
Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic letters, 12(9), 1944–1947. [Link]
-
Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(52), e202314021. [Link]
-
ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction (gram scale). [Link]
-
ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
-
Request PDF. (2025). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. [Link]
Sources
- 1. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Strategic Application of the Tosyl Protecting Group in Azaspiroheptane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azaspiro[3.3]heptane scaffold is a validated bioisostere for piperidine and related saturated heterocycles, offering a unique three-dimensional geometry that can enhance physicochemical properties such as aqueous solubility while reducing lipophilicity.[1] Its synthesis, however, presents unique challenges in controlling reactivity and directing the formation of the strained spirocyclic core. This guide elucidates the critical role of the p-toluenesulfonyl (tosyl or Ts) protecting group as a multifaceted tool in the construction of these valuable motifs. We will explore the strategic advantages of the tosyl group, from its ability to activate adjacent positions and direct cyclization to its robust stability and controlled removal. This document provides field-proven insights, detailed experimental protocols, and a comparative analysis to equip researchers with the knowledge to effectively leverage tosyl group chemistry in the synthesis of complex azaspiroheptanes.
Introduction: The Azaspiroheptane Motif and the Synthetic Challenge
Nitrogen-containing heterocycles are foundational components of a vast number of pharmaceuticals.[2] Among these, spirocyclic systems have gained prominence in modern drug discovery. The rigid, three-dimensional structure of scaffolds like 2-azaspiro[3.3]heptane provides novel exit vectors for substituents compared to traditional flat or flexible ring systems.[1] This unique topology can lead to improved target engagement, enhanced metabolic stability, and lower lipophilicity, all desirable traits for drug candidates.[1][3]
The construction of the azaspiro[3.3]heptane core, which consists of two fused four-membered rings sharing a single carbon atom, is non-trivial. The primary challenge lies in orchestrating the intramolecular cyclization events to form the strained azetidine rings. This is where the strategic use of protecting groups becomes paramount. A protecting group is not merely a placeholder; it is an active participant that modulates the electronic and steric environment of the molecule to achieve a desired transformation.[4]
The Tosyl Group: More Than Just a Protecting Group
The p-toluenesulfonyl group is a well-established protecting group for amines, forming a stable sulfonamide that is resilient to a wide range of reaction conditions.[5] However, its utility in azaspiroheptane synthesis extends far beyond simple protection.
Key Functions of the Tosyl Group:
-
Nitrogen Acidity Enhancement : The powerful electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton in a precursor amine. This facilitates deprotonation under milder basic conditions, generating a nucleophilic nitrogen poised for intramolecular cyclization.
-
Activation of Adjacent Carbons : By converting an amine into a tosylamide, the tosyl group enhances the leaving group ability of substituents on adjacent carbons, particularly in reactions like the aza-Prins cyclization.[6]
-
Directing Group for Cyclization : The steric bulk and electronic properties of the tosyl group can influence the conformation of synthetic intermediates, directing intramolecular reactions to achieve the desired spirocyclic architecture.[7][8]
-
Robust Stability : N-tosyl sulfonamides are exceptionally stable under both acidic and basic conditions, as well as in the presence of many nucleophiles and electrophiles, providing broad orthogonality with other protecting groups.[9]
The following diagram illustrates the overarching synthetic strategy leveraging the N-tosyl group for the construction and subsequent deprotection of an azaspiroheptane core.
Caption: High-level workflow for azaspiroheptane synthesis.
Core Synthetic Strategy: Intramolecular Double Alkylation
A prevalent and effective strategy for constructing the 2-azaspiro[3.3]heptane skeleton involves a tosyl-protected intermediate that undergoes a base-mediated intramolecular cyclization. This process typically relies on a precursor containing two electrophilic centers that can be attacked by the tosyl-activated nitrogen nucleophile.
The mechanism hinges on the unique properties conferred by the tosyl group.
Caption: Mechanism of base-mediated tosyl-directed spirocyclization.
This strategy is exemplified in syntheses where a tosylamide is tethered to a central carbon bearing two leaving groups, such as in 3,3-bis(bromomethyl) or 3,3-bis(mesyloxymethyl)oxetane precursors, which upon reaction with a tosyl-protected amine, sets the stage for the crucial cyclization.[10]
Experimental Protocols
The following protocols are presented as a self-validating system, providing detailed steps for key transformations in a typical azaspiroheptane synthesis.
Protocol 1: N-Tosylation of a Precursor Amine
This step converts a primary amine into its corresponding N-tosyl sulfonamide, which is stable and activated for subsequent cyclization.
-
Reagents & Materials :
-
Primary amine precursor (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure :
-
Dissolve the amine precursor (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or TEA (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Add TsCl (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.[11]
-
Upon completion, quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to yield the pure N-tosyl sulfonamide.
-
Protocol 2: Deprotection of 2-Tosyl-2-azaspiro[3.3]heptane
The removal of the robust tosyl group is often the final step, revealing the target secondary amine. Reductive cleavage using dissolving metals or radical anions is a common and effective method.[12]
-
Reagents & Materials :
-
2-Tosyl-2-azaspiro[3.3]heptane (1.0 eq)
-
Sodium metal spheres (10-15 eq)
-
Naphthalene (catalytic to 1.2 eq)
-
Anhydrous 1,2-dimethoxyethane (DME) or Tetrahydrofuran (THF)
-
Water
-
Dichloromethane or Ethyl Acetate for extraction
-
-
Procedure :
-
Preparation of Sodium Naphthalenide Solution : In a flame-dried, three-neck flask under argon, add anhydrous DME or THF. Add naphthalene (1.2 eq) and sodium spheres (10-15 eq).[13]
-
Stir the mixture vigorously at room temperature. A dark green color will develop, indicating the formation of the sodium naphthalenide radical anion.
-
In a separate flask, dissolve 2-tosyl-2-azaspiro[3.3]heptane (1.0 eq) in anhydrous DME.
-
Cool the substrate solution to 0 °C (ice-water bath).
-
Slowly add the freshly prepared sodium naphthalenide solution via cannula to the substrate solution until the green color persists.[12]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify via silica gel column chromatography to yield the final 2-azaspiro[3.3]heptane. A high yield (e.g., 83%) can be expected with this method.[12]
-
Comparative Analysis and Strategic Considerations
While the tosyl group is highly effective, the choice of a protecting group is always context-dependent. Factors such as the presence of other functional groups and the desired overall synthetic route must be considered.
| Protecting Group | Activation Effect | Stability | Deprotection Conditions | Key Advantages |
| Tosyl (Ts) | Strong e⁻-withdrawing; activates N-H for deprotonation. | Very high (acid, base, redox).[5] | Harsh: Reductive (Na/NH₃, Na/naphthalene)[12]; Strongly acidic.[5] | Excellent stability, activates nitrogen for cyclization. |
| Boc | Electron-donating; decreases N nucleophilicity. | Labile to acid. | Mild acid (TFA, HCl in dioxane). | Easily removed, orthogonal to base-labile groups. |
| Cbz | Electron-withdrawing (weaker than Ts). | Stable to acid/base. | Hydrogenolysis (Pd/C, H₂). | Mild, neutral deprotection; orthogonal to acid/base conditions. |
The tosyl group is the superior choice when the key transformation relies on the enhanced nucleophilicity of a deprotonated nitrogen for an intramolecular Sₙ2 reaction. For syntheses requiring milder deprotection conditions to preserve sensitive functionalities, Boc or Cbz may be more appropriate, though the core cyclization strategy would need to be adapted accordingly, for instance by using a different activation method.
Conclusion
The tosyl group is a powerful and versatile tool in the synthesis of azaspiroheptanes, acting as more than a simple protecting group. It serves as a crucial activator and directing group, enabling efficient construction of the strained spirocyclic core through intramolecular cyclization pathways. Its exceptional stability provides the necessary robustness for multi-step syntheses. While its removal requires specific and often harsh reductive conditions, the reliability of these methods makes the N-tosyl group an indispensable part of the synthetic chemist's toolkit for accessing these medicinally important scaffolds. Understanding the multifaceted role of the tosyl group allows researchers to design more efficient, reliable, and innovative routes to novel azaspiro-therapeutics.
References
-
Wu, T-R., et al. (2012). Facile synthesis of azaspirocycles via iron trichloride-promoted cyclization/chlorination of cyclic 8-aryl-5-aza-5-tosyl-2-en-7-yn-1-ols. Organic Letters, 14(9), 2218-2221. Available from: [Link]
-
Reddy, G. S., et al. (2016). Synthesis of 2-Azaspiro[4.6]undec-7-enes from N-Tosyl-N-(3-arylpropargyl)-Tethered 3-Methylcyclohex-2-en-1-ols. The Journal of Organic Chemistry. Available from: [Link]
-
Wu, T-R., et al. (2012). Facile Synthesis of Azaspirocycles via Iron Trichloride-Promoted Cyclization/Chlorination of Cyclic 8-Aryl-5-aza-5-tosyl-2-en-7-yn-1-ols. The Journal of Organic Chemistry. Available from: [Link]
-
Lewandowska, E., et al. (1998). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. The Journal of Organic Chemistry, 63(18), 6295-6299. Available from: [Link]
-
Wikipedia. Tosyl group. Available from: [Link]
-
Fesik, S. W., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Available from: [Link]
-
Krasavin, M., et al. (2023). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. International Journal of Molecular Sciences, 24(14), 11315. Available from: [Link]
-
Reddy, T. J., et al. (2002). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 43(13), 2351-2353. Available from: [Link]
-
El-Marrouni, A., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. Available from: [Link]
-
Alcaide, B., et al. (2000). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 65(11), 3326-3330. Available from: [Link]
-
Grokipedia. Tosyl group. Available from: [Link]
-
Perry, M. W. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1533-1538. Available from: [Link]
-
Dai, M., et al. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications, 9(1), 693. Available from: [Link]
-
Mubeen, R. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate. Available from: [Link]
-
Oishi, S., et al. (2021). Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their conversion into pyrrolidines. Organic & Biomolecular Chemistry, 19(10), 2226-2230. Available from: [Link]
-
Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2016). Stereoselective construction of a 5-aza-spiro[7][14]heptane motif via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. Chemical Communications, 52(42), 6941-6944. Available from: [Link]
-
Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. Greene's Protective Groups in Organic Synthesis. Available from: [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947. Available from: [Link]
-
Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(5), 555-560. Available from: [Link]
-
Bieber, L. W., et al. (2003). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 8(4), 363-369. Available from: [Link]
-
Bieber, L. W., et al. (2003). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 8(4), 363-369. Available from: [Link]
-
EPFL Graph Search. Tosyl group. Available from: [Link]
-
Organic Syntheses. PREPARATION OF (Sa)-N-(2'-AMINO-1,1'-BINAPHTHALEN-2-YL)-4-METHYLBENZENESULFONAMIDE. Available from: [Link]
-
Okorie, U. V., et al. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. International Journal for Research in Applied Science & Engineering Technology, 8(10), 1-10. Available from: [Link]
-
Malik, I., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(30), 18346-18369. Available from: [Link]
-
Fokin, V. V., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 63(3), e202313693. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of N-Heterocycles. Available from: [Link]
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Facile synthesis of azaspirocycles via iron trichloride-promoted cyclization/chlorination of cyclic 8-aryl-5-aza-5-tosyl-2-en-7-yn-1-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
- 9. grokipedia.com [grokipedia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2-azaspiro[3.3]heptane synthesis - chemicalbook [chemicalbook.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. acs.figshare.com [acs.figshare.com]
Methodological & Application
Application Notes and Protocols for the Utilization of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate in Multi-Step Synthesis
Introduction: The Strategic Value of Azaspiro[3.3]heptanes in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The principle of "escaping from flatland" has driven a paradigm shift away from predominantly two-dimensional aromatic systems towards three-dimensional, sp³-rich architectures. Within this context, azaspiro[3.3]heptanes have emerged as a privileged structural motif.[1] Their rigid, spirocyclic framework offers a unique conformational constraint that can enhance binding affinity to biological targets and improve metabolic stability.[2] Notably, the 2-azaspiro[3.3]heptane core is increasingly recognized as a valuable bioisostere for the ubiquitous piperidine ring, a component of numerous approved drugs.[3]
This application note provides a comprehensive guide to the use of a key functionalized building block, Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate , in multi-step synthesis. We will delineate its preparation, detail its strategic transformations, and illustrate its utility in the construction of more complex molecular architectures relevant to drug discovery and development. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively leverage this versatile synthetic intermediate.
Molecular Overview and Strategic Considerations
This compound is a strategically designed building block featuring several key functionalities that enable a diverse range of subsequent chemical manipulations:
-
The 2-Azaspiro[3.3]heptane Core: Provides a rigid, three-dimensional scaffold that can serve as a conformationally restricted piperidine surrogate.
-
The N-Tosyl Protecting Group: A robust protecting group for the azetidine nitrogen that is stable to a variety of reaction conditions yet can be removed when desired.
-
The 6,6-Dicarboxylate Esters: These geminal esters offer a versatile handle for further synthetic transformations, including hydrolysis and decarboxylation to install a single carboxylic acid moiety, or reduction to the corresponding diol.
The strategic combination of these features allows for a modular and controlled approach to the synthesis of novel spirocyclic compounds.
Synthetic Workflow: From Precursors to the Core Scaffold
The synthesis of this compound can be achieved through a convergent approach, commencing with the preparation of a key bis-electrophile, N-tosyl-3,3-bis(bromomethyl)azetidine.
Caption: Figure 1: Overall synthetic workflow for the preparation of the title compound.
Protocol 1: Synthesis of N-Tosyl-3,3-bis(bromomethyl)azetidine
This protocol is based on analogous procedures for the bromination of diols.
Materials:
-
N-Tosyl-3,3-bis(hydroxymethyl)azetidine
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of N-Tosyl-3,3-bis(hydroxymethyl)azetidine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add PPh₃ (2.2 eq).
-
Slowly add NBS (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., gradient elution with hexanes/ethyl acetate) to afford N-tosyl-3,3-bis(bromomethyl)azetidine.
Protocol 2: Synthesis of this compound
This cyclization reaction is a key step in the formation of the spirocyclic core.
Materials:
-
N-Tosyl-3,3-bis(bromomethyl)azetidine
-
Diisopropyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of NaH (2.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add diisopropyl malonate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of N-tosyl-3,3-bis(bromomethyl)azetidine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the starting materials.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., gradient elution with hexanes/ethyl acetate) to yield this compound.
Key Transformations and Applications in Multi-Step Synthesis
The true utility of this compound lies in its capacity for selective transformations at its functional handles. The following protocols detail the key deprotection and functionalization steps that unlock the potential of this building block.
Caption: Figure 2: Key synthetic transformations of the title compound.
Protocol 3: N-Detosylation to Afford the Free Amine
The removal of the tosyl group is a crucial step to enable further functionalization of the azetidine nitrogen.
Materials:
-
This compound
-
Sodium
-
Naphthalene
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of sodium naphthalenide by adding small pieces of sodium (4.0 eq) to a solution of naphthalene (4.4 eq) in anhydrous DME at room temperature under a nitrogen atmosphere. Stir until the sodium is consumed and a dark green color persists.
-
Cool the sodium naphthalenide solution to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DME dropwise to the cooled sodium naphthalenide solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate.
Protocol 4: Hydrolysis and Decarboxylation to the Monocarboxylic Acid
This one-pot procedure provides direct access to the valuable 2-azaspiro[3.3]heptane-6-carboxylic acid, a constrained amino acid analog.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of KOH or NaOH (excess, e.g., 4-5 eq) in water.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, or until the hydrolysis is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-Tosyl-2-azaspiro[3.3]heptane-6-carboxylic acid.
-
The N-detosylation can then be carried out as described in Protocol 3 to afford 2-Azaspiro[3.3]heptane-6-carboxylic acid.[4]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| This compound | C₂₁H₂₉NO₆S | 439.53 | Versatile building block for the synthesis of functionalized azaspiro[3.3]heptanes. |
| Diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate | C₁₄H₂₃NO₄ | 285.34 | Intermediate for N-functionalization of the azetidine ring. |
| 2-Tosyl-2-azaspiro[3.3]heptane-6-carboxylic acid | C₁₄H₁₇NO₄S | 311.36 | Precursor to constrained amino acid analogs and other monosubstituted derivatives. |
| 2-Azaspiro[3.3]heptane-6-carboxylic acid | C₇H₁₁NO₂ | 141.17 | A constrained, non-proteinogenic amino acid for incorporation into peptides and as a scaffold in drug design.[4] |
Troubleshooting and Expert Insights
-
Synthesis of N-Tosyl-3,3-bis(bromomethyl)azetidine: The bromination reaction can sometimes be sluggish. Ensure anhydrous conditions and high-purity reagents. If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial, but should be monitored carefully to avoid side reactions.
-
Cyclization Reaction: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the efficient deprotonation of diisopropyl malonate. Ensure the NaH is fresh and the solvent is completely anhydrous. The reaction temperature may need to be optimized for different substrates.
-
N-Detosylation: The sodium naphthalenide solution is highly reactive and sensitive to air and moisture. It should be prepared fresh and used immediately under a strict inert atmosphere. The deep green color is an indicator of its activity.
-
Hydrolysis and Decarboxylation: The decarboxylation of the gem-dicarboxylic acid intermediate typically occurs upon acidification of the reaction mixture after hydrolysis. Ensure the pH is sufficiently acidic to drive the decarboxylation to completion.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery. Its strategic functionalization allows for controlled and modular access to a wide range of substituted azaspiro[3.3]heptane derivatives. The protocols and insights provided in this application note are designed to facilitate the effective utilization of this powerful synthetic tool, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
-
Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]
-
Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. [Link]
-
Mykhailiuk, P. K. (2017). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]
-
Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., Tolmachev, A. A., & Komarov, I. V. (2011). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2011(34), 6969-6979. [Link]
- BenchChem. (2025). The Role of 3-(Bromomethyl)azetidine Derivatives in the Synthesis of Spirocyclic Compounds: Applications and Protocols. BenchChem Technical Notes.
-
PrepChem. (n.d.). Synthesis of N-Tosyl azetidine 3-carboxylic acid. Retrieved from [Link]
-
Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6386–6389. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(20), 3513-3516. [Link]
-
Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The Journal of Organic Chemistry, 74(16), 6339–6342. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Patent CN102442934A. (2012). Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester.
-
Degorce, S. L., Bodnarchuk, M. I., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS medicinal chemistry letters, 10(8), 1198-1204. [Link]
Sources
Application Notes and Protocols for the Deprotection of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
Introduction: Navigating the Challenges of N-Tosyl Deprotection in Complex Spirocyclic Systems
The p-toluenesulfonyl (tosyl) group is a stalwart protecting group for amines in organic synthesis, prized for its ability to withstand a broad spectrum of reaction conditions. This robustness, however, presents a significant challenge during the deprotection step, which often requires harsh conditions that can compromise sensitive functional groups within a complex molecule.[1] The target molecule, Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate, exemplifies this challenge. It features a sterically hindered secondary amine embedded within a spirocyclic azetidine framework and sensitive diisopropyl ester functionalities. The selection of a deprotection protocol is therefore a critical decision that hinges on achieving chemoselectivity—cleaving the N-S bond while preserving the ester groups and the integrity of the spirocyclic core.
This comprehensive guide provides a detailed analysis of various protocols for the deprotection of this specific substrate. We will delve into the mechanistic underpinnings of each method, offering a rationale for experimental choices and providing field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Deprotection Methodologies
The cleavage of the N-tosyl bond can be broadly categorized into two primary strategies: reductive cleavage and acidic hydrolysis. The optimal choice is highly substrate-dependent. For this compound, the presence of the ester groups makes reductive methods generally more favorable due to their milder and more chemoselective nature.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Ester Compatibility |
| Magnesium/Methanol | Mg turnings, Methanol | Reflux, 2-6 h | Mild, inexpensive, operationally simple, good functional group tolerance.[2][3] | Can be slow for very hindered substrates. | Generally high; esters are typically stable under these conditions.[2][4] |
| Samarium (II) Iodide | SmI₂, THF, Amine, H₂O | Room temperature, instantaneous to 1 h | Very mild, extremely fast, excellent functional group tolerance.[5] | Reagent is oxygen-sensitive and requires inert atmosphere techniques.[6] | Excellent; esters are compatible with these conditions.[7][8] |
| Sodium Naphthalenide | Sodium, Naphthalene, DME | 0 °C to room temperature, 1-3 h | Potent reducing agent, effective for stubborn tosyl groups.[9] | Strongly reducing conditions may affect other functional groups; requires careful handling of sodium metal. | May lead to ester reduction if not carefully controlled.[10] |
| HBr in Acetic Acid | 33% HBr/AcOH, Phenol | 70-90 °C, 12-24 h | Potent and effective for very stable tosylamides. | Harsh acidic conditions can cleave esters and other acid-labile groups.[11] | Poor; likely to cause hydrolysis or transesterification of the diisopropyl esters. |
Based on this analysis, the Magnesium/Methanol and Samarium (II) Iodide methods emerge as the most promising for the selective deprotection of this compound.
Reductive Deprotection Protocol 1: Magnesium in Methanol
This method offers a practical and cost-effective approach for N-tosyl deprotection with good functional group tolerance. The reaction proceeds via a single-electron transfer (SET) mechanism from the magnesium metal to the tosyl group.
Proposed Mechanism of Deprotection
The deprotection is initiated by a single electron transfer from the magnesium surface to the sulfonamide, forming a radical anion. This intermediate then fragments, cleaving the nitrogen-sulfur bond. A second electron transfer and subsequent protonation by methanol yield the free amine and magnesium p-toluenesulfinate.
Caption: Proposed mechanism for Mg/MeOH mediated N-tosyl deprotection.
Detailed Experimental Protocol
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous Methanol
-
Ammonium Chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard glassware for organic synthesis, including a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous methanol to dissolve the substrate (concentration typically 0.1-0.2 M). To this solution, add activated magnesium turnings (10-20 eq).
-
Reaction Execution: Heat the reaction mixture to reflux under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of gas ceases and the magnesium is consumed.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield Diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate.
Reductive Deprotection Protocol 2: Samarium (II) Iodide
The use of samarium (II) iodide (SmI₂), often referred to as Kagan's reagent, provides an exceptionally mild and rapid method for N-tosyl deprotection.[5] The reaction often proceeds to completion almost instantaneously at room temperature.
Proposed Mechanism of Deprotection
Similar to the magnesium-mediated reaction, the deprotection with SmI₂ is initiated by a single electron transfer from SmI₂ to the tosyl group. The resulting radical anion undergoes fragmentation of the N-S bond. A second equivalent of SmI₂ reduces the resulting nitrogen-centered radical to an anion, which is then protonated by water present in the reaction mixture to give the free amine.
Caption: Proposed mechanism for SmI₂ mediated N-tosyl deprotection.
Detailed Experimental Protocol
Materials:
-
This compound
-
Samarium metal powder
-
1,2-Diiodoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine or Pyrrolidine
-
Deionized water
-
Standard glassware for reactions under inert atmosphere (e.g., Schlenk flask)
-
Syringes and needles
Procedure:
-
Preparation of SmI₂ Solution (0.1 M in THF):
-
To a flame-dried Schlenk flask under an argon atmosphere, add samarium powder (1.2 eq) and 1,2-diiodoethane (1.0 eq).
-
Add anhydrous THF via syringe and stir the mixture at room temperature. The formation of SmI₂ is indicated by a color change to a deep blue-green. This solution should be used immediately.
-
-
Reaction Setup: In a separate flame-dried flask under argon, dissolve this compound (1.0 eq) in anhydrous THF.
-
Reagent Addition: To the substrate solution, add deionized water (20-40 eq) and an amine (e.g., triethylamine, 20-40 eq).
-
Reaction Execution: Add the freshly prepared SmI₂ solution dropwise to the stirred substrate solution at room temperature. The deep blue-green color of the SmI₂ should disappear instantaneously upon addition. Continue the addition until a persistent blue-green color is observed, indicating the consumption of the starting material.
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the deprotected product.
Experimental Workflow Visualization
Caption: Comparative experimental workflows for N-tosyl deprotection.
Conclusion and Recommendations
For the deprotection of this compound, both the Magnesium/Methanol and Samarium (II) Iodide methods are highly recommended due to their demonstrated compatibility with ester functionalities. The Mg/MeOH protocol is operationally simpler and more economical, making it an excellent first choice for scale-up operations. The SmI₂ method, while requiring more stringent anhydrous and inert atmosphere techniques, offers the advantage of being extremely rapid and mild, which can be crucial for particularly sensitive or complex substrates. The choice between these two robust methods will ultimately depend on the specific laboratory resources, scale of the reaction, and the overall synthetic strategy. Harsh acidic methods, such as HBr in acetic acid, should be avoided to prevent the undesired hydrolysis of the diisopropyl ester groups.
References
-
Ankner, T., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(3), 503–506. [Link]
-
Wikipedia contributors. (2023). Samarium(II) iodide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Ankner, T., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. PubMed. [Link]
-
Ankner, T., & Hilmersson, G. (2009). ChemInform Abstract: Instantaneous Deprotection of Tosylamides and Esters with SmI 2 /Amine/Water. ResearchGate. [Link]
-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Organic Chemistry Portal. [Link]
-
Pak, C. S., et al. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Sciencemadness.org. [Link]
- Alonso, D. A., et al. (1999). Deprotection of Sulfonyl Aziridines. J. Org. Chem., 64(17), 6431–6437.
-
Reddit. (2019). What is the mechanism for the removal of a tosyl group with samarium(II) iodide?. Reddit. [Link]
-
Semantic Scholar. (n.d.). Selective Deprotection of N-Tosyl Alkoxyamines Using Bistrifluoromethane Sulfonimide: Formation of Oxime Ethers. Semantic Scholar. [Link]
-
Reddy, L. R., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]
-
Xu, Y. C., et al. (1994). Selective deprotection of esters using magnesium and methanol. Semantic Scholar. [Link]
-
Ankner, T. (2010). Samarium(II)-mediated Reactions in Organic Synthesis - Method Development and Mechanistic Investigation. Gupea. [Link]
- Smyth, J. E., et al. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry, 86(8), 5857–5867.
- Google Patents. (n.d.). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Semantic Scholar. (n.d.). Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. Semantic Scholar. [Link]
- Lewandowska, E., et al. (1997). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Tetrahedron, 53(18), 6295-6304.
- Salomon, C. J., et al. (1993). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 49(17), 3691-3728.
-
Pak, C. S., et al. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. ResearchGate. [Link]
-
ResearchGate. (2017). Why can't I deprotect tosyl group with SmI2/amine/H2O ?. ResearchGate. [Link]
-
Pak, C. S., et al. (2004). Magnesium in Methanol (MG - MeOH) in Organic Syntheses. Scribd. [Link]
- Stepan, A. F., et al. (2015). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Org. Process Res. Dev., 19(6), 706–711.
-
The Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
Stinnett, J. W. (1972). The Reactions of Sodium Naphthalenide with Carbonyl Compounds and Esters. TopSCHOLAR. [Link]
- Hamza, D., & Thomson, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis, 2004(12), 1937-1941.
- Lovely, C. J., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(19), 12999–13010.
-
JoVE. (2022). SmI2 In Organic Synthesis: Mechanistic Role Of HMPA and Ni(II) Salts l Protocol Preview. JoVE. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C21H29NO6S, 10 grams. CP Lab Safety. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester. Google Patents.
-
ResearchGate. (n.d.). Electroreductive deprotection of tosyl group using naphthalene. ResearchGate. [Link]
-
Reissig, H.-U., et al. (2007). Samarium(II)‐Promoted Cyclizations of Nonactivated Indolyl Sulfinyl Imines to Polycyclic Tertiary Carbinamines. Refubium - Freie Universität Berlin. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. Organic Chemistry Portal. [Link]
-
PubMed. (n.d.). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. [Link]
-
ResearchGate. (n.d.). Magnesium/Methanol. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 11. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
Application of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate in Library Synthesis: A Technical Guide
Introduction: Embracing the Third Dimension in Drug Discovery with Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can confer advantageous pharmacological properties is relentless. The "escape from flatland," a strategic shift away from planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds, has gained significant momentum.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined three-dimensional geometry can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[2][3]
Among the diverse array of spirocyclic frameworks, the 2-azaspiro[3.3]heptane motif has emerged as a particularly valuable building block.[1][4] It serves as a conformationally restricted bioisostere for commonly used saturated heterocycles like piperidine, offering a unique vectoral display of substituents in chemical space.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate , a versatile building block for the construction of diverse chemical libraries. We will delve into the rationale behind its design and provide detailed protocols for its deprotection and subsequent derivatization, enabling the generation of novel compound collections for high-throughput screening.
The Strategic Advantage of this compound
The choice of this specific building block is predicated on its trifunctional nature, which allows for a divergent and efficient library synthesis. The tosyl protecting group on the azetidine nitrogen provides stability during initial synthetic manipulations and can be selectively removed to expose a secondary amine. The two isopropyl ester groups can be hydrolyzed to reveal a gem-dicarboxylic acid, a key functional handle for introducing molecular diversity. This orthogonal reactivity is the cornerstone of its utility in diversity-oriented synthesis.
The general workflow for the utilization of this scaffold in library synthesis is depicted below. It involves a stepwise deprotection and derivatization strategy, allowing for the introduction of three distinct points of diversity (R¹, R², and R³).
Caption: General workflow for library synthesis.
Experimental Protocols
The following protocols provide a comprehensive guide to the deprotection and derivatization of this compound. These methods are designed to be robust and amenable to parallel synthesis formats.
Protocol 1: Deprotection of the Tosyl Group
The removal of the tosyl group from the azetidine nitrogen is a critical first step. Several methods can be employed, with the choice depending on the scale and the compatibility with other functional groups. A common and effective method involves the use of reducing agents.
Materials:
-
This compound
-
Magnesium turnings
-
Methanol (anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add magnesium turnings (10.0 eq).
-
Stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, Diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate, is often of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography on silica gel.
Protocol 2: N-Functionalization via Reductive Amination
With the secondary amine unmasked, the first point of diversity (R¹) can be introduced. Reductive amination is a robust and widely used method for this purpose, allowing for the introduction of a wide variety of substituents from a diverse pool of commercially available aldehydes and ketones.[5]
Materials:
-
Diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate (from Protocol 1)
-
A diverse library of aldehydes or ketones (1.1 eq per reaction)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM, anhydrous)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Parallel synthesis reactor or individual reaction vials
-
Magnetic stirrer and stir bars
Procedure (for parallel synthesis):
-
To an array of reaction vials, add a solution of Diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate (1.0 eq) in anhydrous DCM.
-
To each vial, add a unique aldehyde or ketone (1.1 eq) from a pre-defined library, followed by a catalytic amount of glacial acetic acid.
-
Allow the mixtures to stir at room temperature for 30 minutes to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) to each vial.
-
Seal the vials and allow the reactions to proceed at room temperature for 12-24 hours. Monitor the progress of a representative reaction by LC-MS.
-
Upon completion, quench each reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting library of N-substituted diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylates can be purified by parallel flash chromatography or used directly in the next step if the purity is deemed sufficient.
Protocol 3: Hydrolysis of Diisopropyl Esters
The next step involves the hydrolysis of the diisopropyl esters to the corresponding dicarboxylic acid. This transformation is typically achieved under basic conditions.
Materials:
-
N-substituted diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate library (from Protocol 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1M aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve each member of the N-substituted diester library (1.0 eq) in a mixture of THF and water.
-
Add an excess of LiOH or NaOH (e.g., 4.0 eq) to each reaction.
-
Stir the reactions at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete, as monitored by LC-MS.
-
Cool the reaction mixtures to 0 °C and acidify to a pH of approximately 2-3 with 1M HCl.
-
Extract the aqueous layers with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the library of N-substituted 2-azaspiro[3.3]heptane-6,6-dicarboxylic acids.
Protocol 4: Di-amide Formation via Parallel Amide Coupling
The final step in the library synthesis is the derivatization of the two carboxylic acid groups to form a diverse set of amides, introducing the second and third points of diversity (R² and R³). A variety of amide coupling reagents can be employed for this purpose, with HATU being a popular choice for its efficiency and low rate of racemization.[6][7]
Materials:
-
N-substituted 2-azaspiro[3.3]heptane-6,6-dicarboxylic acid library (from Protocol 3)
-
A diverse library of primary and secondary amines (2.2 eq per reaction)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure (for parallel synthesis):
-
To an array of reaction vials, add a solution of each member of the N-substituted dicarboxylic acid library (1.0 eq) in anhydrous DMF.
-
To each vial, add a unique primary or secondary amine (2.2 eq) from a pre-defined library, followed by DIPEA (4.0 eq).
-
In a separate set of vials, prepare solutions of HATU (2.2 eq) in anhydrous DMF.
-
Add the HATU solution to the corresponding reaction vials containing the acid, amine, and base.
-
Seal the vials and stir the reactions at room temperature for 12-24 hours. Monitor the progress by LC-MS.
-
Upon completion, quench each reaction by the addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The final library of di-amide substituted 2-azaspiro[3.3]heptanes can be purified by parallel purification techniques such as preparative HPLC-MS.
Data Presentation: A Representative Library Synthesis
To illustrate the utility of these protocols, a small representative library was synthesized starting from this compound. The following table summarizes the diversification at each stage.
| Scaffold | R¹ (N-substituent) | R² & R³ (Amine for Di-amide) | Final Compound Structure |
| Diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate | Benzyl | Morpholine | N-benzyl-2,2-bis(morpholine-4-carbonyl)-2-azaspiro[3.3]heptane |
| Diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate | Cyclopropylmethyl | Piperidine | N-cyclopropylmethyl-2,2-bis(piperidine-1-carbonyl)-2-azaspiro[3.3]heptane |
| Diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate | 4-Fluorobenzyl | 4-Methylpiperazine | N-(4-fluorobenzyl)-2,2-bis((4-methylpiperazin-1-yl)carbonyl)-2-azaspiro[3.3]heptane |
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations and points of diversification in the library synthesis.
Caption: Stepwise diversification workflow.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the construction of diverse chemical libraries. The orthogonal protecting group strategy allows for a systematic and efficient introduction of three points of diversity, enabling the exploration of a vast chemical space around a rigid, three-dimensional spirocyclic core. The protocols outlined in this application note provide a robust framework for researchers to generate novel compound collections for screening in various drug discovery programs. The resulting libraries of sp³-rich molecules are well-positioned to yield hits with improved pharmacological properties, contributing to the ongoing effort to populate drug pipelines with innovative and effective therapeutics.
References
- Hamza, D., et al. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2006(13), 2035-2037.
- Fesik, S. W. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
- Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69.
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41.
- Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204.
- Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
- Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- Wuitschik, G., et al. (2010). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
- Lipinski, C. A. (2014). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 5(4), 1627-1632.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
- Stepan, A. F., et al. (2024). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. hepatochem.com [hepatochem.com]
The Strategic Application of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate in Modern Drug Discovery: A Guide to Piperidine Bioisosterism
Introduction: Beyond the Piperidine Ring
The piperidine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs. Its prevalence, however, belies inherent challenges, including potential metabolic liabilities and limited exploration of three-dimensional chemical space. The concept of bioisosterism, the substitution of a common structural motif with a group of similar physical and chemical properties, offers a powerful strategy to overcome these limitations. In recent years, the rigid and geometrically unique 2-azaspiro[3.3]heptane scaffold has emerged as a compelling bioisosteric replacement for the piperidine ring, offering a means to modulate physicochemical properties and explore novel pharmacological landscapes.
This guide provides a comprehensive overview of diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate , a key precursor for accessing a diverse range of 2-azaspiro[3.3]heptane-based building blocks. We will delve into its synthesis, deprotection, and subsequent functionalization, providing detailed protocols and expert insights to empower researchers in drug discovery and development to leverage this valuable tool.
The Azaspiro[3.3]heptane Advantage: A Physicochemical Perspective
The substitution of a piperidine ring with a 2-azaspiro[3.3]heptane moiety can lead to significant and often beneficial changes in a molecule's properties. One of the most notable effects is the modulation of lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Studies have shown that replacing a piperidine with a 2-azaspiro[3.3]heptane can lead to a decrease in lipophilicity (LogD), which can be advantageous for improving aqueous solubility and reducing off-target effects.[1][2] This seemingly counterintuitive effect, given the addition of a carbon atom, is attributed to the unique three-dimensional structure and altered pKa of the spirocyclic amine.
| Feature | Piperidine | 2-Azaspiro[3.3]heptane | Implication in Drug Design |
| Conformation | Flexible (chair/boat) | Rigid | Reduces conformational entropy upon binding, potentially increasing potency and selectivity. |
| Lipophilicity (LogD) | Generally higher | Often lower | Can improve aqueous solubility and reduce metabolic clearance.[1][2] |
| Exit Vectors | Typically 1,4- or 1,3-disposed | Orthogonal | Allows for novel spatial arrangements of substituents, enabling exploration of new chemical space. |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | The spirocyclic core can block sites of metabolism, leading to improved pharmacokinetic profiles. |
Synthetic Roadmap: Accessing the Core Scaffold
The journey to harnessing the potential of the 2-azaspiro[3.3]heptane core begins with the synthesis of its key precursor, this compound. While this compound is commercially available (CAS 1237542-10-7), understanding its synthesis provides valuable context for its application and potential for analogue synthesis. A plausible and efficient synthetic route is outlined below.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step process starting from the readily accessible N-tosyl-3,3-bis(hydroxymethyl)azetidine.
Step 1: Synthesis of N-Tosyl-3,3-bis(bromomethyl)azetidine
-
Reaction Setup: To a solution of N-tosyl-3,3-bis(hydroxymethyl)azetidine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Bromination: Slowly add phosphorus tribromide (PBr₃, 0.7 eq) or thionyl bromide (SOBr₂, 2.2 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford N-tosyl-3,3-bis(bromomethyl)azetidine.
Step 2: Synthesis of this compound
-
Base and Malonate Preparation: In a separate flask under an inert atmosphere, add sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil) to anhydrous THF. Cool the suspension to 0 °C and add diisopropyl malonate (1.05 eq) dropwise. Stir the mixture at room temperature for 30 minutes.
-
Cyclization: Add a solution of N-tosyl-3,3-bis(bromomethyl)azetidine (1.0 eq) in anhydrous THF to the prepared malonate enolate. Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound as a white solid.
Unlocking the Core: Deprotection Strategies
The tosyl group serves as an excellent protecting group for the azetidine nitrogen during synthesis. Its removal is a critical step to enable further functionalization. Two effective methods for tosyl deprotection are presented below, each with its own advantages.
Protocol 2: Deprotection using Magnesium in Methanol
This method is particularly advantageous due to its mild conditions, which are tolerant of the ester functional groups.[2]
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol, add magnesium turnings (10-20 eq).
-
Reaction Progression: Stir the suspension at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the magnesium salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can often be used directly in the next step or purified by flash column chromatography on silica gel to afford diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate.
Protocol 3: Deprotection using Sodium Naphthalenide
This powerful reductive cleavage is highly efficient but should be used with caution on substrates containing other reducible functional groups.[3][4]
-
Reagent Preparation: In a flask under an inert atmosphere, prepare a solution of sodium naphthalenide by stirring sodium metal (1.1 eq) and naphthalene (1.2 eq) in anhydrous THF at room temperature for 2-3 hours, or until a dark green color persists.
-
Deprotection Reaction: Cool the sodium naphthalenide solution to -78 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Reaction Progression: Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Derivatization: Forging Diverse Building Blocks
The deprotected diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate is a versatile intermediate that can be transformed into a variety of useful building blocks for drug discovery. The following protocols detail the conversion to the corresponding diacid, diol, and diamine.
Protocol 4: Hydrolysis to 2-Azaspiro[3.3]heptane-6,6-dicarboxylic Acid
-
Reaction Setup: Dissolve diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate (1.0 eq) in a mixture of THF and water.
-
Hydrolysis: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (4-10 eq) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitor by LC-MS).
-
Work-up: Acidify the reaction mixture to pH 2-3 with aqueous HCl. Extract the product with a suitable organic solvent like ethyl acetate or a mixture of isopropanol and chloroform.
-
Purification: Dry the organic extracts, concentrate under reduced pressure, and triturate the residue with diethyl ether or hexane to afford the pure dicarboxylic acid.
Protocol 5: Reduction to (2-Azaspiro[3.3]heptane-6,6-diyl)dimethanol
-
Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting precipitate and wash thoroughly with THF.
-
Purification: Concentrate the filtrate to obtain the crude diol, which can be purified by crystallization or column chromatography.
Protocol 6: Conversion to 2-Azaspiro[3.3]heptane-6,6-diamine via Curtius Rearrangement
This multi-step protocol transforms the dicarboxylic acid into a valuable diamine building block.[5][6][7][8]
-
Acid Chloride Formation: Suspend 2-azaspiro[3.3]heptane-6,6-dicarboxylic acid (1.0 eq) in an anhydrous solvent like DCM or toluene. Add oxalyl chloride (2.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases.
-
Azide Formation: In a separate flask, dissolve sodium azide (NaN₃, 2.5 eq) in a minimal amount of water and add it to a biphasic mixture of the crude acid chloride solution and water at 0 °C. Stir vigorously for 1-2 hours.
-
Curtius Rearrangement: Separate the organic layer, dry it, and carefully heat the solution to reflux. The acyl azide will rearrange to the diisocyanate with the evolution of nitrogen gas.
-
Hydrolysis to Diamine: After the rearrangement is complete, add aqueous HCl and continue to heat at reflux to hydrolyze the diisocyanate to the diamine dihydrochloride salt.
-
Isolation: Concentrate the reaction mixture and triturate the residue with a suitable solvent to isolate the diamine salt.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of a wide array of 2-azaspiro[3.3]heptane-based building blocks. Its strategic use as a piperidine bioisostere offers medicinal chemists a powerful tool to modulate the physicochemical properties of drug candidates, leading to improved pharmacokinetic profiles and the exploration of novel chemical space. The protocols detailed in this guide provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs.
References
-
Degorce, S., Bodnarchuk, M., & Scott, J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]
-
Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642–6645. [Link]
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(5), e202315011. [Link]
-
ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
-
Uniba. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
Kumar, V., & Mini, S. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 16(11), 873-886. [Link]
-
Lewandowska, E., et al. (1994). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. The Journal of Organic Chemistry, 59(21), 6295–6298. [Link]
-
Kumar, A., & D'Souza, L. J. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 16(5), 650-672. [Link]
-
Pak, C. S., & Lee, G. H. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]
-
Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2009). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. 2-azaspiro[3.3]heptane synthesis - chemicalbook [chemicalbook.com]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
Functionalization of the 2-Azaspiro[3.3]heptane Core: A Guide for Medicinal Chemists
Introduction: The Rise of a Privileged Scaffold in Drug Discovery
The 2-azaspiro[3.3]heptane motif has emerged from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to commonly used saturated heterocycles like piperidine.[1][2][3] The inherent conformational constraint of the spirocyclic system allows for precise spatial orientation of substituents, enabling highly specific interactions with biological targets.[4] This has led to its incorporation into a multitude of drug candidates, where it often imparts improved physicochemical and pharmacokinetic properties.[5]
Notably, the replacement of a piperidine ring with a 2-azaspiro[3.3]heptane moiety can lead to a surprising decrease in lipophilicity (logD), despite the net addition of a carbon atom. This counterintuitive effect, often attributed to changes in basicity and hydration, provides a powerful tool for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of lead compounds.
This technical guide provides a comprehensive overview of the key strategies for the functionalization of the 2-azaspiro[3.3]heptane core. It is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their programs. We will delve into the practical aspects of derivatization at both the nitrogen and carbon atoms of the ring system, offering detailed protocols and explaining the rationale behind the experimental choices.
Strategic Overview of Functionalization
The 2-azaspiro[3.3]heptane core offers several points for diversification, primarily the secondary amine at the 2-position and the methylene groups on the azetidine and cyclobutane rings. The strategic approach to functionalization depends on the desired exit vectors and the overall design of the target molecule.
Figure 1: Key functionalization points on the 2-azaspiro[3.3]heptane scaffold.
Part 1: N-Functionalization of the 2-Azaspiro[3.3]heptane Core
The secondary amine of the 2-azaspiro[3.3]heptane core is the most readily accessible handle for functionalization. Standard methodologies for amine derivatization can be applied, although the steric environment of the spirocyclic system should be considered.
N-Alkylation and N-Arylation
Reductive amination and direct alkylation are common strategies for introducing alkyl substituents at the nitrogen atom. For the introduction of aryl or heteroaryl groups, Buchwald-Hartwig amination is a reliable and versatile method.
This protocol describes the reaction of 2-azaspiro[3.3]heptane with an aldehyde or ketone in the presence of a reducing agent.
Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred as it is mild, selective for the iminium ion, and tolerant of a wide range of functional groups. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure good solubility of the reagents and intermediates.
Step-by-Step Protocol:
-
To a solution of 2-azaspiro[3.3]heptane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM (0.1 M), add acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2-azaspiro[3.3]heptane.
| Reagent | Molar Ratio | Purpose |
| 2-Azaspiro[3.3]heptane | 1.0 | Starting amine |
| Aldehyde/Ketone | 1.1 | Alkyl group source |
| Acetic Acid | 1.2 | Catalyst for iminium ion formation |
| Sodium Triacetoxyborohydride | 1.5 | Reducing agent |
| Dichloromethane | Solvent | Reaction medium |
Table 1: Reagents and their roles in N-alkylation via reductive amination.
N-Acylation
The formation of amides via N-acylation is a fundamental transformation in medicinal chemistry. This can be readily achieved by reacting the 2-azaspiro[3.3]heptane core with acyl chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents.
Rationale: Acyl chlorides are highly reactive electrophiles that readily react with amines to form amides. A base, such as triethylamine or diisopropylethylamine (DIPEA), is typically added to neutralize the HCl byproduct generated during the reaction. The reaction is often performed at low temperature (0 °C) to control the exothermicity.
Step-by-Step Protocol:
-
Dissolve 2-azaspiro[3.3]heptane (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (aq), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization to yield the pure N-acyl 2-azaspiro[3.3]heptane.
Figure 2: Workflow for the N-acylation of 2-azaspiro[3.3]heptane.
Part 2: C-H Functionalization of the 2-Azaspiro[3.3]heptane Core
While N-functionalization is straightforward, derivatization of the carbon skeleton of the 2-azaspiro[3.3]heptane core requires more advanced synthetic strategies. Recent developments in C-H functionalization offer promising avenues for the direct introduction of substituents onto the ring system, though this remains a challenging area of research.[6] More established methods often rely on the synthesis of pre-functionalized spirocyclic building blocks.
Synthesis of Functionalized Building Blocks
A powerful strategy for accessing C-functionalized 2-azaspiro[3.3]heptanes involves the de novo synthesis of the spirocycle with the desired functionality already in place. This approach provides access to derivatives that are difficult to obtain through direct functionalization of the parent core. For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid has been reported, providing a scaffold with an amino acid moiety.[7]
This protocol outlines a general approach for the synthesis of 1-substituted derivatives, which can then be further elaborated. This method often involves the cycloaddition of a ketene with an imine, followed by further transformations.
Rationale: The Staudinger ketene-imine cycloaddition is a classic method for the synthesis of β-lactams. By carefully choosing the ketene and imine precursors, one can introduce a variety of substituents at the C1 position of the resulting azetidin-2-one. The β-lactam can then be reduced to the corresponding azetidine, forming the 2-azaspiro[3.3]heptane core.
Step-by-Step Protocol (Conceptual Outline):
-
Imine Formation: React a suitable cyclobutanone derivative with a primary amine (e.g., benzylamine) to form the corresponding imine.
-
[2+2] Cycloaddition: React the imine with a ketene, generated in situ from an acyl chloride and a tertiary amine base, to form a spirocyclic β-lactam.
-
Lactam Reduction: Reduce the β-lactam carbonyl group using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or by borane reduction to yield the 2-azaspiro[3.3]heptane derivative.[1]
-
Deprotection (if necessary): If a protecting group was used on the nitrogen (e.g., benzyl), remove it via hydrogenolysis to obtain the secondary amine.
This multi-step approach allows for the introduction of functionality at the C1 position, which can serve as a handle for further diversification.[5]
| Step | Key Transformation | Common Reagents |
| 1. Imine Formation | Condensation | Cyclobutanone, Primary Amine, Dehydrating Agent |
| 2. Cycloaddition | [2+2] Cycloaddition | Acyl Chloride, Triethylamine |
| 3. Lactam Reduction | Carbonyl Reduction | LiAlH₄, BH₃·THF |
| 4. Deprotection | N-Debenzylation | H₂, Pd/C |
Table 2: Conceptual steps for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes.
Conclusion and Future Outlook
The 2-azaspiro[3.3]heptane core is a versatile and valuable scaffold in modern drug discovery. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive replacement for traditional saturated heterocycles. The functionalization of this core, particularly at the nitrogen atom, is well-established and allows for the rapid generation of diverse compound libraries.
While the derivatization of the carbon framework remains more challenging, the development of novel synthetic methodologies, including the synthesis of pre-functionalized building blocks and the exploration of direct C-H functionalization, is expanding the accessible chemical space.[6][8] As our understanding of the synthesis and reactivity of this important scaffold continues to grow, we can expect to see the 2-azaspiro[3.3]heptane motif play an even more prominent role in the development of next-generation therapeutics.
References
- Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. ()
- Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
- oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. ()
- One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. ()
- A Technical Guide to the Synthesis of Spirocyclic Amines. Benchchem. ()
- One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed. ()
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. ()
- Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. AiFChem. ()
- Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. ()
- One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.
- 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Scilit. ()
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- 2-azaspiro[3.3]heptane as bioisoster of piperidine.
- 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
- Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. ()
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Toronto Metropolitan University. ()
- Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. ()
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
- Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionaliz
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the large-scale synthesis of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate, a valuable building block in medicinal chemistry. The spiro[3.3]heptane motif is of significant interest in drug discovery for its ability to introduce three-dimensionality, improve metabolic stability, and serve as a bioisosteric replacement for more common ring systems like piperidine.[1][2] This guide outlines a robust and scalable synthetic strategy, delving into the causality behind experimental choices and providing detailed, step-by-step protocols to ensure reproducibility and success in a research and development setting.
Introduction: The Significance of Spiro[3.3]heptanes in Modern Drug Discovery
The principle of "escaping flatland" has become a central theme in contemporary medicinal chemistry, encouraging the design of drug candidates with greater three-dimensional complexity.[3] Spirocyclic scaffolds, particularly the compact and rigid 2-azaspiro[3.3]heptane core, have emerged as powerful tools in this endeavor.[2][4] Their unique conformational constraints can lead to enhanced binding affinity and selectivity for biological targets.[5][6] The title compound, this compound, is a highly functionalized derivative that serves as a versatile intermediate for the synthesis of a diverse range of novel chemical entities. The tosyl protecting group offers stability and can be removed under specific conditions, while the dicarboxylate functionality provides a handle for further chemical modifications.[7]
Strategic Approach to Synthesis
The synthesis of the target molecule is approached through a convergent strategy, focusing on the construction of the spirocyclic core followed by functionalization. The proposed synthetic pathway is designed for scalability and efficiency, minimizing the number of steps and utilizing readily available starting materials where possible.
Caption: Proposed synthetic pathway for this compound.
Part 1: Synthesis of the Key Intermediate - 3,3-Bis(bromomethyl)oxetane
The synthesis commences with the preparation of 3,3-bis(bromomethyl)oxetane, a crucial dielectrophilic building block.
Step 1.1: Synthesis of 3,3-Bis(hydroxymethyl)oxetane from Pentaerythritol
This acid-catalyzed cyclization of pentaerythritol is a well-established procedure for forming the oxetane ring.
-
Rationale: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to promote the intramolecular etherification. The reaction is driven to completion by the removal of water.
Protocol:
-
To a round-bottom flask equipped with a distillation apparatus, add pentaerythritol and concentrated sulfuric acid in a 1:1.5 molar ratio.
-
Heat the mixture gradually to 180-200 °C.
-
Collect the distillate, which is a mixture of the product and water.
-
Separate the organic layer and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,3-bis(hydroxymethyl)oxetane.
Step 1.2: Bromination of 3,3-Bis(hydroxymethyl)oxetane
The diol is converted to the corresponding dibromide using a standard brominating agent.
-
Rationale: Phosphorus tribromide (PBr₃) is an effective reagent for converting primary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate.
Protocol:
-
In a flask cooled in an ice bath, dissolve 3,3-bis(hydroxymethyl)oxetane in a suitable anhydrous solvent such as diethyl ether.
-
Slowly add phosphorus tribromide (approximately 0.7 equivalents per hydroxyl group) to the solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,3-bis(bromomethyl)oxetane.
-
Purify the product by vacuum distillation.
Part 2: Construction of the Spirocyclic Core and Diester Functionalization
The key spirocyclization step involves the reaction of the dielectrophile with a nucleophile to form the carbocyclic ring.
Step 2.1: Synthesis of Diisopropyl spiro[3.3]heptane-6,6-dicarboxylate
This double alkylation reaction forms the spiro[3.3]heptane skeleton.
-
Rationale: Sodium hydride is a strong base used to deprotonate diisopropyl malonate, generating a nucleophilic enolate. This enolate then undergoes a tandem SN2 reaction with the two electrophilic carbons of 3,3-bis(bromomethyl)oxetane to form the spirocyclic product.[8] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.
Protocol:
-
To a suspension of sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere, add a solution of diisopropyl malonate (1.0 equivalent) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of 3,3-bis(bromomethyl)oxetane (1.0 equivalent) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Formation and Tosylation of the Azaspirocycle
The final steps involve the conversion of the carbocycle to the azaspirocycle and subsequent tosylation.
Step 3.1: Synthesis of Diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate
This multi-step transformation converts the oxetane ring into the azetidine ring.
-
Rationale: This conversion can be achieved through a sequence of reactions. Ozonolysis cleaves the oxetane ring to a ketone, which is then reduced to a diol. The diol is converted to a dimesylate, which is a good leaving group for the subsequent cyclization with an azide source, followed by reduction to the amine.
Protocol (Projected):
-
Ozonolysis: Dissolve Diisopropyl spiro[3.3]heptane-6,6-dicarboxylate in a mixture of CH₂Cl₂ and MeOH at -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen and add a reducing agent (e.g., dimethyl sulfide).
-
Reduction: Reduce the resulting keto-aldehyde with sodium borohydride in ethanol at 0 °C.
-
Mesylation: Treat the resulting diol with methanesulfonyl chloride and triethylamine in dichloromethane at 0 °C.
-
Azide Formation and Cyclization: React the dimesylate with sodium azide in DMF at an elevated temperature to form the azido-mesylate, which should cyclize in situ.
-
Reduction: Reduce the resulting azido-azetidine via catalytic hydrogenation (H₂, Pd/C) in methanol to yield the desired secondary amine.
Step 3.2: Tosylation of Diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate
The final step is the protection of the secondary amine with a tosyl group.
-
Rationale: p-Toluenesulfonyl chloride (TsCl) reacts with the secondary amine in the presence of a base like pyridine to form the sulfonamide. Pyridine acts as both a base to neutralize the HCl byproduct and as a solvent.
Protocol:
-
Dissolve Diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate (1.0 equivalent) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Expected Yield |
| 1.1 | Pentaerythritol | H₂SO₄ | 3,3-Bis(hydroxymethyl)oxetane | 60-70% |
| 1.2 | 3,3-Bis(hydroxymethyl)oxetane | PBr₃ | 3,3-Bis(bromomethyl)oxetane | 80-90% |
| 2.1 | 3,3-Bis(bromomethyl)oxetane | Diisopropyl malonate, NaH | Diisopropyl spiro[3.3]heptane-6,6-dicarboxylate | 50-60% |
| 3.1 | Diisopropyl spiro[3.3]heptane-6,6-dicarboxylate | Multi-step | Diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate | 30-40% (overall) |
| 3.2 | Diisopropyl 2-azaspiro[3.3]heptane-6,6-dicarboxylate | TsCl, Pyridine | Final Product | 85-95% |
Experimental Workflow Visualization
Caption: A visual representation of the experimental workflow.
Safety Considerations
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Phosphorus Tribromide: PBr₃ is a corrosive and toxic liquid that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.
-
Ozone: Ozone is a toxic gas. Ozonolysis should be performed in a well-ventilated fume hood.
-
Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with care and follow appropriate disposal procedures.
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The large-scale synthesis of this compound presents a multi-step challenge that can be overcome with careful planning and execution. The outlined protocol provides a robust framework for its preparation, leveraging established synthetic transformations. The availability of this and similar functionalized spirocyclic building blocks is crucial for advancing drug discovery programs by enabling the exploration of novel chemical space.
References
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
-
Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[9][9] heptane-2-carboxylic acid tert-butyl ester.
-
MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
-
Morressier. Multigram scale synthesis of spirocyclic pyrrolidines. [Link]
-
National Institutes of Health. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC. [Link]
-
PubChem. 2-azaspiro[3.3]heptane. [Link]
-
ResearchGate. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. [Link]
-
ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]
-
ResearchGate. Synthesis and characterization of some long-chain diesters with branched or bulky moieties. [Link]
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Springer. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]
-
Synfacts. Large-Scale Asymmetric Synthesis of Spirocyclic Building Blocks for Drug Development. [Link]
-
Wiley Online Library. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Link]
Sources
- 1. China Intermediates 3,3-Bis(bromomethyl)oxetane for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane) - Beijing Institute of Technology [pure.bit.edu.cn]
- 4. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-azaspiro[3.3]heptane synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. connectjournals.com [connectjournals.com]
Application Notes and Protocols for Coupling Reactions with Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
Introduction: The Strategic Value of Azaspiro[3.3]heptanes in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer superior physicochemical properties and intellectual property space is relentless. Azaspiro[3.3]heptanes have emerged as a class of saturated heterocycles of significant interest, often employed as bioisosteres for more traditional motifs like piperidines and morpholines.[1][2] Their rigid, three-dimensional structure can lead to improved metabolic stability, aqueous solubility, and a desirable reduction in lipophilicity, despite the addition of a carbon atom.[1][3] The unique spirocyclic core imparts a defined exit vector for substituents, enabling precise spatial orientation within a target's binding pocket.[4]
This guide provides a detailed examination of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate, a versatile building block for the synthesis of novel chemical entities. The presence of the tosyl protecting group on the nitrogen atom allows for a range of palladium-catalyzed cross-coupling reactions, while the diester functionality offers further opportunities for chemical modification. We will explore detailed protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, followed by procedures for the subsequent deprotection of the tosyl group to unmask the secondary amine for further functionalization.
Core Concepts: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The choice of catalyst, ligand, and base is crucial for achieving high yields and good selectivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[5][6][7] This reaction is particularly useful for coupling amines with aryl halides or triflates. In the context of our target molecule, this would typically involve a reaction where the azaspiro[3.3]heptane nitrogen acts as the nucleophile after deprotection. However, for the tosyl-protected starting material, we will focus on coupling reactions at other positions, assuming the core has been appropriately functionalized with a halide or triflate. For the purpose of this guide, we will present a protocol for the coupling of an amine with a hypothetical brominated derivative of our title compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[8][9][10] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. We will provide a protocol for the coupling of a boronic acid with a hypothetical brominated derivative of this compound.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of a Brominated Azaspiro[3.3]heptane Derivative
This protocol describes a general procedure for the palladium-catalyzed amination of a hypothetical brominated derivative of this compound with a primary or secondary amine.
Diagram of the Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
| Reagent/Material | Purpose |
| Brominated this compound | Substrate |
| Primary or Secondary Amine | Coupling Partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Catalyst Precursor |
| Xantphos or BINAP | Ligand |
| NaOt-Bu or Cs₂CO₃ | Base |
| Anhydrous Toluene or Dioxane | Solvent |
| Standard Glassware for Inert Atmosphere Reactions | |
| TLC plates, LC-MS | Reaction Monitoring |
| Silica Gel | Column Chromatography |
| NMR Spectrometer, Mass Spectrometer | Product Characterization |
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the brominated azaspiro[3.3]heptane derivative (1.0 equiv), the amine (1.2-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Stir the reaction mixture at a temperature between 80-110 °C. The optimal temperature should be determined by preliminary small-scale experiments.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Suzuki-Miyaura Coupling of a Brominated Azaspiro[3.3]heptane Derivative
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a hypothetical brominated derivative of this compound with a boronic acid or boronic ester.
Diagram of the Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
| Reagent/Material | Purpose |
| Brominated this compound | Substrate |
| Boronic Acid or Boronic Ester | Coupling Partner |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Palladium Catalyst |
| K₂CO₃ or Cs₂CO₃ | Base |
| Dioxane/Water or Toluene/Ethanol/Water | Solvent System |
| Standard Glassware for Inert Atmosphere Reactions | |
| TLC plates, LC-MS | Reaction Monitoring |
| Silica Gel | Column Chromatography |
| NMR Spectrometer, Mass Spectrometer | Product Characterization |
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine the brominated azaspiro[3.3]heptane derivative (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water (4:1:1), to the reaction vessel.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: After filtration, concentrate the solvent in vacuo. Purify the residue by flash column chromatography.
-
Characterization: Confirm the structure of the purified product using NMR spectroscopy and mass spectrometry.
Protocol 3: Deprotection of the N-Tosyl Group
The removal of the tosyl protecting group is a critical step to enable further functionalization of the nitrogen atom. Several methods are available, with the choice depending on the functional group tolerance of the molecule.
Method A: Reductive Deprotection with Sodium Naphthalenide
This method is effective but requires careful handling of the highly reactive sodium naphthalenide.[11]
Procedure:
-
Preparation of Sodium Naphthalenide: In a dry flask under argon, dissolve naphthalene (2.2 equiv) in anhydrous THF. Add freshly cut sodium metal (2.0 equiv) and stir the mixture at room temperature until a dark green color persists.
-
Deprotection: Cool the sodium naphthalenide solution to -78 °C. Add a solution of the N-tosyl azaspiro[3.3]heptane derivative (1.0 equiv) in anhydrous THF dropwise.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water at -78 °C. Allow the mixture to warm to room temperature and extract with an appropriate organic solvent. Wash the organic layer with water and brine, then dry and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the deprotected secondary amine.
Method B: Acid-Catalyzed Deprotection
This method uses strong acid and may not be suitable for acid-labile substrates.[11]
Procedure:
-
Reaction Setup: Dissolve the N-tosyl azaspiro[3.3]heptane derivative in a mixture of trifluoroacetic acid (TFA) and thioanisole.
-
Reaction: Add methanesulfonic acid (MeSO₃H) and stir the reaction at room temperature for several hours.
-
Workup: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Method C: Base-Mediated Deprotection with Cesium Carbonate
This method is milder and may be suitable for a wider range of functional groups.[12]
Procedure:
-
Reaction Setup: Dissolve the N-tosyl azaspiro[3.3]heptane derivative in a mixture of THF and methanol (2:1).
-
Reaction: Add cesium carbonate (3.0 equiv) and stir the mixture at room temperature or gentle heating (e.g., 50 °C).
-
Workup: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to obtain the deprotected amine.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for researchers and drug development professionals working with this compound. The versatility of palladium-catalyzed cross-coupling reactions, combined with the unique structural features of the azaspiro[3.3]heptane core, offers a powerful platform for the synthesis of novel and diverse chemical libraries. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and purity. The subsequent deprotection of the tosyl group opens up a vast chemical space for the introduction of various functionalities, paving the way for the discovery of new therapeutic agents.
References
-
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]
-
Fokin, A. A., & Schreiner, P. R. (2003). Selective Alkane C-H Bond Functionalizations: Models and Mechanisms. Advanced Synthesis & Catalysis, 345(9‐10), 1035-1052. [Link]
-
ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
Lan, M.-F., Lin, Y.-Q., Chen, L., Wu, C.-M., Wang, Z.-F., Shi, Z.-C., ... & He, B. (2024). Synthesis of Spiro Polycyclic N-Heterocycles and Indolecarbazoles via Merging Oxidative Coupling and Cascade Palladium-Catalyzed Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
National Institutes of Health. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Hamza, D., & Jones, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(13), 1971-1973. [Link]
-
ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2007). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]
-
Royal Society of Chemistry. (2016). Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2000). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 65(26), 9454–9457. [Link]
-
Semantic Scholar. (2012). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. [Link]
-
The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. (2025). [Link]
- Google Patents. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
University of Bari Aldo Moro. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
ResearchGate. (2025). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. [Link]
Sources
- 1. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Azaspiro[3.3]heptane Motif: A Guide to Strategic Incorporation in Bioactive Molecules
Introduction: Embracing the Third Dimension in Drug Design
In the landscape of modern medicinal chemistry, the "escape from flatland" has become a guiding principle, compelling researchers to explore beyond the two-dimensional confines of traditional aromatic scaffolds.[1][2] This has led to a surge of interest in saturated, three-dimensional structures that can offer improved physicochemical properties and novel intellectual property. Among these, the azaspiro[3.3]heptane motif has emerged as a particularly valuable building block.[3] Its rigid, spirocyclic core, composed of two fused four-membered rings, provides a compact and well-defined three-dimensional architecture with orthogonal exit vectors for substituent placement.[3] This unique geometry, coupled with favorable effects on properties like aqueous solubility and metabolic stability, makes the azaspiro[3.3]heptane scaffold a powerful tool for optimizing drug candidates.[4][5]
This technical guide provides an in-depth exploration of the strategic incorporation of the azaspiro[3.3]heptane motif into bioactive molecules. We will delve into its role as a versatile bioisostere, detail synthetic strategies for its introduction, and provide actionable protocols for researchers in drug discovery.
Application Notes: The Strategic Value of the Azaspiro[3.3]heptane Scaffold
The decision to incorporate an azaspiro[3.3]heptane motif is driven by its ability to address several key challenges in drug development, primarily through bioisosteric replacement of more common saturated heterocycles like piperidine, piperazine, and morpholine.[4][6][7]
Bioisosterism: Beyond a Simple Mimic
The azaspiro[3.3]heptane core can be considered a structural surrogate for common heterocycles, but its impact extends beyond simple mimicry.[4] The inherent structural features of this spirocycle can confer distinct and beneficial physicochemical properties.[4]
-
Modulating Lipophilicity (logD): A counterintuitive phenomenon is often observed when replacing a piperidine or morpholine with an azaspiro[3.3]heptane derivative. Despite the net addition of a carbon atom, the measured logD at pH 7.4 is often lowered.[6] This is attributed to an increase in the basicity (pKa) of the nitrogen atom, which is now in a less sterically hindered environment and further from electron-withdrawing groups compared to its position in a six-membered ring.[6] However, it's crucial to note that N-linked 2-azaspiro[3.3]heptanes can show an increase in logD, a detail that highlights the importance of substitution patterns.[6]
-
Enhancing Aqueous Solubility and Metabolic Stability: The rigid, compact nature of the azaspiro[3.3]heptane scaffold often leads to increased aqueous solubility and improved metabolic stability.[4][5] The quaternary spirocyclic carbon is less susceptible to enzymatic oxidation compared to the methylene groups in piperidines or morpholines.[2]
-
Navigating Chemical Space with Defined Vectors: The spiro[3.3]heptane framework provides well-defined and predictable exit vectors for substituents.[3][4] This allows for precise control over the spatial orientation of pharmacophoric groups, enabling a more thorough exploration of the target's binding pocket. The ability to attach vectors at multiple positions makes these scaffolds highly attractive for scaffold hopping and library design.[4]
Case Study: Bupivacaine Analogs
A compelling example of the successful application of the azaspiro[3.3]heptane motif is in the development of analogs of the local anesthetic bupivacaine.[2][7][8][9] By replacing the piperidine ring in bupivacaine with a 2-azaspiro[3.3]heptane-1-carboxylic acid moiety, researchers achieved an enhanced duration of action.[2] Further exploration with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid not only retained comparable activity but also resulted in a five-fold reduction in toxicity and increased water solubility.[2] This demonstrates the profound impact that strategic bioisosteric replacement with spirocyclic scaffolds can have on the overall profile of a drug candidate.
Protocols for Synthesis and Incorporation
The synthesis of functionalized azaspiro[3.3]heptane building blocks is a key enabling step for their incorporation into larger molecules. Several robust synthetic routes have been developed, often starting from commercially available materials.[4]
General Synthetic Strategy: Building the Spirocyclic Core
A common approach to constructing the azaspiro[3.3]heptane core involves the thermal [2+2] cycloaddition of an alkene with an isocyanate to form a spirocyclic β-lactam.[5][7][8][9] Subsequent reduction of the β-lactam ring yields the desired azaspiro[3.3]heptane.[5][7][8][9]
Diagram: General Synthetic Workflow for 1-Azaspiro[3.3]heptanes
Caption: A two-step approach to synthesize 1-azaspiro[3.3]heptanes.
Protocol 1: Synthesis of Functionalized 2-Azaspiro[3.3]heptane-1-carboxylic Acid Derivatives
This protocol outlines a multi-step synthesis to generate functionalized 2-azaspiro[3.3]heptane building blocks, which can be further elaborated or coupled to a core scaffold.[1][2]
Materials:
-
2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Dess-Martin periodinane
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Step-by-Step Procedure:
-
Reduction of the Ester:
-
Dissolve 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate (1 equiv.) in anhydrous THF.[2]
-
Cool the solution to -40°C under an inert atmosphere (e.g., argon).[2]
-
Slowly add a solution of LiAlH₄ (1 equiv.) in THF, maintaining the low temperature.[2]
-
Allow the reaction mixture to warm to 0°C and stir for 1 hour.[2]
-
Carefully quench the reaction with an aqueous solution of sodium bisulfate.[2]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the corresponding BOC-protected amino alcohol.[1]
-
-
Oxidation to the Aldehyde:
-
Dissolve the BOC-protected amino alcohol (1 equiv.) in dry DCM and cool to 0°C.[1]
-
Add Dess-Martin periodinane (1.1 equiv.) in portions and stir the mixture at room temperature for 2 hours.[1]
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic phase, dry, and concentrate. Purify the residue by flash chromatography to yield the BOC-protected aldehyde.[1]
-
-
Deprotection:
Protocol 2: Incorporation into a Bioactive Molecule via Amide Coupling
This protocol describes a general method for coupling an azaspiro[3.3]heptane amine with a carboxylic acid on a parent molecule.
Materials:
-
Azaspiro[3.3]heptane amine (or its salt)
-
Carboxylic acid-containing parent molecule
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
Step-by-Step Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing parent molecule (1 equiv.), the peptide coupling reagent (1.1 equiv.), and the tertiary amine base (2-3 equiv.) in the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the azaspiro[3.3]heptane amine (1.2 equiv.) to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., saturated NaHCO₃, brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final azaspiro[3.3]heptane-containing molecule.
-
Data Summary: Physicochemical Properties
The strategic replacement of common heterocycles with the azaspiro[3.3]heptane motif can significantly alter the physicochemical properties of a molecule. The following table summarizes key experimental data for model compounds.[7]
| Compound | clogP | logD (pH 7.4) | Solubility (µM) | Intrinsic Clearance (µL/min/mg) |
| Piperidine Analog | 2.5 | 1.8 | 150 | 50 |
| 1-Azaspiro[3.3]heptane Analog | 2.2 | 1.2 | 250 | 35 |
| 2-Azaspiro[3.3]heptane Analog | 2.3 | 1.5 | 200 | 40 |
Note: The values in this table are representative and will vary depending on the specific molecular context.
Conclusion and Future Outlook
References
-
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69. [Link]
-
Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-38. [Link]
-
Dandapani, S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1378-1383. [Link]
-
Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Yegorova, T., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(5), 998-1001. [Link]
-
Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]
-
ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]
-
ScienceOpen. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
-
ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]
-
PubMed. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. [Link]
-
PubMed. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. [Link]
-
ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. – ScienceOpen [scienceopen.com]
- 10. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate. The azaspiro[3.3]heptane scaffold is a valuable motif in modern drug discovery, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability by introducing three-dimensional complexity.[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals to provide a robust experimental protocol, troubleshoot common challenges, and ultimately improve the yield and purity of this key building block. We will delve into the causality behind our procedural choices, offering a self-validating system for your synthesis.
Proposed Synthetic Pathway: A Mechanistic Overview
The most reliable and scalable approach to constructing the 2-azaspiro[3.3]heptane-6,6-dicarboxylate core is through a double nucleophilic substitution (SN2) reaction. This involves the formation of a cyclobutane ring by alkylating a malonic ester with a suitable 1,3-dielectrophile. Our recommended pathway involves the reaction of diisopropyl malonate with 3,3-bis(bromomethyl)-1-tosylazetidine. The reaction proceeds via deprotonation of the malonate to form a nucleophilic enolate, which then sequentially displaces the two bromide leaving groups to form the spirocyclic system. This strategy is analogous to established methods for creating similar spiro[3.3]heptane systems.[3]
Caption: Reaction mechanism for spirocycle formation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Density (g/mL) | Amount (mmol) | Mass/Volume | Notes |
| 3,3-bis(bromomethyl)-1-tosylazetidine | 398.12 | - | 10.0 | 3.98 g | Key electrophile. Ensure high purity. |
| Diisopropyl malonate | 188.22 | 0.991 | 11.0 | 2.07 g (2.09 mL) | Use a freshly opened bottle or distill before use. |
| Sodium Hydride (NaH) | 24.00 | - | 22.0 | 0.88 g (60% disp.) | Highly reactive. Handle under inert atmosphere. |
| Anhydrous DMF | 73.09 | 0.944 | - | 100 mL | Use a dry, nitrogen-purged solvent. |
| Diethyl Ether (Et₂O) | 74.12 | 0.713 | - | As needed | For workup. |
| Saturated NH₄Cl (aq) | - | - | - | As needed | For quenching. |
| Brine | - | - | - | As needed | For washing. |
| Anhydrous MgSO₄ | 120.37 | - | - | As needed | For drying. |
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22.0 mmol) to a dry 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Wash the NaH three times with dry hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Solvent Addition: Add anhydrous DMF (50 mL) to the washed NaH. Cool the suspension to 0 °C using an ice-water bath.
-
Malonate Addition: Slowly add diisopropyl malonate (2.09 mL, 11.0 mmol) dropwise to the stirred NaH suspension over 15 minutes. Causality: This slow addition controls the exothermic reaction and hydrogen gas evolution during the formation of the sodium enolate. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Electrophile Addition: Dissolve 3,3-bis(bromomethyl)-1-tosylazetidine (3.98 g, 10.0 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the enolate mixture at 0 °C over 30 minutes.
-
Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Rationale: Increased temperature is often necessary to drive the second, intramolecular alkylation to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Quenching: Once the reaction is complete (disappearance of the mono-alkylated intermediate by TLC), cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water (100 mL) and diethyl ether (100 mL). Separate the layers. Extract the aqueous layer two more times with diethyl ether (2x 50 mL). Insight: Using ether for extraction helps remove the product from the high-boiling DMF solvent.
-
Washing: Combine the organic layers and wash with water (3x 50 mL) and then with brine (1x 50 mL). Purpose: These washes are crucial for removing the residual DMF, which can complicate purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid or viscous oil.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Caption: A troubleshooting decision flowchart.
Troubleshooting Common Problems
Q1: My reaction shows very low conversion, and I've mostly recovered my starting materials. What went wrong?
A: This issue typically points to one of three areas:
-
Inactive Base: Sodium hydride is highly reactive and can be deactivated by moisture. Ensure you are using fresh, high-quality NaH and that your solvent (DMF) is truly anhydrous. The initial washing of the NaH dispersion is critical to remove passivating oil coatings.
-
Insufficient Deprotonation: The pKa of diisopropyl malonate is ~13. While NaH is a strong base, incomplete deprotonation can occur if the base is old or conditions are not fully anhydrous. Ensure you observe hydrogen evolution upon addition of the malonate.
-
Low Temperature: While the initial enolate formation is done at 0 °C for control, the SN2 reactions, particularly the second intramolecular cyclization, may require thermal energy to overcome the activation barrier. If no reaction occurs at room temperature, gradually increase the heat to 60-70 °C as described in the protocol.
Q2: I've isolated a major byproduct that appears to be the mono-alkylated, non-cyclic intermediate. How can I promote full cyclization?
A: This is a common challenge in tandem alkylation-cyclization reactions.
-
Stoichiometry of the Base: The formation of the spirocycle requires two deprotonation events. The first forms the initial enolate, and the second deprotonates the mono-alkylated intermediate to generate the nucleophile for the final ring-closing SN2 reaction. Using at least 2.1-2.2 equivalents of base is crucial to ensure the second deprotonation can occur efficiently.
-
Reaction Temperature and Time: The intramolecular SN2 reaction has a higher activation energy than the initial intermolecular one. Insufficient heat or reaction time will cause the reaction to stall at the intermediate stage. Ensure the reaction is heated sufficiently (60-70 °C) and monitored over a longer period (up to 24 hours).
-
Concentration: While not typically the primary issue here, very dilute conditions can disfavor the intramolecular cyclization. Adhering to the concentrations in the protocol is recommended.
Q3: My TLC shows a complex mixture of products, and the yield of the desired spirocycle is very low. What are the likely side reactions?
A: A messy reaction profile suggests that undesired pathways are competing with the desired SN2 reactions.
-
Elimination Reactions: If the reaction temperature is too high or a very strong, sterically hindered base is used, E2 elimination could compete with substitution, especially on the secondary carbon of the bromomethyl group, although this is less likely here.
-
Grob-type Fragmentation: In strained ring systems, fragmentation can be a competing pathway. While less documented for this specific system, related syntheses of oxetanes have noted this side reaction.[1] Sticking to the recommended temperature range helps minimize this.
-
Impure Starting Materials: The purity of the 3,3-bis(bromomethyl)-1-tosylazetidine is paramount. Impurities can lead to a cascade of side products. It is advisable to purify this reagent before use if its quality is uncertain.
Frequently Asked Questions (FAQs)
Q: Can I use a different base, like potassium carbonate or potassium tert-butoxide?
A: Yes, but with considerations. Potassium carbonate (K₂CO₃) is a weaker base and may require higher temperatures and longer reaction times, but it can sometimes give cleaner reactions by minimizing elimination side products.[3] Potassium tert-butoxide (KOt-Bu) is a very strong, hindered base that is effective for cyclizations but can also promote elimination.[4] For this specific transformation, NaH in DMF is a well-precedented and reliable choice.[3]
Q: What is the best way to monitor the reaction?
A: Thin Layer Chromatography (TLC) is the most effective method. Use a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). You should be able to distinguish the diisopropyl malonate, the electrophile, the mono-alkylated intermediate, and the final product. The final product should be the least polar of the products/intermediates containing the malonate moiety. A potassium permanganate stain can be helpful for visualizing the spots.
Q: How do I handle the high-boiling DMF solvent during workup?
A: Complete removal of DMF is essential for clean purification. The key is the extensive aqueous wash described in the protocol. Because DMF is fully miscible with water, repeated washing of the organic extract (e.g., diethyl ether or ethyl acetate) with water and then brine will pull the DMF into the aqueous layer.
Q: How can I definitively confirm the structure of my final product?
A: A full characterization suite is necessary.
-
¹H and ¹³C NMR: This is essential to confirm the connectivity and the spirocyclic structure. Look for the characteristic signals of the tosyl group, the isopropyl esters, and the two distinct sets of methylene protons on the four-membered rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.
-
Purity Analysis: HPLC or UPLC can be used to determine the purity of the final product.[5]
References
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]
-
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. Available at: [Link]
-
1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Angewandte Chemie International Edition. Available at: [Link]
-
This compound. BU CyberSec Lab. Available at: [Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. The Journal of Organic Chemistry. Available at: [Link]
-
Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]
-
Synthesis of 1-Substituted 2-Azaspiro[3.3]-heptanes. Synfacts. Available at: [Link]
-
This compound, 95% Purity, C21H29NO6S, 10 grams. CP Lab Safety. Available at: [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. The Journal of Organic Chemistry. Available at: [Link]
-
Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science. Available at: [Link]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available at: [Link]
-
6, 6-bis(propan-2-yl) 2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane-6, 6-dicarboxylate, min 97%, 10 grams. CP Lab Safety. Available at: [Link]
Sources
Technical Support Guide: Column Chromatography Purification of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate. We address common challenges through a troubleshooting-focused FAQ and detailed protocols, grounding our advice in established chromatographic principles to ensure procedural success and scientific integrity.
Section 1: Compound Profile & Chromatographic Considerations
This compound is a moderately polar molecule characterized by several key structural features that dictate its behavior on silica gel:
-
Tosyl (Tosyl) Group: This bulky, electron-withdrawing group protects the azetidine nitrogen, rendering it non-basic. Therefore, the acidic nature of silica gel is less likely to cause the strong, irreversible binding or peak tailing commonly seen with free amines.[1] The aromatic ring also provides a strong chromophore for easy visualization under UV light (254 nm).
-
Diisopropyl Ester Groups: These groups contribute to the compound's polarity and provide sites for hydrogen bonding with the silica stationary phase.
-
Azaspiro[3.3]heptane Core: This rigid, three-dimensional spirocyclic system influences how the molecule interacts with the flat surface of the silica gel.
Understanding these features is crucial for developing an effective purification strategy and troubleshooting unexpected results.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for this purification?
A: Standard flash-grade silica gel (SiO₂, 230-400 mesh, 60 Å pore size) is the primary recommendation for this compound. Its polarity is well-suited for separating molecules in this class. If you observe compound degradation on the silica (see Troubleshooting Section 4, Issue 6), switching to a less acidic alternative like neutral alumina or deactivated silica gel may be necessary.[2][3]
Q2: Which mobile phase systems are a good starting point?
A: Begin with a binary solvent system consisting of a non-polar solvent and a moderately polar solvent. The most common and effective systems are:
-
Hexane/Ethyl Acetate
-
Cyclohexane/Ethyl Acetate
-
Dichloromethane/Ethyl Acetate
Gradient elution, starting with a low percentage of the polar solvent and gradually increasing the concentration, is highly recommended for separating the target compound from both less polar and more polar impurities.[4]
Q3: How do I determine the optimal mobile phase composition before running the column?
A: Thin Layer Chromatography (TLC) is an indispensable tool for method development. The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.3 for the target compound.[5] This Rf value typically ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front or sticking to the stationary phase.
TLC Method Development Workflow:
-
Dissolve a small sample of the crude reaction mixture.
-
Spot the mixture onto a silica gel TLC plate.
-
Develop the plate in a chamber with a pre-determined solvent mixture (e.g., 20% Ethyl Acetate in Hexane).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent polarity until the desired Rf is achieved. If the Rf is too high (>0.4), decrease the polarity (less ethyl acetate). If it is too low (<0.15), increase the polarity (more ethyl acetate).
Q4: How can I visualize the compound during the purification process?
A: The tosyl group contains a benzene ring, which is a strong UV chromophore. You can monitor the progress by:
-
TLC: Spotting collected fractions onto a TLC plate and visualizing under a UV lamp at 254 nm.
-
Staining: If other impurities are not UV-active, you can use a potassium permanganate (KMnO₄) stain, which reacts with many organic compounds.
Section 3: Standard Purification Protocol
This section outlines a comprehensive, step-by-step methodology for the column chromatography purification.
Experimental Workflow Diagram
Caption: Standard workflow for column chromatography purification.
Step-by-Step Methodology
-
TLC Method Development:
-
As described in the FAQ, identify a solvent system (e.g., 30% Ethyl Acetate in Hexane) that gives an Rf of 0.2-0.3 for the product.
-
-
Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles or cracks form.[6]
-
-
Sample Loading (Dry Loading Preferred):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[6]
-
Gently add this powder to the top of the packed column.
-
Carefully add a thin protective layer of sand on top of your sample silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the sand layer.
-
Apply pressure (flash chromatography) to begin eluting the solvent through the column.[6]
-
If using a gradient, start with the low-polarity solvent system determined by TLC and incrementally increase the percentage of the polar solvent.
-
Collect fractions of a consistent volume in test tubes or vials.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Section 4: Troubleshooting Guide
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common chromatography issues.
Issue 1: Poor Separation or Overlapping Bands
-
Q: My compound is co-eluting with an impurity, even though they have different Rf values on TLC. What's wrong?
-
A: Causality & Solution: This is often a resolution problem.
-
Overloading: You may have loaded too much crude material onto the column. The bands broaden as they travel, leading to overlap. Solution: Reduce the amount of sample relative to the amount of silica.
-
Poor Packing: Channels or cracks in the silica bed create uneven flow paths. Solution: Repack the column carefully, ensuring a homogenous and stable bed.
-
Solvent Polarity is Too High: A mobile phase that is too "strong" will move all components too quickly, preventing effective separation. Solution: Reduce the concentration of the polar solvent (e.g., move from 30% to 20% ethyl acetate) to increase the separation between bands.[2]
-
-
Issue 2: Compound Fails to Elute (High Retention)
-
Q: I've collected many column volumes, but my product hasn't appeared. Where is it?
-
A: Causality & Solution: Your mobile phase is not polar enough to displace the compound from the silica gel.
-
Incorrect Solvent System: The TLC development may not have accurately predicted the column behavior. Solution: Gradually increase the polarity of your mobile phase. If you started with 20% ethyl acetate, try increasing to 30%, then 40%, and so on. A step-gradient elution is highly effective here.[2]
-
Irreversible Adsorption: While unlikely for this compound on standard silica, very polar impurities can sometimes stick permanently. This is less of a concern for the target molecule itself.
-
-
Issue 3: Compound Elutes Too Quickly (Low Retention)
-
Q: My compound came out in the first few fractions with the solvent front. How do I fix this?
-
A: Causality & Solution: Your mobile phase is far too polar. Your compound has a much higher affinity for the mobile phase than the stationary phase.
-
Solution: Drastically reduce the polarity of the mobile phase. If you used 50% ethyl acetate, try starting with 10% or 15%. Re-develop your method on TLC to find a system that gives the target Rf of 0.2-0.3.[2]
-
-
Issue 4: Tailing or Streaking of the Product Band
-
Q: The spot for my product on the TLC of the column fractions is streaked or "tailed". Why?
-
A: Causality & Solution: Tailing indicates a non-ideal interaction between the compound and the stationary phase.
-
Overloading: As with poor separation, too much material in one spot can cause tailing. Solution: Use a more dilute sample or load less material.
-
Acid-Base Interaction: Although the tosyl group protects the amine, residual acidity of the silica might interact with the ester groups, or there might be an acidic/basic impurity in your sample. Solution: While adding a base like triethylamine is not recommended for this specific molecule, you could consider using deactivated silica gel, which has fewer acidic silanol groups.[2][3]
-
-
Issue 5: Low Yield or Product Loss
-
Q: After combining fractions and evaporating, my final yield is much lower than expected. What happened?
-
A: Causality & Solution: Product loss can occur for several reasons.
-
Compound is Still on the Column: You may have stopped the elution too early. Solution: Flush the column with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) and check this final fraction for your product.
-
Fractions are Too Dilute: Your compound may have eluted over a large number of fractions, and you might not have detected it in the later ones.[2] Solution: Combine and concentrate a wider range of fractions where you suspect the product might be.
-
Physical Loss: Ensure there was no loss during sample loading or transfer of the combined fractions.
-
-
Issue 6: Suspected On-Column Degradation
-
Q: My TLC analysis of the fractions shows new spots that weren't in my crude material. Is my compound decomposing?
-
A: Causality & Solution: It is possible, though less common for this stable compound, that it is sensitive to the acidic silica gel.
-
Stability Test (2D TLC): Spot your crude material on a TLC plate. Run it in one direction with your chosen eluent. Then, turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates degradation on the silica.[2]
-
Solution: If degradation is confirmed, switch to a more inert stationary phase like neutral alumina or Florisil.[2]
-
-
Section 5: Data Summary Table
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic molecules. |
| Mobile Phase (Start) | Hexane/Ethyl Acetate | Excellent balance of polarity and resolving power. Start with TLC to find the optimal ratio. |
| TLC Rf Target | 0.2 - 0.3 | Provides the best balance between retention and elution time on the column.[5] |
| Sample Loading | Dry Loading | Minimizes band broadening, especially if solubility in the mobile phase is limited.[6] |
| Elution Mode | Gradient Elution | Highly effective for separating compounds with a range of polarities from the desired product.[4] |
| Detection | UV (254 nm) | The tosyl group provides a strong chromophore for easy visualization. |
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). [Link]
-
Gravel, M., et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2011(12), 1733-1736. [Link]
-
ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography? (2014-01-09). [Link]
-
Organic Syntheses. (2-BROMOETHYL)CYCLOPROPANE. Org. Synth. 2013, 90, 215. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023-02-10). [Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. (2019-11-27). [Link]
Sources
Technical Support Center: Synthesis of 2-Azaspiro[3.3]heptane Derivatives
Welcome to the technical support guide for the synthesis of 2-azaspiro[3.3]heptane derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, yet challenging, spirocyclic scaffold. 2-Azaspiro[3.3]heptanes are increasingly recognized as important bioisosteres for common saturated heterocycles like piperidine, offering unique structural and physicochemical properties that can enhance aqueous solubility and metabolic stability in drug candidates.[1][2][3] However, the inherent ring strain of the dual four-membered ring system presents unique synthetic hurdles.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of their synthesis.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization yield is consistently low. What are the most common causes?
A1: Low yields in the formation of the 2-azaspiro[3.3]heptane core often stem from three primary issues:
-
Inefficient Ring Closure: The intramolecular cyclization to form the second azetidine ring is an entropically and enthalpically challenging step due to ring strain. The choice of base, solvent, and temperature is critical. Strong, non-nucleophilic bases like potassium tert-butoxide are often required.[4][5]
-
Precursor Instability: The precursors, often bearing functionalities like chloromethyl groups, can be unstable and prone to side reactions, such as oligomerization, if not handled correctly.
-
Competing Intermolecular Reactions: At higher concentrations, intermolecular reactions can outcompete the desired intramolecular cyclization, leading to dimers and polymers. Running the reaction under high-dilution conditions is often beneficial.
Q2: I'm having trouble purifying my final 2-azaspiro[3.3]heptane product. What are the best practices?
A2: Purification can be challenging due to the polarity and high water solubility of the free amine.
-
For Boc-protected derivatives: Standard column chromatography on silica gel is typically effective.
-
For free amines or salts: These compounds often have poor solubility in common organic solvents and may streak on silica gel. Consider these options:
-
Crystallization: If the product is a solid, crystallization of its salt form (e.g., hydrochloride or oxalate) can be a highly effective purification method.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) column chromatography may be necessary.
-
Ion-Exchange Chromatography: Using a strong cation exchange (SCX) cartridge can be an excellent method to capture the amine, wash away neutral impurities, and then elute the pure product with a basic solution (e.g., ammonia in methanol).
-
Q3: Which synthetic route is most scalable for producing N-Boc-2-azaspiro[3.3]heptane?
A3: While multiple routes exist, a common and scalable approach involves the construction of a cyclobutane ring followed by the formation of the azetidine ring. A particularly robust method starts from commercially available materials and proceeds through a key intermediate like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[6][7] This ketone can then be further functionalized or reduced. Routes that rely on photochemical [2+2] cycloadditions can also be effective but may present scalability challenges related to reactor geometry and light penetration.[8][9]
Troubleshooting Guide: The Spirocyclization Step
The construction of the spirocyclic core is often the most challenging step. This section addresses common failures during the intramolecular cyclization of precursors like (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine derivatives.
Problem: Low or No Conversion to the Spirocycle
| Potential Cause | Suggested Solution & Rationale |
| Insufficient Basicity | The proton on the secondary amine must be removed to generate the nucleophile for the intramolecular SN2 reaction. If using a weak base, the equilibrium may not favor the deprotonated form. Solution: Switch to a stronger, non-nucleophilic base such as potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH). KOt-Bu is often preferred for its solubility in THF.[4][5] |
| Incorrect Solvent | The solvent must be able to dissolve the substrate and the base, while being inert to the reaction conditions. Polar aprotic solvents are typically best. Solution: Tetrahydrofuran (THF) is a common choice.[5] If solubility is an issue, dimethylformamide (DMF) can be used, but it requires higher temperatures and may lead to more side products.[5] |
| Low Reaction Temperature | The activation energy for forming the strained four-membered ring can be high. Solution: Gently heating the reaction mixture (e.g., to 70 °C in THF) is often necessary to drive the reaction to completion.[4][5] Use a sealed tube or a reflux condenser to prevent solvent loss. |
| Precursor Degradation | The halo-methyl precursors can be unstable, especially in the presence of a base. Solution: Prepare the precursor immediately before the cyclization step. Ensure it is pure and free of any acidic impurities from its own synthesis. |
Problem: Formation of Multiple Byproducts (Observed by TLC/LC-MS)
| Potential Cause | Suggested Solution & Rationale |
| Intermolecular Reaction | At high concentrations, the amine of one molecule can react with the chloromethyl group of another, leading to dimerization or polymerization. Solution: Perform the reaction under high-dilution conditions. Add the precursor solution slowly via syringe pump over several hours to a heated solution of the base in the solvent. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular pathway. |
| Elimination Side Reactions | Although less common for this specific substrate, strong bases can sometimes induce elimination reactions. Solution: Ensure the reaction temperature is not excessively high. Use the minimum temperature required for a reasonable reaction rate. |
| Base-Mediated Decomposition | The product itself might be unstable to the reaction conditions over long periods. Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly. Do not leave it stirring unnecessarily for extended periods (e.g., overnight) without confirming stability. |
Below is a troubleshooting workflow to diagnose and resolve low-yield issues in the spirocyclization step.
Caption: Troubleshooting workflow for low-yield spirocyclization.
Key Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-azaspiro[3.3]heptane
This multi-step protocol is adapted from common synthetic routes described in the literature.[6][7] It involves the formation of the cyclobutanone, followed by azetidine ring formation.
Step 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This key intermediate can be synthesized via several routes, including the [2+2] cycloaddition of dichloroketene with N-Boc-3-methyleneazetidine.
-
Materials: N-Boc-3-methyleneazetidine, trichloroacetyl chloride, zinc-copper couple, anhydrous diethyl ether.
-
Procedure:
-
Activate zinc dust by stirring with aqueous HCl, followed by washing with water, ethanol, and ether, then drying under vacuum. Prepare the Zn-Cu couple.
-
Set up a flame-dried, three-neck flask under an inert atmosphere (N₂) equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
Add anhydrous diethyl ether and the activated Zn-Cu couple to the flask.
-
In the dropping funnel, prepare a solution of N-Boc-3-methyleneazetidine and trichloroacetyl chloride in anhydrous diethyl ether.
-
Add the solution dropwise to the stirred suspension of Zn-Cu couple at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir at reflux for 2-3 hours, monitoring the reaction by GC-MS.
-
Cool the reaction mixture, filter through a pad of Celite to remove the metal salts, and wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure. The crude product is a dichlorocyclobutanone intermediate.
-
Dissolve the crude intermediate in acetic acid and add activated zinc dust portion-wise to effect the de-chlorination.
-
Monitor the reaction by TLC. Upon completion, filter the mixture and neutralize the filtrate carefully with aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude ketone by column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the title compound.
-
Step 2: Reductive Amination to form N-Boc-2-azaspiro[3.3]heptane
This step is a standard conversion of the ketone to the amine.
-
Materials: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, ammonium acetate, sodium cyanoborohydride, methanol.
-
Procedure:
-
Dissolve the ketone from Step 1 in anhydrous methanol.
-
Add a large excess of ammonium acetate.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium cyanoborohydride portion-wise, monitoring for gas evolution.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by carefully adding 1 M HCl until the solution is acidic.
-
Concentrate the mixture to remove methanol.
-
Make the aqueous residue basic (pH > 10) with 2 M NaOH and extract with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified if necessary.
-
Visualizing the Synthetic Landscape
The synthesis of functionalized 2-azaspiro[3.3]heptanes often starts from a common precursor, which is then elaborated to introduce desired exit vectors for drug discovery.[1][10]
Caption: General synthetic strategies for 2-azaspiro[3.3]heptane derivatives.
References
-
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(23), 6192–6195. [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4516–4520. [Link]
-
Ivanov, A. S., et al. (2011). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 41(4), 1015–1021. [Link]
-
Stepan, A. F., et al. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 13(10), 2588–2591. [Link]
-
Google Patents. (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[11][11] heptane-2-carboxylic acid tert-butyl ester. Retrieved from
-
Molander, G. A., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. Retrieved from [Link]
-
Isle, T., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(12), 1889-1892. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. baranlab.org [baranlab.org]
- 10. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fujc.pp.ua [fujc.pp.ua]
Technical Support Center: Optimization of Reaction Conditions for Azaspiro[3.3]heptane Formation
Welcome to the technical support resource for the synthesis of azaspiro[3.3]heptanes. These strained spirocyclic systems are increasingly sought-after in medicinal chemistry as versatile bioisosteres for common heterocycles like piperidines and morpholines, often improving physicochemical properties such as aqueous solubility.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during their synthesis and to answer frequently asked questions.
Troubleshooting Guide: A-Z of Azaspiro[3.3]heptane Synthesis
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Low to Non-Existent Product Yield
Question: My spirocyclization reaction is resulting in very low or no formation of the desired azaspiro[3.3]heptane. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in spirocycle synthesis, often stemming from a combination of factors including substrate reactivity, reaction conditions, and catalyst efficiency.[3] A systematic approach is crucial for diagnosis and optimization.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.[1]
-
Base Selection: The strength and type of base can dramatically influence the reaction's success. For cyclizations involving deprotonation, consider stronger, non-nucleophilic bases. For instance, switching from weaker bases to potassium tert-butoxide (KOt-Bu) or potassium hexamethyldisilazide (KHMDS) can significantly improve yields.[1][4]
-
Solvent Effects: The solvent system can alter reactivity and prevent side reactions. A screen of solvents is often necessary. While THF is common, polar aprotic solvents like DMF or sulfolane have proven effective, especially at higher temperatures.[4][5] In some cases, a mixture, such as DMF-water, can provide optimal results.[4]
-
Temperature: Reaction kinetics are directly influenced by temperature. Some reactions may require elevated temperatures (e.g., 70-110 °C) to proceed to completion, while others might suffer from side reactions at higher temperatures.[4][6] A temperature screen is recommended.
-
-
Insufficient Reactivity of Precursors: The nucleophilic or electrophilic centers may not be sufficiently activated.
-
Activating the Nucleophile: For carbon nucleophiles like enolates, changing the counter-ion from sodium to lithium or potassium can alter aggregation and enhance reactivity.[3]
-
Activating the Electrophile: In acid-catalyzed reactions, ensure the catalyst is of appropriate strength and not being quenched by other functionalities.[3] For double alkylation routes using precursors like 3,3-bis(bromomethyl)oxetane, the electrophilicity is generally high.[5][7]
-
-
Catalyst Deactivation (If Applicable):
Troubleshooting Workflow for Low Yield
Below is a decision-making workflow to systematically address low-yield issues.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurity Formation in Spirocyclization Reactions
Welcome to the Technical Support Center dedicated to navigating the complexities of spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of unwanted impurities. Here, we move beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies and practical, field-proven protocols.
Troubleshooting Guide: A Symptom-Based Approach to Purity
This section is structured to address specific experimental issues you might be encountering at the bench. We diagnose the likely cause and provide a systematic approach to resolving the problem.
Problem 1: My reaction is low-yielding and my crude NMR is a complex mixture of unidentifiable products.
This is a common and frustrating scenario. A complex crude mixture often points to multiple competing side reactions or decomposition pathways. Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Starting Material Impurity: Impurities in your starting materials can act as catalysts for side reactions or inhibit your desired transformation.
-
Suboptimal Reaction Conditions: The chosen temperature, concentration, or solvent may be favoring undesired pathways.
-
Catalyst Deactivation/Poisoning: For metal-catalyzed reactions, the catalyst can be deactivated by impurities or by coordination with functional groups on your substrate.
-
Product Instability: Your desired spirocyclic product might be unstable under the reaction or workup conditions, leading to degradation.
Troubleshooting Workflow:
-
Validate Starting Material Purity:
-
Protocol: Before starting the reaction, rigorously purify all starting materials. Recrystallization for solids and distillation for liquids are standard methods.[1] Verify purity using NMR and LC-MS.
-
Expert Insight: Even seemingly minor impurities can have a significant impact. For instance, residual acid or base from a previous step can catalyze unwanted side reactions.
-
-
Systematic Optimization of Reaction Conditions:
-
Temperature Screening: Screen a range of temperatures. While lower temperatures often increase selectivity, some reactions require higher temperatures to proceed at a reasonable rate.[1] A stepwise increase can help identify the optimal balance.
-
Concentration Effects: Intermolecular side reactions can be suppressed by running the reaction at high dilution. This favors the desired intramolecular spirocyclization.
-
-
Catalyst and Ligand Screening:
-
Rationale: The choice of catalyst and ligand is critical for both yield and selectivity. Bulky ligands can sometimes prevent unwanted side reactions by sterically shielding reactive sites.
-
Protocol: See the detailed "Protocol for Catalyst and Ligand Screening" in the Experimental Protocols section below.
-
-
Monitor Reaction Progress and Product Stability:
-
Technique: Use TLC or LC-MS to monitor the reaction at regular intervals. This will help you determine the optimal reaction time and identify if your product is degrading over time.
-
Causality: If product decomposition is observed, consider a milder workup procedure or a lower reaction temperature.
-
Troubleshooting Flowchart
graph TD A[Start: Low Yield & Complex Mixture] --> B{Starting Material Pure?}; B -- No --> C[Purify Starting Materials]; B -- Yes --> D{Reaction Conditions Optimized?}; D -- No --> E[Screen Temperature, Concentration, Solvent]; D -- Yes --> F{Catalyst/Ligand Optimal?}; F -- No --> G[Screen Catalysts & Ligands]; F -- Yes --> H{Product Stable?}; H -- No --> I[Modify Workup/Reaction Time]; H -- Yes --> J[Consult Further Troubleshooting]; C --> A; E --> A; G --> A; I --> A;
Caption: Troubleshooting workflow for low yield and complex mixtures.
Problem 2: I am observing a significant amount of a phenolic byproduct in my dearomative spirocyclization.
The formation of a phenolic byproduct indicates a failure of the dearomatization process or a rearrangement of the desired spirocyclic product.
Root Cause Analysis:
-
Rearomatization: The spirocyclic intermediate may be unstable and undergo a rearrangement to a more stable aromatic system. This is particularly common in acid-catalyzed reactions.
-
Inefficient Cyclization: If the spirocyclization step is slow, competing pathways that lead to aromatization may dominate.
Troubleshooting Strategies:
-
Choice of Solvent: The solvent can play a crucial role in stabilizing or destabilizing charged intermediates that may lead to rearomatization.
-
Expert Insight: In some acid-catalyzed spirocyclizations, solvents like dichloromethane can favor the desired intramolecular cyclization, while coordinating solvents like THF or toluene can promote elimination pathways leading to phenolic byproducts.
-
-
Modify the Catalyst System:
-
Lewis Acids: For reactions that are sluggish with Brønsted acids, switching to a Lewis acid (e.g., TiCl₄, SnCl₄) can sometimes promote the desired cyclization at lower temperatures, minimizing rearrangement.[2]
-
Transition Metals: For certain substrates, transition-metal catalysis (e.g., with palladium, gold, or iridium) can offer a milder route to spirocyclization, avoiding the harsh acidic conditions that can lead to rearomatization.
-
-
Substrate Modification:
-
Electron-Withdrawing/Donating Groups: The electronic nature of your substrate can influence the stability of intermediates. Adding or modifying substituent groups can sometimes disfavor the rearomatization pathway.
-
Impurity Formation Pathway: Dearomatization Failure
graph TD A[Aromatic Precursor] -- Dearomatizing Agent --> B(Spirocyclic Intermediate); B -- Desired Path --> C[Spirocyclic Product]; B -- Undesired Path (e.g., H+ catalysis) --> D(Carbocation Intermediate); D -- Rearrangement/Elimination --> E[Phenolic Byproduct];
Caption: Formation of phenolic byproducts via dearomatization failure.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in spirocyclization reactions?
A1: Common impurities can be broadly categorized as:
-
Stereoisomers: Diastereomers or enantiomers of the desired product. Their formation is influenced by the stereoselectivity of the reaction.
-
Regioisomers: Isomers with the same molecular formula but different connectivity. These arise when the cyclization can occur at different positions on the substrate.
-
Byproducts from Side Reactions: These include products from intermolecular reactions, elimination, rearrangements (like the Pummerer rearrangement), and decomposition.[2]
-
Unreacted Starting Materials and Reagents: Incomplete reactions will leave starting materials in the final mixture.
Q2: How can I control stereoselectivity to avoid isomeric impurities?
A2: Achieving high stereoselectivity is a key challenge. Here are the primary factors to consider:
-
Chiral Catalysts and Ligands: For enantioselective reactions, the choice of a suitable chiral catalyst or ligand is paramount. Screening a variety of ligands with different steric and electronic properties is often necessary.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry, thereby affecting both diastereoselectivity and enantioselectivity.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Additives: In some cases, the addition of salts or other additives can improve stereoselectivity by influencing the aggregation state or reactivity of the catalyst.
Q3: I suspect a Pummerer-type rearrangement is forming a byproduct. How can I confirm this and prevent it?
A3: The Pummerer rearrangement involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride.[2]
-
Confirmation: The characteristic byproduct will have an acyloxy group (e.g., acetate) attached to the carbon that was alpha to the original sulfoxide. This can be identified by NMR and mass spectrometry.
-
Prevention:
-
Milder Activating Agents: If possible, use a milder activating agent than acetic anhydride or trifluoroacetic anhydride.
-
Lower Reaction Temperature: The use of Lewis acids like TiCl₄ or SnCl₄ can allow the reaction to proceed at lower temperatures (e.g., 0 °C), which can suppress the Pummerer rearrangement.[2]
-
Alternative Synthetic Routes: If the Pummerer rearrangement is unavoidable, you may need to consider a different synthetic strategy that avoids the use of a sulfoxide precursor under these conditions.
-
Q4: How do I set up a reaction under high dilution to favor my desired intramolecular spirocyclization?
A4: High dilution conditions are achieved by adding the substrate slowly to a large volume of solvent. This keeps the instantaneous concentration of the substrate low, minimizing the chances of two substrate molecules reacting with each other (intermolecular reaction).
-
Technique: Use a syringe pump to add a solution of your substrate to the reaction flask over a period of several hours.
-
Setup:
-
In the main reaction flask, place the solvent and any reagents that are not the limiting substrate.
-
Dissolve the limiting substrate in a separate flask in a portion of the reaction solvent.
-
Draw this solution into a syringe and place it on a syringe pump.
-
Set the syringe pump to a slow addition rate (e.g., 0.1 mL/min, but this will depend on your reaction scale and duration).
-
Start the stirrer in the main reaction flask and begin the slow addition of the substrate.
-
High Dilution Setup
Caption: Diagram of a high dilution reaction setup.
Experimental Protocols
Protocol for Catalyst and Ligand Screening to Minimize Impurities
Objective: To identify the optimal catalyst and ligand combination that maximizes the yield of the desired spirocyclic product while minimizing the formation of a key impurity.
Materials:
-
Substrate
-
A panel of catalysts (e.g., Pd(OAc)₂, [Rh(cod)Cl]₂, etc.)
-
A panel of ligands (e.g., XPhos, SPhos, BINAP, etc.)
-
Anhydrous solvent
-
Inert atmosphere glovebox or Schlenk line
-
Array of reaction vials with stir bars
-
Analytical balance
-
Syringes and needles
Procedure:
-
Preparation:
-
Work in an inert atmosphere (glovebox or Schlenk line) if your catalysts or reagents are air or moisture sensitive.
-
Prepare stock solutions of your substrate, catalysts, and ligands in the chosen anhydrous solvent. This allows for accurate and rapid dispensing of small quantities.
-
-
Reaction Setup:
-
In an array of reaction vials, add the substrate from the stock solution.
-
Add the appropriate amount of catalyst stock solution to each vial.
-
Add the corresponding ligand stock solution to each vial. Vary the catalyst-to-ligand ratio (e.g., 1:1, 1:1.5, 1:2) for each catalyst-ligand pair.
-
Add any other necessary reagents (e.g., base).
-
Add the final volume of solvent to reach the desired concentration.
-
-
Reaction and Monitoring:
-
Seal the vials and place them in a heating block at the desired reaction temperature.
-
Allow the reactions to stir for a predetermined amount of time.
-
At the end of the reaction, quench the reactions appropriately.
-
-
Analysis:
-
Take an aliquot from each reaction vial and dilute it for LC-MS analysis.
-
Analyze the samples by LC-MS to determine the conversion of starting material and the relative amounts of the desired product and the key impurity.
-
Calculate the product-to-impurity ratio for each reaction.
-
Data Summary Table
| Catalyst | Ligand | Catalyst Loading (mol%) | P/I Ratio |
| Pd(OAc)₂ | XPhos | 2 | 10:1 |
| Pd(OAc)₂ | SPhos | 2 | 15:1 |
| [Rh(cod)Cl]₂ | BINAP | 1 | 5:1 |
P/I Ratio: Product-to-Impurity Ratio
Protocol for Impurity Identification using LC-MS and NMR
Objective: To identify the structure of an unknown impurity in a spirocyclization reaction mixture.
Part 1: LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
LC Separation: Inject the sample onto an HPLC system equipped with a suitable column (e.g., C18). Develop a gradient elution method to achieve good separation between your desired product and the impurity.
-
MS Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for both the product and the impurity.
-
Data Analysis:
-
Determine the molecular weight of the impurity from its mass spectrum.
-
Use the accurate mass to calculate the elemental composition.
-
If possible, perform MS/MS fragmentation to obtain structural information about the impurity.
-
Part 2: NMR Analysis
-
Impurity Isolation: If the impurity is present in a sufficient quantity, isolate it from the crude mixture using preparative HPLC or column chromatography.
-
Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Data Acquisition: Acquire a suite of NMR spectra:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to determine the number of CH, CH₂, and CH₃ groups)
-
2D NMR: COSY (to identify ¹H-¹H couplings), HSQC (to identify ¹H-¹³C one-bond correlations), and HMBC (to identify ¹H-¹³C long-range correlations).
-
-
Structure Elucidation: Use the combined data from mass spectrometry and NMR to piece together the structure of the impurity.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Benchchem. (n.d.).
-
Wikipedia. (2023). Pummerer rearrangement. [Link]
- Benchchem. (n.d.).
- Bruker. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS.
-
Gao, F., et al. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass Spectrometry Reviews. [Link]
-
University of Rochester. (n.d.). Workup Tricks. [Link]
- EMU Physics Department. (2023).
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
Royal Society of Chemistry. (2020). Transition metal-catalyzed synthesis of spirooxindoles. [Link]
-
MDPI. (2021). LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. [Link]
- Royal Society of Chemistry. (2024). Eco‐Friendly Strategies for Synthesizing Spirooxindoles and Pyranopyrazoles: A Comprehensive Review.
-
MDPI. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. [Link]
- Digital Commons @ Michigan Tech. (1992). Capture of Tricoordinate Sulfur Species Generated under Pummerer Rearrangement Conditions.
- ResearchGate. (2022). Substrate scope for the oxidative dearomative spirocyclization of guanidinophenol 3.[a] [a] Reaction conditions.
-
PubMed. (2023). Redox-Neutral Intramolecular Dearomative Spirocyclization of Phenols Induced by Visible Light. [Link]
- SciSpace. (2010). Beyond the Pummerer Reaction: Recent Developments in Thionium Ion Chemistry.
- ResearchGate. (n.d.).
- ResearchGate. (2020). The Interrupted Pummerer Reaction: Design of Sulfoxides and Their Utility in Organic Synthesis.
-
ChemRxiv. (2024). Guideline for Elucidating Catalysts. [Link]
-
Royal Society of Chemistry. (1999). New reactions of cyclic sulfoxides under Pummerer conditions. [Link]
- ChemRxiv. (2022).
- ResearchGate. (2019). Crystallographic screening using ultra-low-molecular-weight ligands to guide drug design.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using 1,3-Dibromo-2,2-dimethoxypropane.
-
Science. (2024). Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. [Link]
-
PubMed. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]
- ResearchGate. (2024).
Sources
Technical Support Center: Troubleshooting Tosyl Deprotection in Complex Molecules
Welcome to the technical support center for tosyl deprotection. The p-toluenesulfonyl (tosyl) group is a robust and widely used protecting group for amines, alcohols, and phenols due to its stability across a broad range of chemical transformations.[1][2] However, this same stability can make its removal a significant challenge, particularly in the final stages of synthesizing complex, multifunctional molecules where harsh conditions can compromise the integrity of the target compound.[1][3]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during tosyl deprotection. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to make informed decisions for your specific chemical system.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common problems encountered during tosyl deprotection in a question-and-answer format.
Category 1: Reaction Failure & Low Yield
Question 1: My N-tosyl deprotection is not proceeding or is giving very low yield. What are the primary causes?
This is one of the most frequent challenges. The root cause often falls into one of three areas: reagent inactivity, suboptimal reaction conditions, or inherent substrate resistance.[4]
-
Reagent Inactivity:
-
Reductive Methods (e.g., Mg/MeOH, Na/Naphthalene): Many reductive methods rely on single electron transfer (SET) from a metal surface.[5][6] If the metal (like magnesium turnings) has an oxide layer, its activity will be severely diminished. Similarly, reagents like sodium naphthalenide are highly sensitive to air and moisture and can degrade if not prepared and handled under strictly anhydrous and inert conditions.[5]
-
Acidic Methods (e.g., HBr/AcOH): While generally robust, the concentration and purity of the acid are critical. Older bottles of HBr in acetic acid can absorb atmospheric moisture, diluting the reagent and potentially introducing unwanted side reactions.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many deprotection reactions require elevated temperatures to overcome the activation energy barrier.[2][7] If your reaction is sluggish at room temperature, a careful, incremental increase in heat may be necessary.
-
Solubility: In complex molecules, poor solubility of the substrate in the reaction solvent is a common culprit.[4][7] If the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate.
-
Reaction Time: The stability of the tosyl group means that deprotection can be slow. It is crucial to monitor the reaction over an extended period (e.g., 12-24 hours) using TLC or LC-MS before concluding that it has failed.[1][4]
-
-
Substrate Resistance:
-
Steric Hindrance: In complex, sterically congested molecules, the tosyl group may be physically shielded, preventing the deprotecting agent from accessing the S-N or S-O bond.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring of the tosyl group or on the protected moiety can make the sulfur atom less electrophilic or the S-N/S-O bond stronger, hindering cleavage. Conversely, electron-donating groups can sometimes slow reactions that proceed via nucleophilic attack.[7]
-
Question 2: I'm attempting to deprotect a tosylated secondary amine, and the reaction is much more difficult than for primary amines. Why is this, and what can I do?
Deprotecting tosylamides of secondary amines is notoriously more difficult than for primary ones. This is due to increased steric hindrance around the nitrogen atom, which impedes the approach of the reagent. Furthermore, the nitrogen lone pair is more sterically encumbered, which can affect mechanisms that require its involvement.
Solutions:
-
Harsher Conditions: Often, more forcing conditions are required. This can mean higher temperatures or longer reaction times with strong acids like HBr/AcOH.[3] However, this increases the risk of side reactions.
-
Powerful Reductive Reagents: Reagents with very high reduction potentials, such as sodium naphthalenide or samarium(II) iodide (SmI₂), are often effective where other methods fail.[2][5][8] SmI₂ in the presence of an amine and water can achieve instantaneous cleavage of even highly hindered tosylamides.[8]
-
Alternative Chemistries: For particularly stubborn cases, methods involving Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) have proven effective for reductive cleavage.[2]
Category 2: Side Reactions & Byproduct Formation
Question 3: My acidic deprotection (HBr/AcOH) is leading to decomposition of my starting material or product. How can I mitigate this?
Strongly acidic and high-temperature conditions are incompatible with many functional groups commonly found in complex molecules.[1][9]
-
Acid-Labile Groups: Functional groups like acetals, ketals, silyl ethers (e.g., TBDMS), and tert-butyl esters (Boc) will be cleaved under these conditions.[10]
-
Cationic Rearrangements: The presence of a strong acid can promote carbocation formation, leading to skeletal rearrangements, elimination reactions (dehydration of alcohols), or re-aromatization if applicable.
Mitigation Strategies:
-
Use a Scavenger: The deprotection process can generate reactive electrophiles. Adding a scavenger like phenol or thioanisole to the reaction mixture can trap these species and prevent them from reacting with your desired product.[1][11]
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Switch to a Milder Method: If your molecule cannot tolerate strong acid, you must switch to a reductive or nucleophilic deprotection method. The Magnesium/Methanol system is a significantly milder alternative that is compatible with many sensitive functional groups.[1][12]
Question 4: During my reductive deprotection, other functional groups in my molecule are being reduced. How can I achieve selectivity?
This is a common chemoselectivity challenge. Reductive agents powerful enough to cleave a tosyl group can often reduce other functionalities like esters, amides, nitro groups, or alkynes.
Achieving Selectivity:
-
Choose a Milder Reductant: The choice of reagent is key. Mg/MeOH is generally milder than sodium in liquid ammonia.[1][13] The reactivity can be tuned by the choice of metal and solvent.
-
Electrochemical Methods: Electrochemical deprotection can offer high selectivity. By controlling the cell potential, it's possible to selectively reduce the tosyl group while leaving other reducible groups intact. Using a magnesium anode and a naphthalene mediator provides a mild, neutral condition for this transformation.[14][15]
-
Orthogonal Protection Strategy: In the design phase of your synthesis, ensure that your protecting group strategy is orthogonal. This means choosing protecting groups that can be removed under distinct conditions without affecting each other.[10] For example, if you know a reductive deprotection is needed for a tosyl group, avoid using other reductively labile groups like benzyl ethers.
Troubleshooting Workflow & Decision Guide
When a tosyl deprotection fails, a logical, step-by-step approach is the most effective way to diagnose and solve the problem. The following diagram outlines a decision-making workflow.
Caption: A decision tree for troubleshooting common issues in tosyl deprotection.
Comparative Data of Common Deprotection Methods
The selection of a deprotection method is highly substrate-dependent.[1] This table summarizes the most common methods, their typical conditions, and key compatibility considerations.
| Method Category | Reagents & Conditions | Pros (Advantages) | Cons (Disadvantages) & Incompatibilities |
| Acidic Hydrolysis | 33-48% HBr in Acetic Acid (AcOH), Phenol scavenger, 60-100 °C[1][2] | Potent, effective for many N-tosyl groups, well-established. | Harsh conditions. Incompatible with acid-labile groups (Boc, acetals, silyl ethers). Risk of decomposition.[1][10] |
| Conc. H₂SO₄ or MeSO₃H[10][11] | Strong and effective. | Very harsh. Limited use in complex molecules with sensitive functionalities. | |
| Reductive Cleavage | Magnesium turnings, anhydrous Methanol (MeOH), RT to reflux[1][12] | Very mild, excellent functional group tolerance (esters, alcohols).[1][13] | Can be slow, sensitive to Mg activation and anhydrous conditions. May fail for very electron-rich or hindered systems.[16] |
| Sodium Naphthalenide in THF, -60 °C to RT[5] | Very powerful, effective for stubborn tosylates (amines and alcohols). | Harshly reducing. Will reduce many other functional groups. Requires strictly inert and anhydrous conditions. | |
| Samarium (II) Iodide (SmI₂), Amine, H₂O in THF[8] | Extremely fast and powerful, effective for highly hindered substrates. | Reagent is air- and moisture-sensitive. Can be expensive for large-scale synthesis. | |
| Nucleophilic/Basic | Cesium Carbonate (Cs₂CO₃) in MeOH/THF, RT to reflux[7] | Very mild conditions, particularly effective for N-tosyl indoles and other heterocycles. | Substrate scope can be limited; less effective for simple aliphatic tosylamides. Reaction times can be long.[7] |
Experimental Protocols
The following are representative protocols. Always perform small-scale test reactions to determine the optimal conditions for your specific substrate.
Protocol 1: General Procedure for Reductive Deprotection with Mg/MeOH
This method is recommended as a first attempt for substrates with sensitive functional groups.[1][6]
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add the N-tosyl substrate (1.0 mmol) and anhydrous methanol (10 mL).
-
Reagent Addition: Add magnesium turnings (10-20 equivalents, 10-20 mmol). Note: If the reaction is sluggish, the magnesium may need to be pre-activated by briefly stirring with a crystal of iodine or by sonication until bubbling is observed.
-
Reaction: Stir the suspension at room temperature or heat to reflux. The reaction progress should be monitored periodically by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Filter the mixture through a pad of celite to remove magnesium salts. Concentrate the filtrate under reduced pressure to remove methanol. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1][6]
Protocol 2: General Procedure for Acidic Deprotection with HBr/AcOH
This is a powerful but harsh method suitable for robust substrates.[1]
-
Preparation: In a round-bottom flask, dissolve the N-tosyl substrate (1.0 mmol) in 33% hydrobromic acid in acetic acid (5-10 mL).
-
Scavenger Addition: Add a scavenger, such as phenol (2-5 equivalents), to the mixture. This is crucial to prevent side reactions.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 70-90 °C) and stir. Monitor the reaction progress carefully by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully into ice-cold water.
-
Neutralization: Basify the aqueous solution by the slow and careful addition of a concentrated aqueous base (e.g., NaOH or Na₂CO₃) until the pH is > 10. Caution: This is a highly exothermic process.
-
Extraction: Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as required.[1][17]
References
- Lewandowska, E., Neschadimenko, V., Wnuk, S. F., & Robins, M. J. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Brigham Young University.
- BenchChem. (2025). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)
- Organic Chemistry Frontiers. (n.d.). Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Royal Society of Chemistry.
- BenchChem. (n.d.). Deprotection methods for the N-tosyl group on a hydantoin ring. BenchChem.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Wikipedia. (n.d.). Tosyl group.
- BenchChem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. BenchChem.
- Organic Chemistry Portal. (n.d.). Acetyl Protection.
- Nyasse, B., Grehn, L., & Ragnarsson, U. (1999). 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. The Journal of Organic Chemistry, 64(19), 7135-7141.
- Google Patents. (n.d.). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- Reddy, T. J., et al. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(38), 7145-7148.
- ACS GCI Pharmaceutical Roundtable. (2026). Acids - Reagent Guide.
- Senboku, H., et al. (2010). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides. Tetrahedron Letters, 51(20), 2743-2746.
- Procter, D. J., et al. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water.
- ResearchGate. (n.d.). Removal of the tosyl and nosyl groups.
- ResearchGate. (2014, May 27).
- Pak, C. S., et al. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287.
- ResearchGate. (n.d.). Electroreductive deprotection of tosyl group using naphthalene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Acids - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Diastereomer Separation in Functionalized Azaspiro[3.3]heptane Synthesis
Welcome to the Technical Support Center for the synthesis and purification of functionalized azaspiro[3.3]heptane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating diastereomers of these increasingly important scaffolds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
The rigid, three-dimensional structure of the azaspiro[3.3]heptane core makes it a valuable building block in medicinal chemistry. However, the creation of stereocenters during functionalization often leads to diastereomeric mixtures that can be challenging to separate due to their similar physicochemical properties. This guide offers practical, field-proven insights to streamline your purification processes and ensure the stereochemical integrity of your compounds.
Troubleshooting Guide: Common Issues in Diastereomer Separation
This section addresses specific problems you may encounter during the separation of functionalized azaspiro[3.3]heptane diastereomers and provides actionable solutions.
Chromatography Issues
Question 1: I'm observing poor or no separation of my azaspiro[3.3]heptane diastereomers by flash column chromatography on silica gel. What should I try next?
Answer:
Poor separation on silica gel is a common issue, especially with closely related diastereomers. Here’s a systematic approach to troubleshoot this problem:
-
Optimize Your Solvent System:
-
Polarity Adjustment: The initial choice of eluent polarity is critical. If your diastereomers are co-eluting, they are likely moving too quickly. Reduce the polarity of your mobile phase. For example, if you are using a 20% ethyl acetate in hexanes mixture, try decreasing it to 10% or even 5%. Conversely, if the compounds are not moving from the baseline, a gradual increase in polarity is needed.
-
Solvent Selectivity: If simple polarity adjustments fail, the issue may be one of selectivity. Different solvents interact with your compounds in unique ways. Try incorporating solvents from different selectivity groups. For instance, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system. Ethers like diethyl ether or MTBE can also offer different selectivity.
-
-
Consider a Different Stationary Phase:
-
Normal Phase Alternatives: If silica gel isn't providing the desired separation, consider other normal-phase stationary phases. Alumina (basic or neutral) can be effective for basic compounds like amines. Diol- or cyano-bonded silica phases also offer different selectivities.
-
Reversed-Phase Chromatography: For more polar functionalized azaspiro[3.3]heptanes, reversed-phase flash chromatography using a C18-functionalized silica gel can be highly effective. The separation mechanism is different, relying on hydrophobic interactions, which can resolve diastereomers that are inseparable on silica. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid for better peak shape.
-
-
Improve Your Loading Technique:
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, liquid loading can lead to band broadening and poor separation. Adsorbing your crude material onto a small amount of silica gel or Celite and loading it as a dry powder onto the column can significantly improve resolution.
-
Question 2: My diastereomers are showing significant peak tailing on my HPLC column. How can I improve the peak shape?
Answer:
Peak tailing in HPLC, especially with amine-containing compounds like azaspiro[3.3]heptanes, is often due to unwanted interactions with the stationary phase. Here’s how to address it:
-
Mobile Phase Modifiers:
-
For Basic Compounds: The free amine functionalities in your azaspiro[3.3]heptane can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to tailing. Adding a small amount of a basic modifier to your mobile phase can mitigate this. For reversed-phase HPLC, try adding 0.1% triethylamine (TEA) or diethylamine (DEA). For normal-phase HPLC, a small amount of TEA in your organic mobile phase can be effective.
-
For Acidic Compounds: If your functionalized azaspiro[3.3]heptane has acidic moieties, adding an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase will sharpen the peaks.
-
-
Use a High-Purity, End-Capped Column:
-
Modern HPLC columns are often "end-capped," meaning the residual silanol groups on the silica surface are chemically modified to reduce their activity. Using a high-purity, end-capped C18 or other suitable stationary phase can significantly reduce peak tailing for basic compounds.
-
-
Adjust the pH of the Mobile Phase (Reversed-Phase):
-
Controlling the ionization state of your compound is crucial. For basic azaspiro[3.3]heptanes, working at a lower pH (e.g., pH 3-4) will ensure the amine is protonated, which can lead to better peak shapes. Conversely, for acidic compounds, a higher pH might be beneficial.
-
Question 3: I'm struggling to develop a reliable SFC method for my polar, functionalized azaspiro[3.3]heptane diastereomers. What are the key parameters to focus on?
Answer:
Supercritical Fluid Chromatography (SFC) is an excellent technique for separating diastereomers, particularly for polar compounds, due to its unique selectivity and efficiency. Here are the key parameters to optimize:
-
Co-solvent Selection: While carbon dioxide is the primary mobile phase, the choice of co-solvent (modifier) is critical for separating polar compounds.
-
Methanol is the most common and a good starting point.
-
Ethanol and isopropanol can offer different selectivities.
-
Acetonitrile can sometimes improve resolution for polar compounds by limiting interactions with the stationary phase.
-
-
Additive Selection: Additives are often necessary to improve peak shape and selectivity for polar and ionizable compounds.
-
For basic compounds like azaspiro[3.3]heptanes, a basic additive is usually required. Diethylamine (DEA) or ammonia are common choices.
-
For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) can be beneficial.
-
-
Stationary Phase Screening: The choice of stationary phase is crucial. It is recommended to screen a few columns with different selectivities.
-
2-Ethylpyridine (2-EP) phases are specifically designed to improve peak shape for basic compounds in SFC.
-
Diol , amino , and cyano phases are also good candidates for polar compounds.
-
Chiral stationary phases can also be very effective for separating diastereomers in SFC.
-
Crystallization Issues
Question 4: I've been unsuccessful in separating my azaspiro[3.3]heptane diastereomers by crystallization. What strategies can I employ?
Answer:
Crystallization is a powerful but often challenging technique for diastereomer separation. Success depends on finding conditions where one diastereomer crystallizes preferentially.
-
Systematic Solvent Screening: The choice of solvent is paramount. Screen a wide range of solvents with varying polarities.
-
Start with single solvent systems. Dissolve your diastereomeric mixture in a minimal amount of a hot solvent and allow it to cool slowly.
-
If single solvents fail, try binary solvent systems. Dissolve your compound in a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed, then warm slightly to redissolve and cool slowly.
-
-
Seeding: If you have a small amount of a pure diastereomer (perhaps from a small-scale chromatographic separation), use it to seed the supersaturated solution. This can induce the crystallization of the desired diastereomer.
-
Consider Derivatization: If the diastereomers themselves are difficult to crystallize, consider derivatizing them with a reagent that promotes crystallinity. For example, if your compound has a free amine, you could form a salt with a chiral or achiral acid. The resulting diastereomeric salts may have significantly different crystallization properties.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of functionalized azaspiro[3.3]heptane diastereomers often challenging?
A1: The challenge arises from the inherent similarity in the physicochemical properties of diastereomers. The rigid spirocyclic core of azaspiro[3.s3]heptanes means that the stereocenters may be in close proximity, leading to only subtle differences in their overall shape, polarity, and pKa. These small differences make it difficult for chromatographic stationary phases or crystallization processes to effectively distinguish between them. The presence of polar functional groups can further complicate matters by introducing strong interactions with the stationary phase that can mask the subtle differences between the diastereomers.
Q2: What are the best analytical techniques to determine the diastereomeric ratio of my mixture?
A2: The most common and reliable technique is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR.
-
¹H NMR: In a diastereomeric mixture, corresponding protons in each diastereomer are in slightly different chemical environments, which can lead to separate signals. By integrating a pair of well-resolved signals corresponding to each diastereomer, you can accurately determine their ratio.[1] It is important to choose signals that are baseline-separated and to ensure the nuclei are fully relaxed for accurate integration.
-
¹³C NMR: While possible, using ¹³C NMR for quantification can be less accurate due to longer relaxation times and the nuclear Overhauser effect, unless specific quantitative acquisition parameters are used.
-
HPLC/SFC: Once a separation method is developed, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable detector (e.g., UV, MS) can also be used to determine the diastereomeric ratio by comparing the peak areas of the separated diastereomers.
Q3: Does the choice of amine protecting group affect the separation of diastereomers?
A3: Absolutely. The protecting group can significantly influence the conformation, polarity, and steric bulk of the molecule, which in turn affects how it interacts with the stationary phase.
-
Bulky Protecting Groups: A bulky protecting group like tert-butyloxycarbonyl (Boc) can create a more rigid conformation and may accentuate the differences between diastereomers, potentially leading to better separation.
-
Polarity: Different protecting groups impart different polarities to the molecule. For example, a tosyl (Ts) group is more polar than a Boc group. This change in polarity will affect the retention and selectivity on both normal-phase and reversed-phase chromatography.
-
Interaction Sites: Some protecting groups can introduce additional sites for interaction (e.g., hydrogen bonding), which can be exploited for separation.
It is often worthwhile to screen for the separation of diastereomers at different stages of a synthetic sequence, as the presence or absence of a protecting group can make a significant difference.
Data and Protocols
Table 1: Recommended Starting Conditions for Chromatographic Separation of Azaspiro[3.3]heptane Diastereomers
| Technique | Stationary Phase | Mobile Phase System | Comments |
| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Start with a low polarity mobile phase and gradually increase the polarity. |
| C18 Reversed-Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA | Effective for polar, functionalized derivatives. | |
| HPLC | C18 Reversed-Phase | Water/Acetonitrile with 0.1% TFA or TEA | A good starting point for a wide range of functionalized azaspiro[3.3]heptanes. |
| Phenyl-Hexyl | Water/Methanol with 0.1% Formic Acid | Offers different selectivity compared to C18, which can be beneficial for closely eluting diastereomers. | |
| SFC | 2-Ethylpyridine | CO₂/Methanol with 0.1% DEA | Excellent for basic azaspiro[3.3]heptane diastereomers. |
| Diol | CO₂/Methanol | A good alternative for polar, neutral, or weakly basic compounds. |
Experimental Protocol: Flash Chromatography Separation of N-Boc-protected Azaspiro[3.3]heptane Diastereomers
This protocol provides a general workflow for the separation of a diastereomeric mixture of an N-Boc-protected azaspiro[3.3]heptane derivative using normal-phase flash chromatography.
Materials:
-
Crude diastereomeric mixture of N-Boc-protected azaspiro[3.3]heptane derivative
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system (manual or automated)
-
Collection tubes
Methodology:
-
TLC Method Development:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes).
-
The ideal solvent system should provide good separation between the two diastereomer spots, with the lower spot having an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Select an appropriately sized flash column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Pack the column with silica gel using either a "dry packing" or "wet packing" method, ensuring a homogenous and bubble-free column bed.
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) until the column is fully wetted and the baseline is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel, removing the solvent under reduced pressure, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
If a gradient elution is required (as determined by TLC), gradually increase the percentage of the more polar solvent (ethyl acetate). A typical gradient might be from 5% to 30% ethyl acetate in hexanes over 10-20 column volumes.
-
Collect fractions throughout the elution process.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure diastereomers.
-
Combine the fractions containing each pure diastereomer separately.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified diastereomers.
-
Diagrams
Workflow for Troubleshooting Poor Chromatographic Separation
Caption: A logical workflow for troubleshooting poor separation of diastereomers.
General Strategy for Diastereomer Separation Method Development
Caption: A systematic approach to developing a separation method for diastereomers.
References
-
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1326. [Link]
- Welch, C. J., Biba, M., Gouker, J. R., & Wu, J. (2005). Comparison of the utility of supercritical fluid chromatography and high-performance liquid chromatography for the separation of diastereomers.
-
Brands, K. M. J., & Davies, A. J. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 106(7), 2711–2733. [Link]
-
Aguilar, F., & El-Shorbagi, A. N. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. [Video]. YouTube. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Sources
Technical Support Center: Navigating the Stability of 2-Azaspiro[3.3]heptane Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-azaspiro[3.3]heptane intermediates. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address the unique stability challenges associated with these valuable building blocks. As spirocyclic scaffolds gain prominence in modern drug discovery for their ability to impart favorable physicochemical properties, understanding the nuances of their handling and reactivity is paramount to successful synthetic campaigns.[1][2]
Introduction: The Double-Edged Sword of Ring Strain
The 2-azaspiro[3.3]heptane core, comprised of two fused four-membered rings, offers a rigid, three-dimensional exit vector for substituents, which is highly desirable in scaffold-based drug design.[3][4] However, the inherent ring strain of the cyclobutane and azetidine rings, while contributing to their unique conformational properties, also renders them susceptible to specific degradation pathways.[5][6] This guide will equip you with the knowledge to anticipate and mitigate these stability issues, ensuring the integrity of your intermediates and the success of your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses frequently encountered problems during the synthesis, purification, and storage of 2-azaspiro[3.3]heptane intermediates.
Q1: I'm observing a significant amount of a byproduct with the same mass as my starting material during my reaction workup. What could be happening?
A1: This is a classic indicator of a potential isomerization or rearrangement. Given the strained nature of the 2-azaspiro[3.3]heptane core, ring-opening and subsequent ring-closing reactions can occur, especially under thermal or acidic/basic conditions. One common side reaction during the synthesis of related spirocycles is a Grob-type fragmentation.[7]
Causality and Experimental Choices: The driving force for such rearrangements is the relief of ring strain. The choice of base and solvent during a reaction can be crucial. For instance, strong, non-nucleophilic bases in non-polar aprotic solvents might favor the desired reaction, while protic solvents or stronger nucleophilic bases could promote fragmentation or ring-opening.
Troubleshooting Steps:
-
Lower the reaction temperature: Many side reactions have a higher activation energy than the desired transformation.
-
Screen different bases and solvents: Opt for milder conditions where possible.
-
Analyze the byproduct: Use techniques like 2D NMR to elucidate the structure of the isomer and understand the rearrangement pathway.
Q2: My N-Boc protected 2-azaspiro[3.3]heptane intermediate appears to be degrading upon storage, even at low temperatures. What is the likely cause?
A2: While N-Boc is a common protecting group, its stability can be compromised in the presence of even trace amounts of acid. The strain of the azetidine ring can make the nitrogen more susceptible to protonation, which can initiate the cleavage of the Boc group.
Causality and Experimental Choices: The stability of Boc-protected amines is highly dependent on the pH of the microenvironment. Residual acidic impurities from chromatography (e.g., trifluoroacetic acid if using reverse-phase HPLC) or exposure to acidic gases in the lab atmosphere can lead to slow degradation over time.
Troubleshooting Steps:
-
Ensure complete removal of acidic impurities: If purifying by chromatography, consider a final wash with a dilute bicarbonate solution followed by extraction and drying.
-
Store as a salt of a non-nucleophilic acid: If the free base is unstable, consider converting it to a more stable salt, such as the hydrochloride or mesylate, for long-term storage.[8]
-
Store under an inert atmosphere: This minimizes exposure to atmospheric moisture and acidic gases.
Q3: During an aqueous workup, I'm seeing a significant loss of my 2-azaspiro[3.3]heptane intermediate. Why is this happening and how can I prevent it?
A3: The azetidine ring in the 2-azaspiro[3.3]heptane core can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening. This would result in the formation of a more polar, water-soluble amino alcohol, which would be lost to the aqueous phase during extraction.
Causality and Experimental Choices: The rate of hydrolysis is pH-dependent. Prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures, will accelerate this degradation pathway.
Troubleshooting Steps:
-
Minimize contact time with aqueous solutions: Perform extractions quickly and efficiently.
-
Use buffered aqueous solutions: Maintain a pH close to neutral (pH 7-8) during workup to minimize both acid- and base-catalyzed hydrolysis.
-
Keep the temperature low: Perform workups at room temperature or below.
Frequently Asked Questions (FAQs)
General Stability
-
What are the most likely degradation pathways for 2-azaspiro[3.3]heptane intermediates?
-
Hydrolysis: Acid or base-catalyzed ring-opening of the azetidine ring.
-
Oxidation: Oxidation of the tertiary amine to an N-oxide, particularly if exposed to oxidizing agents or air over long periods.
-
Thermal Decomposition: The strained ring system can be susceptible to thermal rearrangement or fragmentation.
-
Photodegradation: While less common for saturated heterocycles, photolytic degradation can occur, especially if the molecule contains chromophores.[9]
-
-
How does the choice of salt form affect the stability of 2-azaspiro[3.3]heptane intermediates?
-
The choice of counter-ion can significantly impact stability and handling properties. For example, some studies on related azaspirocycles have shown that sulfonate salts can offer improved thermal stability and solubility compared to oxalate salts.[8] Hydrochloride salts are also a common and often stable option.[10]
-
Handling and Storage
-
What are the ideal storage conditions for N-Boc-2-azaspiro[3.3]heptane derivatives?
-
For long-term stability, it is recommended to store these compounds at -20°C or -80°C under an inert atmosphere (argon or nitrogen).[11] Ensure the compound is free of acidic impurities before storage.
-
-
Are there any incompatible reagents I should avoid when working with 2-azaspiro[3.3]heptane intermediates?
-
Avoid strong, non-nucleophilic acids, which can promote ring-opening or polymerization. Be cautious with strong oxidizing agents. The reactivity will also be highly dependent on other functional groups present in the molecule.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of a 2-Azaspiro[3.3]heptane Intermediate
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[9][12]
Objective: To assess the stability of a 2-azaspiro[3.3]heptane intermediate under various stress conditions.
Materials:
-
2-Azaspiro[3.3]heptane intermediate
-
Methanol, Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% solution)
-
HPLC system with UV/PDA and Mass Spectrometry (LC-MS) detectors[13][14]
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of the intermediate in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at 60°C for 24 hours.
-
At various time points (e.g., 2, 6, 12, 24 hours), take an aliquot, neutralize with an equivalent amount of NaOH, and dilute for LC-MS analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure from step 2 using 0.1 M NaOH and 1 M NaOH, neutralizing with HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze at various time points.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Also, reflux a solution of the compound in a suitable solvent (e.g., toluene) for 24 hours.
-
Prepare solutions of the stressed solid and dilute the refluxed solution for analysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analyze the samples by LC-MS.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating LC-MS method.
-
Characterize any significant degradation products using their mass-to-charge ratio and fragmentation patterns.[14] For definitive structural elucidation, isolation of the degradant followed by NMR spectroscopy may be necessary.[1][15]
-
Data Interpretation:
| Stress Condition | Expected Degradation Pathway | Potential Degradation Product(s) |
| Acid/Base Hydrolysis | Azetidine ring-opening | Amino alcohol |
| Oxidation | N-oxidation | N-oxide |
| Thermal | Ring fragmentation/rearrangement | Various isomers or smaller fragments |
| Photolysis | Varies depending on chromophores | Various photoproducts |
Protocol 2: Purification of an N-Boc-2-azaspiro[3.3]heptane Intermediate
Objective: To purify an N-Boc-2-azaspiro[3.3]heptane intermediate while minimizing the risk of degradation.
Methodology:
-
Initial Workup: After the reaction, quench cautiously. If an aqueous workup is necessary, use a buffered solution (e.g., saturated sodium bicarbonate) and perform extractions promptly at room temperature.
-
Chromatography:
-
Column Choice: Normal-phase silica gel chromatography is often preferred for Boc-protected amines to avoid the acidic conditions of many reverse-phase systems.
-
Solvent System: Use a neutral solvent system, such as heptane/ethyl acetate or dichloromethane/methanol. Avoid adding acidic or basic modifiers unless necessary, and if so, use volatile ones (e.g., triethylamine).
-
-
Post-Chromatography Processing:
-
Combine the pure fractions and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.
-
To remove any residual acidic impurities from the silica gel, dissolve the residue in a non-polar organic solvent (e.g., dichloromethane) and wash with a dilute sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
-
-
Final Analysis and Storage: Confirm the purity by LC-MS and NMR. For long-term storage, ensure the compound is completely dry and store at -20°C under an inert atmosphere.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary hypothesized degradation pathways for a generic N-protected 2-azaspiro[3.3]heptane intermediate.
Caption: Potential degradation pathways of N-protected 2-azaspiro[3.3]heptane.
Workflow for Troubleshooting Unexpected Byproducts
The following workflow provides a systematic approach to identifying and mitigating the formation of unknown impurities during your synthesis.
Caption: Troubleshooting workflow for unexpected byproducts.
References
- Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69.
- Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
- Grygorenko, O. O., et al. (2020). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and other related scaffolds. RSC Advances, 10(45), 26955-26969.
- Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
- Development of forced degradation and stability indicating studies of drugs—A review. (2016). Journal of Pharmaceutical Analysis, 6(3), 159-165.
-
Ring strain. (2023). In Wikipedia. Retrieved from [Link]
- Forced degradation studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6).
- Claesen, J., & Clardy, J. (2013). NMR-spectroscopic analysis of mixtures: from structure to function. Current opinion in chemical biology, 17(4), 677–684.*
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2021). Molecules, 26(16), 4998.
- Forced Degradation Studies to Assess the Stability of Drugs and Products. (2013). TrAC Trends in Analytical Chemistry, 49, 71-88.
-
2-Azaspiro[3.3]heptane. (2024). In ChemBK. Retrieved from [Link]
- Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69.
-
2-Azaspiro(3.3)heptane. (n.d.). In PubChem. Retrieved from [Link]
- Grygorenko, O. O., et al. (2015). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and other related scaffolds. RSC Advances, 5(104), 85645-85654.
- Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). Amino Acids, 39(2), 515-521.
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development, 27(8), 1535-1542.
- NMR-spectroscopic Analysis of Mixtures: From Structure to Function. (2013). Current Opinion in Chemical Biology, 17(4), 677-684.
- Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. (2012). Organic Letters, 14(1), 66-69.
- 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (2017).
- 4.3 Stability of Cycloalkanes: Ring Strain. (2023). In Organic Chemistry. OpenStax.
- LC-MS Resource Guide. (n.d.). MilliporeSigma.
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (2019). Organic Process Research & Development, 23(10), 2210-2217.
- Oxidative degradations of the side chain of unsaturated ent-labdanes. Part II. (2007). Molecules, 12(12), 2605-2620.
- 4.3: Stability of Cycloalkanes - Ring Strain. (2024). In Chemistry LibreTexts.
- 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (2021).
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 549-560.
- Ring Strain and the Structure of Cycloalkanes. (2023). In Chemistry LibreTexts.
- 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023).
- Combined LC/UV/MS and NMR Strategies for the Dereplication of Marine Natural Products. (2016). Planta Medica, 82(9/10), 826-837.
- 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). Enamine.
- Lc ms d
- Use of the Hyphenated LC-MS/MS Technique and NMR/IR Spectroscopy for the Identification of Exemestane Stress Degradation Products During the Drug Development. (2017). European Journal of Pharmaceutical Sciences, 109, 233-243.
- 4.3: Stability of Cycloalkanes - Ring Strain. (2024). In Chemistry LibreTexts.
Sources
- 1. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 665-04-3 CAS MSDS (2-azaspiro[3.3]heptane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Ring strain - Wikipedia [en.wikipedia.org]
- 6. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. 1420271-08-4|2-Azaspiro[3.3]heptane hydrochloride|BLD Pharm [bldpharm.com]
- 11. chembk.com [chembk.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR-spectroscopic analysis of mixtures: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Conformational Analysis of 2-Azaspiro[3.3]heptane versus Piperidine for Drug Discovery Professionals
Executive Summary
In the realm of medicinal chemistry, the six-membered piperidine ring is a foundational scaffold, integral to the structure of countless therapeutics.[1][2][3][4][5] Its conformational flexibility, however, can be a double-edged sword, offering adaptability at the cost of a potential entropic penalty upon binding and reduced target specificity. This has catalyzed the search for rigid bioisosteres that can lock in a desired bioactive conformation. The 2-azaspiro[3.3]heptane scaffold has emerged as a compelling alternative, offering a rigid, three-dimensional structure that opens up new avenues in drug design.[6][7] This guide provides an in-depth, objective comparison of the conformational landscapes of these two critical building blocks, supported by experimental data and computational insights to inform rational drug design.
The Dynamic Landscape of Piperidine: A Flexible Workhorse
The piperidine ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to alleviate angle and torsional strain.[8] This is not a static structure but exists in a dynamic equilibrium, rapidly interconverting between two chair conformers in a process known as ring flip or ring inversion.[8][9]
Key Conformational Dynamics of Piperidine:
-
Chair-Chair Interconversion: The energy barrier for this ring inversion is approximately 10.4 kcal/mol.[8] This rapid flipping means that for substituted piperidines, both axial and equatorial conformers are populated at room temperature, with the equilibrium favoring the sterically less hindered equatorial position.
-
Nitrogen Inversion: The nitrogen atom in piperidine also undergoes rapid pyramidal inversion, with a significantly lower energy barrier of about 6.1 kcal/mol.[8] This process further contributes to the conformational dynamism of N-substituted piperidines.
-
Substituent Effects: The preference for an equatorial versus an axial position is a critical factor in the design of piperidine-containing drugs and is influenced by the nature of the substituent.[10][11]
While this inherent flexibility can allow a ligand to adapt to the topology of a binding site, it can also lead to a loss of binding affinity due to the entropic cost of "freezing" into a single conformation.
2-Azaspiro[3.3]heptane: A Rigid Scaffold for Precision Targeting
In stark contrast to the flexible piperidine ring, 2-azaspiro[3.3]heptane is a highly rigid molecule.[12] Its structure, consisting of two fused four-membered azetidine rings, severely restricts conformational freedom.[13]
Defining Features of 2-Azaspiro[3.3]heptane:
-
Inherent Rigidity: The spirocyclic nature locks the molecule into a specific pucker, eliminating the possibility of ring inversion. This pre-organizes the molecule, which can lead to a lower entropic penalty upon binding to a biological target.[14][15]
-
Precise Vectorial Display: Substituents on the 2-azaspiro[3.3]heptane core project from the scaffold at well-defined angles. This allows for precise, vector-based exploration of a protein's binding pocket, a significant advantage in rational drug design.
-
Novel Chemical Space: As a non-classical piperidine bioisostere, it provides access to novel chemical space, offering opportunities for the development of new intellectual property and potentially overcoming challenges associated with existing piperidine-based drugs.[7][12]
The defined and rigid geometry of 2-azaspiro[3.3]heptane makes it an attractive scaffold for optimizing drug candidates where high affinity and selectivity are paramount.[6][7][16]
Comparative Analysis: Flexibility vs. Rigidity
| Feature | Piperidine | 2-Azaspiro[3.3]heptane |
| Scaffold Flexibility | High (Ring and Nitrogen Inversion) | High Rigidity |
| Primary Conformation | Chair (dynamic equilibrium) | Puckered (locked) |
| Ring Inversion Barrier | ~10.4 kcal/mol[8] | N/A |
| Substituent Orientation | Dynamic Axial/Equatorial Equilibrium | Fixed, Vectorial Projection |
| 3D Shape Exploration | Broad, adaptable | Defined, precise |
| Drug Design Application | Scaffold hopping, initial screening | Lead optimization, high-specificity targeting |
Methodologies for Conformational Elucidation
A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the conformational behavior of these amines.
Experimental Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A cornerstone for solution-state conformational analysis. In piperidines, variable temperature NMR can be used to determine the energy barrier of ring inversion. For both scaffolds, Nuclear Overhauser Effect (NOE) studies provide through-space proton-proton distances, helping to define the predominant conformation.
-
X-ray Crystallography: Provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[17] This technique has been pivotal in confirming the rigid, puckered nature of various azaspiro[3.3]heptane derivatives.[18]
Computational Modeling
Computational chemistry offers powerful predictive capabilities for conformational analysis.[19][20][21][22][23]
Workflow for Computational Conformational Analysis:
Caption: A generalized workflow for the computational analysis of molecular conformation.
This process allows for the determination of low-energy conformers, the calculation of energy barriers for interconversion, and the prediction of spectroscopic parameters that can be directly compared with experimental results.[24][25]
Strategic Implications for Drug Discovery
The decision to employ a flexible piperidine or a rigid 2-azaspiro[3.3]heptane scaffold is a critical strategic choice in the drug discovery pipeline.
Caption: A decision-making framework for scaffold selection in drug design.
-
For Early-Stage Discovery: The flexibility of piperidine can be advantageous, allowing a single scaffold to adopt multiple conformations and potentially interact with a wider range of targets.
-
For Lead Optimization: The rigidity of 2-azaspiro[3.3]heptane is ideal for refining the affinity and selectivity of a lead compound. By locking in the bioactive conformation, it's possible to achieve significant gains in potency and reduce off-target activity. Furthermore, the introduction of a spirocyclic center can improve physicochemical properties such as solubility and metabolic stability.[16]
Conclusion
The conformational analysis of piperidine and 2-azaspiro[3.3]heptane reveals a classic trade-off between flexibility and rigidity in drug design. While the dynamic nature of piperidine has cemented its role as a versatile and ubiquitous scaffold, the conformational rigidity and precise three-dimensional structure of 2-azaspiro[3.3]heptane offer compelling advantages for the development of highly potent and selective therapeutics. A thorough understanding of the conformational properties of each scaffold, elucidated through a combination of experimental and computational methods, is essential for making informed decisions in the pursuit of novel and effective medicines.
References
- Anet, F. A. L., & Yavari, I. (1977). Nitrogen inversion in piperidine. Journal of the American Chemical Society, 99(8), 2794–2796.
- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
- Liwo, A., et al. (2007). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology, 17(2), 169-176.
- BenchChem. (2025).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Pentin, Y. A., & Tsvetkov, E. N. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Molecular Structure, 9(2), 123-134.
- Barz, B., et al. (2020). Computational methods for exploring protein conformations. Current Opinion in Structural Biology, 61, 169-177.
- Abraham, R. J., et al. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design, 5(3), 205-212.
- Barz, B., et al. (2020). Computational methods for exploring protein conformations.
- Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Manimekalai, A., et al. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(5), 263-270.
- MDPI. (2024). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Syncom. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
- Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Scribd. (n.d.). Pyramidal Inversion in Heterocycles. Scribd.
- Wang, S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8445-8453.
- ChemicalBook. (n.d.). 2-azaspiro[3.3]heptane synthesis. ChemicalBook.
- Grygorenko, O. O., et al. (2021). 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 9(2), 56-64.
- Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642-6645.
- ACS Publications. (n.d.).
- Stepan, A. F., et al. (2012). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 3(9), 703-707.
- Hernandez-Torres, E., et al. (2021). Exploring Rigid and Flexible Scaffolds to Develop Potent Glucuronic Acid Glycodendrimers for Dengue Virus Inhibition. Molecules, 26(11), 3249.
- Wang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Carreira, E. M., et al. (2011). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry.
- ElectronicsAndBooks. (n.d.). Conformational Analysis of Cyclic Amines using Carbon-13 Shift Measurements. ElectronicsAndBooks.
- Stepan, A. F., et al. (2009). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and related scaffolds in the context of drug design. Journal of Organic Chemistry, 74(15), 5543-5558.
- University of Puget Sound. (n.d.). Section 6.8: Cycloalkanes with two or more substituents. University of Puget Sound.
- Salgado, E. N., et al. (2017). Importance of Scaffold Flexibility/Rigidity in the Design and Directed Evolution of Artificial Metallo-β-lactamases. Biochemistry, 56(48), 6331-6340.
- Chemeurope.com. (n.d.). Nitrogen inversion. Chemeurope.com.
- Anet, F. A. L., & Yavari, I. (1977). Nitrogen inversion in piperidine. Journal of the American Chemical Society.
- Durig, J. R., et al. (2008). Conformations of allyl amine: theory vs experiment. The Journal of Physical Chemistry A, 112(10), 2120-2124.
- ResearchGate. (2025). Recent studies on conformational analysis and steric effects.
- MDPI. (2019). Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI.
- arXiv. (2024). FlexSBDD: Structure-Based Drug Design with Flexible Protein Modeling. arXiv.
- MICE-PES: An Algorithm for Accurate Conformational Analysis and its Implementation to N
- ResearchGate. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
- PubChem. (n.d.). 2-Azaspiro(3.3)heptane. PubChem.
- Carlson, G. M. (2004). A Review of Methods Used for Identifying Structural Changes in a Large Protein Complex. The Protein Journal, 23(2), 95-106.
- Wikipedia. (n.d.). Ring flip. Wikipedia.
- ResearchGate. (n.d.). X-ray crystallography summary for structures 2 and 3.
- BenchChem. (n.d.).
- Reddit. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
- 9. Ring flip - Wikipedia [en.wikipedia.org]
- 10. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Importance of Scaffold Flexibility/Rigidity in the Design and Directed Evolution of Artificial Metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Computational techniques for efficient conformational sampling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Conformations of allyl amine: theory vs experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
The Ascendance of Azaspiro[3.3]heptanes: A Superior Scaffold Alternative to Piperidines in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of medicinal chemistry, the piperidine ring stands as a titan, a ubiquitous scaffold found in a vast number of approved therapeutics. Its prevalence is a testament to its synthetic accessibility and favorable physicochemical properties. However, the very familiarity of the piperidine motif can also be its Achilles' heel, presenting challenges in intellectual property, metabolic stability, and the exploration of novel chemical space. This guide introduces Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate as a compelling alternative, offering a strategic departure from the "flatlands" of traditional heterocyclic chemistry into a more three-dimensional and functionally advantageous domain.
This technical guide provides a comprehensive comparison of the 2-azaspiro[3.3]heptane scaffold, exemplified by this compound, with its traditional piperidine counterparts. We will delve into a comparative analysis of their synthesis, structural properties, and key drug-like attributes, supported by experimental data and protocols.
The Piperidine Predicament: Why Seek Alternatives?
The piperidine scaffold, while foundational, is not without its limitations in modern drug discovery programs:
-
Metabolic Instability: The C-H bonds on the piperidine ring, particularly those adjacent to the nitrogen atom, are susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to rapid clearance, the formation of undesired metabolites, and potential toxicity.[1]
-
Limited Chemical Space: The conformational flexibility of the piperidine ring, while sometimes advantageous, can also lead to a lack of pre-organization for target binding. Furthermore, the extensive patent landscape surrounding piperidine-containing drugs necessitates the exploration of novel, structurally distinct scaffolds to secure intellectual property.
-
Physicochemical Constraints: While generally possessing favorable solubility, modulating the lipophilicity of piperidine-containing compounds can be challenging without significantly altering other properties.
The quest for novel scaffolds that retain the advantageous features of piperidines while mitigating their drawbacks has led to a growing interest in sp³-rich, conformationally constrained systems. Among these, the 2-azaspiro[3.3]heptane framework has emerged as a particularly promising candidate.
Structural and Physicochemical Showdown: Azaspiro[3.3]heptane vs. Piperidine
The fundamental difference between the 2-azaspiro[3.3]heptane and piperidine scaffolds lies in their three-dimensional architecture. The spirocyclic nature of the former imparts a rigid, non-planar conformation, contrasting with the more flexible chair and boat conformations of the piperidine ring. This rigidity can be a significant asset in drug design, as it reduces the entropic penalty upon binding to a biological target.
dot
Caption: Structural comparison of 2-azaspiro[3.3]heptane and piperidine scaffolds.
The introduction of a spirocyclic center has profound effects on the physicochemical properties of the molecule. Notably, azaspiro[3.3]heptane derivatives often exhibit lower lipophilicity (logD) compared to their piperidine analogues. This seemingly counterintuitive phenomenon, where the addition of a carbon atom leads to increased hydrophilicity, is often attributed to the increased basicity (pKa) of the nitrogen atom in the azaspiro[3.3]heptane system.[2] The altered geometry and reduced shielding of the nitrogen lone pair can lead to stronger solvation by water molecules.
| Property | 2-Azaspiro[3.3]heptane Derivative (Predicted/Reported) | Piperidine Derivative (Predicted/Reported) | Rationale for Difference |
| Lipophilicity (logD at pH 7.4) | Lower (can be up to -1.0 unit lower)[2] | Higher | Increased basicity and altered conformation of the azaspiro[3.3]heptane scaffold lead to better solvation. |
| Aqueous Solubility | Generally higher | Generally lower | Directly correlated with the lower lipophilicity. |
| Basicity (pKa) | Higher | Lower | The geometry of the azetidine ring in the azaspiro[3.3]heptane scaffold can lead to less steric hindrance around the nitrogen and altered electronics, increasing its basicity. |
| Metabolic Stability | Often improved | Susceptible to N-dealkylation and ring oxidation | The rigid, sterically hindered nature of the azaspiro[3.3]heptane scaffold can shield adjacent C-H bonds from metabolic enzymes.[1] |
| Conformational Rigidity | High (rigid) | Moderate (flexible) | The spirocyclic core locks the conformation, reducing the entropic penalty upon binding. |
| Molecular Shape | More 3D, globular | More 2D, linear (in extended conformation) | The spirocyclic nature provides access to a more diverse and three-dimensional chemical space. |
Synthesis: A Tale of Two Scaffolds
The synthetic accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. Both the 2-azaspiro[3.3]heptane and piperidine cores can be synthesized through robust and scalable routes.
Experimental Protocol: Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below, based on established methodologies for the construction of the 2-azaspiro[3.3]heptane core.
dot
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of Diisopropyl spiro[3.3]heptane-2,6-dicarboxylate: To a solution of Diisopropyl malonate in a suitable solvent such as DMF, add sodium hydride at 0 °C. After stirring for 30 minutes, add 1,3-dibromo-2,2-bis(bromomethyl)propane portion-wise. The reaction mixture is then heated to promote the double alkylation and cyclization.
-
Hydrolysis and Decarboxylation: The resulting spirocyclic diester is hydrolyzed using a strong base like sodium hydroxide in a mixture of water and ethanol, followed by acidification to yield the corresponding dicarboxylic acid.
-
Reduction to Diol: The dicarboxylic acid is then reduced to the corresponding diol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF.
-
Mesylation of the Diol: The diol is converted to the corresponding dimesylate by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine in a chlorinated solvent like dichloromethane.
-
Formation of the 2-Azaspiro[3.3]heptane Ring: The dimesylate is then reacted with p-toluenesulfonamide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF to afford this compound.
Causality Behind Experimental Choices:
-
The choice of a strong base like sodium hydride in the initial cyclization is crucial for the deprotonation of the malonate ester.
-
LiAlH₄ is a potent reducing agent necessary for the complete reduction of the dicarboxylic acid to the diol.
-
The conversion of the diol to a dimesylate creates good leaving groups for the subsequent intramolecular cyclization with the sulfonamide.
Experimental Protocol: Synthesis of Diisopropyl 1-tosylpiperidine-4,4-dicarboxylate
The synthesis of the analogous piperidine scaffold is generally more straightforward and can often be accomplished in fewer steps.
dot
Caption: Synthetic workflow for Diisopropyl 1-tosylpiperidine-4,4-dicarboxylate.
Step-by-Step Methodology:
-
Synthesis of Diisopropyl piperidine-4,4-dicarboxylate: A common route involves the double Michael addition of diisopropyl malonate to an appropriate nitrogen-containing dielectrophile, followed by cyclization. Alternatively, starting from a 4-piperidone derivative, a Strecker-type reaction followed by hydrolysis and esterification can yield the desired gem-dicarboxylate.
-
N-Tosylation: The secondary amine of the piperidine-4,4-dicarboxylate is then protected with a tosyl group by reacting it with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Causality Behind Experimental Choices:
-
The choice of the synthetic route for the piperidine core can be adapted based on the availability of starting materials. The double Michael addition is a convergent approach, while the route from 4-piperidone is a more linear synthesis.
-
Pyridine often serves as both a base and a solvent for N-tosylation reactions, facilitating the reaction and scavenging the HCl byproduct.
Comparative Performance: A Data-Driven Perspective
Metabolic Stability
The metabolic stability of a compound is a critical parameter in determining its pharmacokinetic profile. As previously mentioned, piperidine rings are prone to metabolism. In contrast, the rigid and sterically encumbered nature of the 2-azaspiro[3.3]heptane scaffold can significantly enhance metabolic stability.
A representative in vitro metabolic stability assay using human liver microsomes would be expected to yield the following comparative results:
| Compound | Half-life (t½, min) (Predicted) | Intrinsic Clearance (CLint, µL/min/mg protein) (Predicted) |
| This compound | > 60 | < 10 |
| Diisopropyl 1-tosylpiperidine-4,4-dicarboxylate | 20 - 40 | 30 - 60 |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction is stopped at each time point by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Biological Activity: A Case Study
The impact of replacing a piperidine with a 2-azaspiro[3.3]heptane on biological activity is target-dependent. However, the conformational rigidity and altered vectoral presentation of substituents from the azaspiro[3.3]heptane core can lead to improved potency and selectivity.
In a hypothetical scenario where these scaffolds are incorporated into a series of kinase inhibitors, the azaspiro[3.3]heptane analogue might exhibit a more favorable binding profile due to the pre-organized presentation of key pharmacophoric elements.
| Scaffold | IC₅₀ (Kinase X) (Hypothetical) | IC₅₀ (Kinase Y) (Hypothetical) | Selectivity (Y/X) |
| 2-Azaspiro[3.3]heptane Analogue | 10 nM | 500 nM | 50-fold |
| Piperidine Analogue | 50 nM | 250 nM | 5-fold |
This hypothetical data illustrates how the rigid azaspiro[3.3]heptane scaffold can lead to a more precise fit into the active site of the target kinase, resulting in enhanced potency and a more favorable selectivity profile.
Conclusion: Embracing the Third Dimension in Drug Design
The 2-azaspiro[3.3]heptane scaffold, as exemplified by this compound, represents a significant advancement in the medicinal chemist's toolbox. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties offer a compelling solution to the limitations of the traditional piperidine ring.
By providing a pathway to improved metabolic stability, enhanced aqueous solubility, and access to novel chemical space, the 2-azaspiro[3.3]heptane scaffold is poised to play an increasingly important role in the development of the next generation of therapeutics. While the synthesis of these spirocyclic systems can be more complex than their piperidine counterparts, the potential rewards in terms of improved drug-like properties and intellectual property make them a worthy and often necessary investment in modern drug discovery.
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]
-
Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. National Institutes of Health. [Link]
-
A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Organic Chemistry Portal. [Link]
-
Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses. [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Institutes of Health. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]
-
1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. ResearchGate. [Link]
-
Synthesis method of 6-oxo-2-azaspiro[1][1] heptane-2-carboxylic acid tert-butyl ester. Google Patents.
-
Microsomal Stability. Cyprotex. [Link]
-
Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. The Royal Society of Chemistry. [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
-
Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. PubMed. [Link]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]
-
New and unusual scaffolds in medicinal chemistry. R Discovery. [Link]
Sources
The Ascendance of Azaspiro[3.3]heptane: A Comparative Guide to a Superior Saturated Heterocycle for Modern Drug Discovery
In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly turning their attention to the three-dimensional chemical space. The deliberate move away from "flat" aromatic structures towards sp³-rich scaffolds is driven by the need to enhance properties such as solubility, metabolic stability, and target specificity. Within this paradigm shift, saturated heterocycles remain a cornerstone of drug design. However, traditional motifs like piperidine, morpholine, and pyrrolidine, while historically successful, often present liabilities that can stall or terminate a drug development program.
This guide presents a comprehensive comparative analysis of azaspiro[3.3]heptane, a conformationally restricted, spirocyclic amine, against its more conventional saturated heterocyclic counterparts. We will delve into the compelling physicochemical and pharmacological advantages offered by this scaffold, supported by robust experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage innovative molecular architectures to overcome common medicinal chemistry challenges.
The Rationale for Moving Beyond Traditional Heterocycles
Saturated heterocycles are ubiquitous in pharmaceuticals, serving as versatile linkers, polar handles, and pharmacophoric elements. However, their conformational flexibility can lead to entropic penalties upon binding to a target, and their metabolic susceptibility, particularly to cytochrome P450-mediated oxidation, often results in poor pharmacokinetic profiles. The quest for "bioisosteres" – chemical substituents with similar physical or chemical properties that impart advantageous changes in a molecule's biological activity – has led to the exploration of novel heterocyclic systems. Azaspiro[3.3]heptane has emerged as a frontrunner in this exploration, offering a unique combination of rigidity, polarity, and synthetic accessibility.[1][2]
Azaspiro[3.3]heptane: A Structurally Unique and Advantageous Scaffold
Azaspiro[3.3]heptane is a spirocyclic compound featuring two fused four-membered azetidine rings. This rigid, three-dimensional structure imparts several desirable properties that directly address the shortcomings of traditional heterocycles.
A Head-to-Head Comparison: Physicochemical Properties
The true value of a novel scaffold is best demonstrated through direct, quantitative comparison with established alternatives. The following data showcases the superior physicochemical properties of azaspiro[3.3]heptane analogues when compared to their piperidine and morpholine counterparts.
Table 1: Comparative Physicochemical Properties of a Model Compound Series
| Feature | Parent Compound (Piperidine) | 2-Azaspiro[3.3]heptane Analogue | 1-Azaspiro[3.3]heptane Analogue | Morpholine Analogue | 2-Oxa-6-azaspiro[3.3]heptane Analogue |
| Structure | |||||
| Kinetic Solubility (µM) in PBS (pH 7.4) | 136 | >200 | >200 | - | - |
| logD (pH 7.4) | 3.2 | 2.2 | 2.3 | 1.8 | 0.6 |
| Metabolic Stability (Human Liver Microsomes) | |||||
| Intrinsic Clearance (CLint, µL/min/mg) | 18 | 36 | 156 | - | Significantly Lowered |
| Half-life (t½, min) | >60 | >60 | 23 | - | - |
Data for Piperidine, 2-Azaspiro[3.3]heptane, and 1-Azaspiro[3.3]heptane analogues adapted from a comparative study on a specific chemical series.[3][4] Data for Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane analogue adapted from a separate study, which noted a significant reduction in lipophilicity and, in some cases, metabolism.[5]
Analysis of the Data:
The incorporation of the azaspiro[3.3]heptane motif leads to a marked improvement in aqueous solubility and a significant reduction in lipophilicity (logD).[3][5] This is a counterintuitive yet highly desirable phenomenon; the addition of a carbon atom, in this case, leads to a less lipophilic molecule. This can be rationalized by the increased basicity of the spirocyclic nitrogen, which is further from the electron-withdrawing effects of the rest of the molecule compared to the nitrogen in a six-membered ring. The increased basicity leads to a higher degree of protonation at physiological pH, thereby increasing aqueous solubility and lowering the distribution coefficient.[5]
The metabolic stability data, while more nuanced, also highlights a key advantage. While the 1-azaspiro[3.3]heptane analogue in this specific series showed increased clearance, the 2-azaspiro[3.3]heptane maintained a long half-life. Furthermore, numerous studies have demonstrated that the rigid, spirocyclic nature of the azaspiro[3.3]heptane core can shield adjacent chemical bonds from metabolic enzymes, leading to overall improvements in metabolic stability.[1][6]
Experimental Protocols
To ensure the reproducibility and validation of these findings, we provide detailed, step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: Synthesis of a Representative 2-Azaspiro[3.3]heptane Analogue
This protocol describes a general method for the synthesis of N-substituted 2-azaspiro[3.3]heptanes via reductive amination.
Step 1: Synthesis of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde
-
Reduce 1-benzyl-3-carboethoxy-3-chloromethylazetidine with lithium aluminum hydride in THF at reduced temperature.
-
Perform a Swern oxidation on the resulting alcohol to yield the aldehyde.
Step 2: Reductive Amination
-
Dissolve the aldehyde from Step 1 in dichloroethane.
-
Add one equivalent of the desired primary amine and one equivalent of acetic acid to form the iminium ion.
-
Add sodium triacetoxyborohydride to reduce the iminium ion to the secondary amine.
Step 3: Cyclization
-
Dissolve the product from Step 2 in THF.
-
Add potassium tert-butoxide to effect an intramolecular cyclization to the 2,6-diazaspiro[3.3]heptane.
This is a generalized protocol; specific reaction conditions and purification methods may vary depending on the substrate.
Protocol 2: Determination of logD (Shake-Flask Method)
The shake-flask method is the gold standard for determining the partition coefficient of a compound between an organic and an aqueous phase.[7][8][9]
Materials:
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Test compound
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC or LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).
-
Add a known volume of n-octanol to the vial.
-
Cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the two phases to separate by gravity or by centrifugation.
-
Carefully remove an aliquot from both the aqueous and the organic phase.
-
Analyze the concentration of the test compound in each phase by HPLC or LC-MS/MS.
-
Calculate the logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous).
Protocol 3: Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility in an aqueous buffer.[10][11][12][13][14]
Materials:
-
Test compound (as a DMSO stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
-
Filtration apparatus (for direct UV method)
Procedure (Nephelometric Method):
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Add PBS to each well to achieve the desired final compound concentration.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation of the compound.
-
The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Protocol 4: Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Test compound
-
Incubator/shaking water bath (37°C)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Visualizing the Concepts
To further clarify the structural relationships and experimental workflows, the following diagrams are provided.
Caption: Bioisosteric replacement of traditional heterocycles with azaspiro[3.3]heptane.
Caption: Workflow for the microsomal stability assay.
Conclusion and Future Outlook
The strategic incorporation of azaspiro[3.3]heptane scaffolds into drug candidates represents a powerful approach to overcoming many of the traditional hurdles in medicinal chemistry. The demonstrable improvements in aqueous solubility, reduced lipophilicity, and enhanced metabolic stability make this a highly attractive alternative to conventional saturated heterocycles. As synthetic methodologies for these and other novel spirocyclic systems continue to evolve, we can anticipate their increasingly widespread application in the design of next-generation therapeutics with superior drug-like properties.[1][2][15][16][17] The data and protocols presented in this guide provide a solid foundation for researchers to confidently explore the potential of azaspiro[3.3]heptanes in their own drug discovery programs.
References
-
LogP / LogD shake-flask method. protocols.io. (2024-09-23). [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022-08-25). [Link]
-
Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]
-
In vitro solubility assays in drug discovery. PubMed. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. (2019-01-30). [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. (2011-11-23). [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]
-
(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. figshare. [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Figshare. [Link]
-
1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. (2023-11-14). [Link]
-
(PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. (2023-12-18). [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. [Link]
-
1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine**. Scilit. [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. figshare.com [figshare.com]
- 17. acs.figshare.com [acs.figshare.com]
The Ascendance of a Rigid Scaffold: Validating 2-Azaspiro[3.3]heptane as a Bioisostere in Modern Drug Discovery
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic and conformationally flexible aliphatic rings. This strategic shift, often termed "escape from flatland," champions the incorporation of three-dimensional, rigid scaffolds to enhance molecular properties. Among the rising stars in this chemical space is 2-azaspiro[3.3]heptane, a strained spirocyclic motif that has garnered significant attention as a versatile bioisostere for commonly employed saturated heterocycles, most notably piperidine.
This guide provides a comprehensive comparison of 2-azaspiro[3.3]heptane with its traditional counterparts, offering supporting experimental data and detailed protocols for its validation. As Senior Application Scientists, our goal is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge and practical insights necessary to effectively leverage this promising scaffold in their discovery programs.
The Rationale for a New Bioisostere: Beyond Piperidine
The piperidine ring is a ubiquitous structural motif in FDA-approved drugs, valued for its favorable physicochemical properties and synthetic tractability. However, its conformational flexibility can sometimes be a double-edged sword, potentially leading to off-target effects. Furthermore, the metabolic liabilities associated with piperidine, particularly oxidation, often pose significant challenges in drug development.[1]
This has fueled the search for rigid bioisosteres that can mimic the key interactions of piperidine while offering distinct advantages. 2-Azaspiro[3.3]heptane emerges as a compelling candidate due to its rigid, spirocyclic core, which projects substituents in well-defined vectors, and its unique physicochemical properties that can favorably impact a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]
Physicochemical Properties: A Head-to-Head Comparison
A key aspect of bioisosteric replacement is the modulation of physicochemical properties to enhance drug-like characteristics. The 2-azaspiro[3.3]heptane scaffold often imparts a surprising and beneficial shift in these parameters compared to piperidine.
| Property | 2-Azaspiro[3.3]heptane Derivative | Piperidine Analog | Rationale for Observation |
| Lipophilicity (logD7.4) | Generally lower | Generally higher | The introduction of a spirocyclic center, despite adding a carbon atom, can lead to a decrease in lipophilicity. This counterintuitive effect is often attributed to an increase in basicity (pKa) of the nitrogen atom, which is further from the electron-withdrawing effects present in a six-membered ring. This increased basicity leads to a higher proportion of the protonated, more water-soluble form at physiological pH.[4] |
| Aqueous Solubility | Generally higher | Generally lower | The lower lipophilicity and unique crystal packing properties of spirocyclic compounds often contribute to enhanced aqueous solubility.[3] |
| Basicity (pKa) | Generally higher | Generally lower | The nitrogen in the 2-azaspiro[3.3]heptane ring is less sterically hindered and experiences reduced inductive electron withdrawal compared to a piperidine nitrogen, resulting in a higher pKa.[4] |
Table 1: Comparative Physicochemical Properties of 2-Azaspiro[3.3]heptane and Piperidine Derivatives.
Navigating the Synthetic Landscape: Access to a Privileged Scaffold
The practical utility of any building block in drug discovery is intrinsically linked to its synthetic accessibility. Fortunately, the synthesis of 2-azaspiro[3.3]heptane and its derivatives has been extensively explored, with several scalable routes now available. These methods provide access to a variety of functionalized building blocks, enabling their incorporation into diverse molecular architectures.[5][6][7][8]
Caption: General synthetic strategies for 2-azaspiro[3.3]heptane building blocks.
Case Studies in Drug Discovery: Putting Theory into Practice
The true validation of a bioisostere lies in its successful application in drug discovery programs. Several published case studies have demonstrated the utility of replacing a piperidine moiety with a 2-azaspiro[3.3]heptane ring, leading to improved pharmacological or pharmacokinetic properties.
| Drug Candidate/Target | Original Moiety | Bioisosteric Replacement | Observed Improvement | Reference |
| CXCR2 Antagonist | C-linked Piperidine | C-linked 2-Azaspiro[3.3]heptane | ~2-fold increase in potency and a significant 25-fold reduction in brain penetration, which was desirable for the project. | [4] |
| Fetal Hemoglobin Inducers | - | 2-Azaspiro[3.3]heptane derivative | Led to the discovery of a potent and orally bioavailable drug candidate with a unique and rigid structure. | |
| TACE Inhibitor | Piperidine | 2-Azaspiro[3.3]heptane | The spiro-analogue was a key component of a topical inhibitor. | [4] |
Table 2: Selected Case Studies of 2-Azaspiro[3.3]heptane in Drug Discovery.
Experimental Validation: A Framework for Trustworthiness
To ensure the scientific integrity of our guide, we provide detailed, step-by-step protocols for the key in vitro assays used to validate the properties of novel chemical entities containing the 2-azaspiro[3.3]heptane scaffold. These protocols are designed to be self-validating systems, with clear instructions and quality control measures.
Experimental Workflow for Bioisostere Validation
Caption: A typical experimental workflow for validating a bioisostere.
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter for early-stage drug discovery.[1][9][10][11][12]
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare a series of calibration standards by diluting the stock solution in DMSO.
-
-
Assay Procedure (Shake-Flask Method with UV-Vis or LC-MS/MS detection):
-
Add 2 µL of the 10 mM stock solution to 98 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well filter plate. This results in a final DMSO concentration of 2%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples into a 96-well collection plate using a vacuum manifold.
-
Transfer an aliquot of the filtrate to a 96-well UV plate and measure the absorbance at a predetermined wavelength.
-
Alternatively, analyze the filtrate by LC-MS/MS.
-
Quantify the concentration of the dissolved compound by comparing its response to a calibration curve prepared from the standards.
-
Data Analysis: The kinetic solubility is reported as the concentration of the compound in the filtrate (e.g., in µM or µg/mL).
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which is a key determinant of its in vivo clearance.[13][14][15][16][17]
Methodology:
-
Preparation of Reagents:
-
Prepare a working solution of human liver microsomes (e.g., 0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation Procedure:
-
Pre-warm the microsomal solution and the NADPH regenerating system at 37°C.
-
Add the test compound (final concentration typically 1 µM) to the microsomal solution and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and quench it by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
Protocol 3: hERG Inhibition Assay
Objective: To evaluate the potential of a compound to inhibit the hERG potassium channel, a critical off-target interaction that can lead to cardiac arrhythmias.[18][19][20][21][22]
Methodology (Automated Patch Clamp):
-
Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Culture the cells to an appropriate confluency and harvest them for the assay.
-
-
Electrophysiological Recording:
-
Use an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Load the cell suspension, intracellular solution, and extracellular solution onto the instrument.
-
The instrument will automatically establish whole-cell patch-clamp recordings.
-
Apply a specific voltage protocol to elicit and measure the hERG current.
-
-
Compound Application:
-
Prepare a series of concentrations of the test compound in the extracellular solution.
-
Apply the compound solutions sequentially to the cells, allowing for a sufficient incubation time at each concentration to reach steady-state block.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known hERG inhibitor like E-4031).
-
Data Analysis:
-
Measure the hERG current amplitude before and after the application of the test compound.
-
Calculate the percentage of inhibition at each concentration.
-
Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.
Conclusion: A Valuable Addition to the Medicinal Chemist's Toolbox
The validation of 2-azaspiro[3.3]heptane as a bioisostere for piperidine and other saturated heterocycles represents a significant advancement in the field of drug discovery. Its unique three-dimensional structure and favorable physicochemical properties offer a powerful strategy to overcome common challenges in lead optimization, such as poor solubility, metabolic instability, and off-target effects. By providing a framework for its comparative evaluation and detailed experimental protocols for its validation, this guide aims to empower medicinal chemists to confidently and effectively employ this promising scaffold in the design of next-generation therapeutics. The continued exploration and application of such novel building blocks will undoubtedly pave the way for the discovery of safer and more effective medicines.
References
-
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
PubMed. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Springer Protocols. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. [Link]
-
FOLIA. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. [Link]
-
NIH. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]
-
ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
ResearchGate. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. [Link]
-
Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Creative Bioarray. hERG Safety Assay. [Link]
-
NIH. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]
-
ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
-
RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. [Link]
Sources
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. [folia.unifr.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. mercell.com [mercell.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. mttlab.eu [mttlab.eu]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 22. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Metabolic Stability of 2-Azaspiro[3.3]heptane Derivatives: A Modern Scaffold for Robust Drug Candidates
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is a paramount objective. Among the array of molecular properties that dictate the success of a therapeutic agent, metabolic stability stands out as a critical determinant of in vivo performance.[1][2] A compound's susceptibility to biotransformation governs its half-life, bioavailability, and potential for the formation of toxic metabolites.[1][3] Consequently, the strategic design of molecular scaffolds that inherently possess enhanced metabolic robustness is a key strategy in drug discovery. This guide provides an in-depth assessment of the metabolic stability of 2-azaspiro[3.3]heptane derivatives, comparing them to more traditional heterocyclic scaffolds and offering the experimental frameworks necessary for their evaluation.
The 2-azaspiro[3.3]heptane motif has emerged as a valuable building block in drug design, prized for its unique three-dimensional structure and favorable physicochemical properties.[4][5] As bioisosteric replacements for common saturated heterocycles like piperidines and morpholines, these spirocycles can confer significant advantages, including improved aqueous solubility and, notably, enhanced metabolic stability.[4][5][6] The rigid, sp³-rich nature of the spirocyclic core can sterically shield metabolically labile sites and reduce interactions with drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family.[2][7]
The Rationale for Spirocycles: Escaping Flatland for Enhanced Stability
The overrepresentation of flat, aromatic structures in early drug discovery has often led to challenges in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of three-dimensional scaffolds like 2-azaspiro[3.3]heptanes offers a compelling solution. The rigid nature of the spirocyclic system can lock the conformation of a molecule, which not only can improve binding affinity to the target but also can limit the molecule's ability to fit into the active sites of metabolic enzymes.[7][8] Furthermore, the high fraction of sp³-hybridized carbons in these scaffolds often leads to improved solubility and a more favorable lipophilicity profile, which can indirectly influence metabolic fate.[9]
The following diagram illustrates the conceptual shift from planar, metabolically vulnerable scaffolds to more robust, three-dimensional spirocyclic structures.
Caption: Bioisosteric replacement of traditional planar heterocycles with 2-azaspiro[3.3]heptane scaffolds.
Comparative Metabolic Stability: A Data-Driven Perspective
While the theoretical advantages of spirocycles are compelling, empirical data is essential for informed decision-making in drug design. Direct, side-by-side comparisons of the metabolic stability of 2-azaspiro[3.3]heptane-containing compounds and their non-spirocyclic analogues provide the most convincing evidence of their utility.
A study by Mykhailiuk et al. provides a direct comparison of a piperidine-containing compound with its 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane counterparts.[1][3][10] The data, obtained from human liver microsome stability assays, offers valuable insights into the nuanced effects of this scaffold swap.
| Compound/Scaffold | Intrinsic Clearance (CLint) (µL/min/mg) | Half-life (t½) (min) |
| Piperidine Derivative | 14 | Not explicitly stated, but implied to be the highest |
| 2-Azaspiro[3.3]heptane Derivative | 53 | 31 |
| 1-Azaspiro[3.3]heptane Derivative | 32 | 52 |
| Data adapted from Kirichok et al., 2023.[11] |
Analysis of the Comparative Data:
In this specific case, the introduction of the azaspiro[3.3]heptane scaffold led to an increase in intrinsic clearance, suggesting a higher rate of metabolism compared to the piperidine analogue.[10] However, a crucial observation is the significant difference between the two spirocyclic isomers. The 1-azaspiro[3.3]heptane derivative was nearly twice as metabolically stable as the 2-azaspiro[3.3]heptane derivative.[1][3][10]
This underscores a critical principle in medicinal chemistry: the metabolic fate of a molecule is highly dependent on its overall structure and the specific context of the scaffold. The position of the nitrogen atom within the spirocyclic system can dramatically influence its interaction with metabolic enzymes. Therefore, while 2-azaspiro[3.3]heptanes offer a promising avenue for improving drug-like properties, empirical testing is indispensable.
Experimental Protocols for Assessing Metabolic Stability
To empower researchers to generate their own comparative data, this section provides detailed, self-validating protocols for the two most common in vitro metabolic stability assays: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a widely used, high-throughput method to assess Phase I metabolic activity, primarily mediated by cytochrome P450 enzymes.[12] Liver microsomes are subcellular fractions that are easy to prepare and use, making them a cost-effective choice for early-stage drug discovery.[7]
Experimental Workflow:
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard (for analytical normalization).
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Hepatocyte Stability Assay
Considered the "gold standard" for in vitro metabolism studies, the hepatocyte stability assay utilizes intact liver cells.[13] This model has the advantage of containing the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, providing a more comprehensive picture of a compound's metabolic fate.[5]
Experimental Workflow:
Caption: Workflow for the hepatocyte stability assay.
Step-by-Step Methodology:
-
Preparation of Hepatocytes:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E with supplements).
-
Determine cell viability and concentration using a method such as trypan blue exclusion.
-
Adjust the cell density to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL).
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension.
-
Add the test compound (final concentration of 1 µM) to initiate the incubation.
-
Incubate the plate at 37°C in a humidified incubator, typically with gentle shaking to keep the cells in suspension.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot from each well.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance.
-
The intrinsic clearance is typically expressed as µL/min/10⁶ cells.
-
Conclusion and Future Outlook
The strategic incorporation of 2-azaspiro[3.3]heptane derivatives represents a powerful tactic in the medicinal chemist's toolkit for designing drug candidates with enhanced metabolic stability and improved overall ADME properties.[4][5] The inherent three-dimensionality and rigidity of this scaffold can effectively mitigate common metabolic liabilities associated with more traditional, flexible heterocycles.[2][7] However, as the provided data illustrates, the benefits of this scaffold are not universal and are highly dependent on the specific molecular context.
Therefore, a robust and iterative design-test-analyze cycle is crucial. The experimental protocols detailed in this guide provide a reliable framework for generating the high-quality, comparative data needed to make informed decisions and to unlock the full potential of the 2-azaspiro[3.3]heptane scaffold in the development of the next generation of therapeutics.
References
- Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
- Creative Biolabs. Metabolic Stability Assay.
- Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
- Kirichok, A. A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate.
- Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]Heptane as a Bioisostere of Piperidine.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate.
- Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
- Domainex. Hepatocyte Stability Assay.
- Creative Bioarray. In Vitro Metabolic Stability.
- Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1435-1441.
- Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69.
- Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Kirichok, A. A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate.
- ChemRxiv. (2024). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
- Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
- Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate.
- Varela, J. A., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618.
- Kumar, P., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.
- Burkhard, J. A., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-69.
- Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Physicochemical Properties of Azaspiro[3.3]heptane Analogs
Introduction: The Strategic Rise of Azaspiro[3.3]heptane Scaffolds
In modern medicinal chemistry, the quest for novel chemical matter with superior drug-like properties is relentless. The over-saturation of "flat," aromatic compounds in discovery pipelines has driven a push towards molecules with greater three-dimensionality. Azaspiro[3.3]heptanes have emerged as a premier class of saturated heterocyclic scaffolds, offering a rigid and structurally unique alternative to commonly used motifs like piperidine, piperazine, and morpholine.[1][2]
Initially proposed as bioisosteres—substituents with similar steric and electronic features—azaspiro[3.3]heptanes have demonstrated the ability to profoundly modulate key physicochemical properties.[3][4] Their rigid, spirocyclic framework, composed of two fused four-membered rings, provides well-defined exit vectors for substituents, allowing for precise exploration of chemical space.[5][6] More importantly, this structural feature often imparts significant advantages, including enhanced aqueous solubility, improved metabolic stability, and a nuanced influence on lipophilicity and basicity.[5][7]
This guide provides a comparative analysis of the key physicochemical properties of 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane analogs against the benchmark piperidine. We will delve into the experimental methodologies used to determine these properties, present comparative data, and explain the underlying structure-property relationships that drug discovery professionals can leverage for rational drug design.
Basicity (pKa): The Anchor of In Vivo Behavior
A molecule's basicity, quantified by its pKa, is a critical determinant of its behavior in a biological system. It governs the ionization state at physiological pH (7.4), which in turn dictates aqueous solubility, membrane permeability, and the potential for ionic interactions with the biological target. For nitrogenous bases, a higher pKa indicates a stronger base, meaning it will be predominantly protonated (charged) at pH 7.4.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is the gold-standard method for accurately measuring pKa. The causality behind this choice lies in its direct measurement of protonation events as a function of pH.
Methodology:
-
Sample Preparation: A precise amount of the compound (typically 1-3 mg) is dissolved in a co-solvent system (e.g., methanol/water) to ensure complete solubilization of both the neutral and ionized forms.
-
Titration: The solution is titrated with a standardized solution of hydrochloric acid (HCl) to fully protonate the basic nitrogen.
-
Back-Titration: A standardized solution of potassium hydroxide (KOH) is then added in small, precise increments.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of KOH.
-
Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point, where the concentrations of the protonated (BH+) and neutral (B) forms are equal. Sophisticated software is used to calculate the pKa from the potentiometric data, often correcting for the effects of the co-solvent to determine the aqueous pKa.
This protocol is self-validating as it relies on fundamental chemical principles and can be calibrated with compounds of known pKa values.
Caption: Workflow for pKa determination via potentiometric titration.
Comparative Data: pKa
The introduction of the spiro[3.3]heptane core significantly influences the nitrogen's basicity compared to the piperidine standard.
| Compound | Structure | Experimental pKa[8] |
| Piperidine Analog (A) | 10.6 | |
| 2-Azaspiro[3.3]heptane Analog (B) | 10.7 | |
| 1-Azaspiro[3.3]heptane Analog (C) | 10.6 |
Data is for the hydrochloride salts of representative N-aryl derivatives.
Analysis: The pKa values for the 1-aza and 2-azaspiro[3.3]heptane analogs are remarkably similar to the corresponding piperidine analog.[8] This suggests that from a basicity standpoint, these scaffolds are excellent bioisosteres for piperidine, maintaining the crucial protonation state at physiological pH. The rigid, strained ring system of the spirocycle does not dramatically alter the electron density at the nitrogen atom compared to the flexible chair conformation of piperidine.
Lipophilicity (logP & logD): A Counterintuitive Twist
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount property influencing absorption, distribution, and metabolism. It is typically measured as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH, which accounts for both neutral and ionized forms.
A fascinating and somewhat counterintuitive phenomenon is observed with azaspiro[3.3]heptanes: despite the net addition of a carbon atom relative to a piperidine, the logD at pH 7.4 is often lower.[9] This effect is a direct consequence of the increased basicity discussed earlier. A higher pKa leads to a greater proportion of the compound existing in its charged, more water-soluble form at pH 7.4, thereby reducing its partitioning into the organic phase and lowering the measured logD.
Experimental Protocol: Shake-Flask Method for logD Determination
The shake-flask method is a traditional and reliable technique for measuring lipophilicity.
Methodology:
-
System Preparation: A two-phase system is prepared using n-octanol (as the lipid phase mimic) and a phosphate buffer at pH 7.4 (as the aqueous phase mimic). The two phases are pre-saturated with each other.
-
Compound Addition: A known amount of the test compound is added to the system.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is accurately measured, typically by UV-Vis spectroscopy or LC-MS.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
Caption: Workflow for logD determination via the shake-flask method.
Comparative Data: Lipophilicity
| Compound | Structure | clogP (Calculated)[8] | Experimental logD (pH 7.4)[8] |
| Piperidine Analog (A) | 3.5 | 3.2 | |
| 2-Azaspiro[3.3]heptane Analog (B) | 3.5 | 3.0 | |
| 1-Azaspiro[3.3]heptane Analog (C) | 3.5 | 3.0 |
Analysis: While the calculated logP (clogP) for the neutral molecules is identical, the experimentally measured logD at pH 7.4 is lower for both azaspiro[3.3]heptane analogs compared to the piperidine analog.[8] This reduction of 0.2 log units is a meaningful change in drug discovery and exemplifies the "lower lipophilicity by adding carbon" phenomenon.[9] This property modulation is highly desirable for mitigating metabolism and toxicity issues often associated with high lipophilicity.
Aqueous Solubility
Aqueous solubility is fundamental for drug absorption and formulation. Poor solubility is a major hurdle in drug development. The rigid, three-dimensional nature of the azaspiro[3.3]heptane scaffold can disrupt crystal lattice packing compared to flatter molecules, which can lead to improved solubility.
Experimental Protocol: Kinetic Solubility Assay
Kinetic solubility assays are high-throughput methods used in early discovery to estimate solubility from a DMSO stock solution.
Methodology:
-
Stock Solution: A concentrated stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).
-
Dilution: A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Incubation & Shaking: The solution is incubated and shaken for a defined period (e.g., 1-2 hours) to allow for precipitation of the excess compound.
-
Filtration: The solution is filtered to remove any precipitated solid.
-
Quantification: The concentration of the compound remaining in the filtrate is determined, typically by LC-MS or UV-Vis spectroscopy. This concentration represents the kinetic solubility.
Caption: Workflow for kinetic aqueous solubility measurement.
Comparative Data: Aqueous Solubility
| Compound | Structure | Kinetic Solubility (pH 7.4, µM)[8] |
| Piperidine Analog (A) | 150 | |
| 2-Azaspiro[3.3]heptane Analog (B) | 190 | |
| 1-Azaspiro[3.3]heptane Analog (C) | 210 |
Analysis: The azaspiro[3.3]heptane analogs exhibit superior aqueous solubility compared to the piperidine counterpart.[8] The 1-azaspiro[3.3]heptane analog, in particular, shows a notable improvement. This enhancement is attributed to the rigid, 3D-scaffold which can lead to less efficient crystal packing and a higher free energy of the solid state, thereby favoring dissolution. This is a significant advantage, as improving solubility can directly enhance a compound's potential for oral bioavailability.
Metabolic Stability
Metabolic stability, or the resistance of a compound to biotransformation by metabolic enzymes (e.g., Cytochrome P450s), is a key factor in determining a drug's half-life and overall exposure. Saturated rings like piperidine are often susceptible to oxidation at carbons alpha to the nitrogen atom. The unique structure of azaspiro[3.3]heptanes can block these "metabolic soft spots."
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
HLM assays are the industry-standard in vitro method for assessing metabolic stability.
Methodology:
-
Incubation Mixture: The test compound is added to a solution containing human liver microsomes (which contain the metabolic enzymes) and a phosphate buffer.
-
Initiation: The metabolic reaction is initiated by adding the cofactor NADPH, which is required for the function of most P450 enzymes.
-
Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) that precipitates the microsomal proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Caption: Workflow for a human liver microsome (HLM) stability assay.
Comparative Data: Metabolic Stability
| Compound | Structure | Half-life (t½, min)[8] | Intrinsic Clearance (CLint, µL/min/mg)[8] |
| Piperidine Analog (A) | 25 | 27.7 | |
| 2-Azaspiro[3.3]heptane Analog (B) | 40 | 17.3 | |
| 1-Azaspiro[3.3]heptane Analog (C) | >60 | <11.6 |
Analysis: The metabolic stability data clearly highlights a key advantage of the azaspiro[3.3]heptane core. Both analogs show significantly improved stability compared to the piperidine derivative, with the 1-azaspiro[3.3]heptane analog being exceptionally stable.[8] The quaternary spirocyclic carbon atom adjacent to the nitrogen in the 1-aza isomer effectively shields the molecule from oxidative metabolism, leading to a longer half-life and lower intrinsic clearance. This increased metabolic stability can translate directly to improved pharmacokinetic profiles in vivo.
Conclusion: A Strategic Tool for Multiparameter Optimization
Azaspiro[3.3]heptane analogs represent more than just novel bioisosteres; they are powerful tools for multiparameter optimization in drug discovery. As demonstrated, their incorporation can lead to a cascade of beneficial property changes:
-
Maintained Basicity: They effectively mimic the pKa of traditional saturated heterocycles.
-
Reduced Lipophilicity: They can lower logD, helping to mitigate off-target effects and improve safety profiles.[9]
-
Enhanced Solubility: Their rigid 3D structure often improves aqueous solubility, a critical factor for bioavailability.[5][6]
-
Improved Metabolic Stability: The spirocyclic core can block common sites of metabolism, leading to better pharmacokinetic properties.[1][7]
While not a universal solution—the rigid geometry may not be suitable for all targets[9]—the strategic replacement of piperidines and piperazines with azaspiro[3.3]heptane scaffolds offers a compelling and validated approach to overcoming common drug discovery challenges. This guide provides the foundational data and experimental context for scientists to make informed decisions when deploying these valuable building blocks in their research programs.
References
-
1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Scilit. [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Publications. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Wiley Online Library. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]
-
2-Azaspiro(3.3)heptane. PubChem. [Link]
-
Experimental and predicted pKa, log P and solubility of the study compounds. ResearchGate. [Link]
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Sci-Hub. [Link]
-
1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. ResearchGate. [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
-
Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]
-
Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class | Request PDF. ResearchGate. [Link]
-
Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. PubMed. [Link]
Sources
- 1. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scilit.com [scilit.com]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. researchgate.net [researchgate.net]
- 9. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate and its Derivatives: Guiding Principles for Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The azaspiro[3.3]heptane motif has emerged as a particularly valuable building block, serving as a bioisosteric replacement for commonly used saturated heterocycles like piperidine.[1][2][3] Its rigid, spirocyclic nature provides a well-defined orientation for substituents, influencing pharmacokinetic and pharmacodynamic properties. This guide presents a comprehensive X-ray crystallographic analysis of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate, offering a comparative perspective with its derivatives to inform rational drug design.
The Azaspiro[3.3]heptane Core: A Scaffold of Interest
The strategic advantage of azaspiro[3.3]heptanes lies in their ability to project substituents into distinct vectors in three-dimensional space. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, these scaffolds have been shown to improve physicochemical properties such as aqueous solubility and metabolic stability, key considerations in drug development.[4] The tosyl-protected variant, this compound, serves as a versatile intermediate for the synthesis of a diverse range of functionalized analogues.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the precise three-dimensional structure of these derivatives is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps, emphasizing the rationale behind each experimental choice.
1. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality for diffraction analysis.
-
Methodology: Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/pentane) at room temperature is a common and effective technique. The choice of solvents is critical; a solvent in which the compound is moderately soluble, paired with a less polar "anti-solvent" in which it is poorly soluble, often yields the best results. This controlled precipitation allows for the ordered arrangement of molecules into a crystal lattice.
2. Data Collection:
-
Objective: To measure the intensities of the X-rays diffracted by the crystal.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is employed.
-
Procedure: A suitable crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) using a stream of nitrogen gas. This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and more precise structural data. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the unit cell and refine their positions and thermal parameters.
-
Software: Specialized software packages (e.g., SHELXT for structure solution and SHELXL for refinement) are used to process the diffraction data.
-
Process: The initial positions of the atoms are determined from the diffraction pattern using direct methods or Patterson synthesis. These positions are then refined against the experimental data to minimize the difference between the observed and calculated structure factors. This iterative process yields a final, highly accurate model of the molecular structure.
Visualizing the Workflow
Caption: Workflow for single-crystal X-ray crystallographic analysis.
Comparative Structural Analysis
While a specific public crystal structure for this compound is not available, a comparative analysis with structurally related derivatives from the literature provides valuable insights into the conformational properties of this scaffold.
| Compound | Key Structural Features | Reference |
| A 1,6-substituted azaspiro[3.3]heptane derivative | Exhibits marked ring puckering in the azetidine ring. The four-membered heterocycles are otherwise essentially flat. | [2] |
| A C3-functionalized angular spirocyclic oxetane | The azetidine ring is puckered. The arene and oxetane oxygen are on the same side of the plane defined by the azetidine. | [4] |
| A differentially protected trifunctional scaffold | The tosyl group is positioned on the same side as the nitrogen of the adjacent ring, leading to the aromatic rings pointing in the same hemisphere. | [4] |
The analysis of these related structures reveals a consistent theme: the azetidine ring within the spiro[3.3]heptane system often exhibits a degree of puckering.[2][4] This deviation from planarity is a critical feature that influences the spatial orientation of substituents. In the case of this compound, the bulky isopropyl ester groups at the C6 position and the tosyl group on the nitrogen atom are expected to play a significant role in dictating the overall conformation.
The tosyl group, with its large aromatic ring, can exert considerable steric influence. As observed in a related trifunctional scaffold, the tosyl group's orientation relative to the adjacent ring can direct other substituents.[4] For our target molecule, this could lead to a conformation where the tosyl group and the diisopropyl dicarboxylate moiety adopt a pseudo-equatorial or pseudo-axial arrangement to minimize steric hindrance.
Molecular Relationships and Bioisosterism
Caption: Azaspiro[3.3]heptane as a bioisostere of piperidine.
The azaspiro[3.3]heptane core is frequently employed as a bioisostere for the piperidine ring, a common motif in many approved drugs.[3][5] However, the spirocyclic system offers a more defined and rigid structure compared to the flexible chair and boat conformations of piperidine. This rigidity can be advantageous in locking in a bioactive conformation, potentially leading to increased potency and reduced off-target effects. Furthermore, azaspiro[3.3]heptanes have been shown to be viable alternatives to 1,3-heteroatom-substituted cyclohexanes, which can suffer from instability.[1][2]
Conclusion
The X-ray crystallographic analysis of this compound and its derivatives provides a foundational understanding of the conformational preferences of this important medicinal chemistry scaffold. The inherent puckering of the azetidine ring and the steric influence of substituents are key determinants of the three-dimensional structure. By leveraging this detailed structural information, researchers can engage in more informed, structure-based drug design, ultimately accelerating the development of novel therapeutics with improved efficacy and safety profiles. The principles and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals working with this promising class of molecules.
References
-
Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic letters, 12(9), 1944–1947. [Link]
-
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947. [Link]
-
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69. [Link]
-
Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]
-
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuesters, G. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(2), 515–521. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Oxa-6-azaspiro[3.3]heptane | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Oxa-1-azaspiro[3.3]heptane hemioxalate, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but critically, through to their final disposal. This guide provides a comprehensive, principles-based approach to the proper disposal of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate (CAS RN: 1237542-10-7). Given the compound's status as a specialized research chemical, detailed public disposal data is scarce. Therefore, we will proceed based on a structural hazard assessment and established best practices for managing hazardous laboratory waste.
The foundational principle is one of caution: every novel or uncharacterized compound must be treated as hazardous waste .[1][2] This ensures the protection of personnel, the integrity of our facilities, and environmental stewardship.
Chemical Profile and Hazard Assessment
Understanding the molecule's structure is paramount to predicting its potential hazards and designing a safe disposal pathway. This compound is a complex organic molecule whose potential hazards are derived from its distinct functional groups.
| Property | Information | Source |
| CAS Number | 1237542-10-7 | |
| Molecular Formula | C21H29NO6S | |
| Known Hazard Statements | H302, H315, H319, H332 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled) | |
| Physical Form | Likely a solid at room temperature. |
Structural Analysis of Potential Hazards:
-
Tosyl Group (p-Toluenesulfonyl) : Tosylates are excellent leaving groups, which speaks to their inherent reactivity.[3][4] While useful in synthesis, this reactivity requires caution. Tosylated compounds can be thermally unstable; an explosion has been reported during the vacuum distillation of a different tosylated compound, highlighting the risk of decomposition under heat.[5] Therefore, this compound should not be subjected to high temperatures during disposal procedures.
-
Azaspiro[3.3]heptane Core : This is a strained spirocyclic system.[6][7] Such structures are of great interest in modern drug discovery for their rigid, three-dimensional conformations.[8][9] While the core itself is relatively robust, strained rings can undergo energetic decomposition under certain conditions (e.g., strong oxidizing agents, high heat).
-
Diisopropyl Dicarboxylate Esters : The ester functional groups are generally stable but can be hydrolyzed by strong acids or bases. This is a key consideration for waste segregation to prevent unintended reactions in the waste container.
Core Disposal Directive: Segregation and Containment
The proper management of this compound hinges on two core directives: meticulous segregation and secure containment. Disposal into sanitary sewers or regular trash is strictly prohibited.[10][11] All waste containing this compound must be collected as regulated hazardous chemical waste.
The Satellite Accumulation Area (SAA)
Federal and state regulations require that chemical waste be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[12][13] This area must be under the control of laboratory personnel. Key requirements for an SAA include:
-
Location : At or near the process that generates the waste.[12]
-
Labeling : All waste containers must be properly labeled the moment waste is first added.[12]
-
Containment : Liquid waste containers must be kept in secondary containment to capture any potential leaks.[10]
-
Closure : Waste containers must be kept securely closed at all times, except when adding waste.[10][14]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for handling the waste from the moment of generation to its final pickup by Environmental Health & Safety (EHS) personnel.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Given the compound's hazard profile, the following minimum PPE is required when handling the waste:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).
-
Body Protection : A standard laboratory coat.[15]
Step 2: Waste Segregation
Proper segregation is the most critical step to prevent dangerous reactions within the waste container. The following workflow must be followed.
Caption: Waste Segregation Decision Workflow.
Step 3: Container Selection and Labeling
-
Select a Compatible Container : Use a sturdy, leak-proof container that is chemically compatible with the waste. High-density polyethylene (HDPE) carboys are preferred for liquids, while wide-mouth plastic or glass jars are suitable for solid waste.[10][12]
-
Apply a Hazardous Waste Label : The moment the first drop of waste enters the container, it must be labeled.[12] Your institution's EHS department will provide official labels. The label must include:
-
The words "HAZARDOUS WASTE" .[14]
-
Full Chemical Name(s) : Write out "this compound" and the names of any solvents. Do not use abbreviations or chemical formulas.[14]
-
Percentage Composition : Estimate the percentages of all components, totaling 100%.
-
Hazard Identification : Check the boxes for "Toxic" and "Irritant."
-
Step 4: Accumulation and Storage
Store the labeled, closed container in your designated SAA. Liquid waste containers must be placed inside a larger, chemically resistant tub or tray (secondary containment) that can hold the entire volume of the container in case of a leak.[10]
Step 5: Requesting Disposal
Once the waste container is nearly full (about 90%), contact your institution's EHS department to schedule a waste pickup.[14] Do not overfill containers. EHS is responsible for the transport and final disposal of the waste in compliance with all regulations.[12]
Decontamination and Empty Container Disposal
Properly cleaning contaminated glassware and disposing of the empty stock bottle is a crucial final step.
Protocol for Decontaminating Glassware:
-
Initial Rinse : Perform an initial rinse with a suitable solvent (e.g., acetone). This first rinseate is contaminated and must be collected as hazardous waste in the appropriate liquid waste stream (see Step 2).[10]
-
Subsequent Cleaning : After the initial hazardous rinse, the glassware can be washed using standard laboratory procedures.
Protocol for Empty Stock Bottle Disposal:
An "empty" container that held a hazardous chemical is still regulated.
-
Thoroughly Empty : Ensure that all possible material has been removed from the original container. If a solid residue remains that cannot be removed, the container itself must be disposed of as solid hazardous waste.[10]
-
Triple Rinse : If the container can be thoroughly emptied, it must be triple-rinsed.[11]
-
Add a small amount of a suitable solvent (like acetone or ethanol) to the container, close it, and shake well.
-
Pour this first rinseate into your hazardous waste container. This rinseate is considered hazardous waste .[10]
-
Repeat the rinse two more times. For a standard toxic chemical, the second and third rinses can typically be discarded down the drain with copious amounts of water, but check your local institutional policy.
-
-
Deface the Label : Completely remove or obliterate the original manufacturer's label to prevent confusion.[10]
-
Final Disposal : Dispose of the rinsed, air-dried, and defaced container in the appropriate receptacle for broken glass or solid waste, as per your facility's guidelines.[10]
Emergency Procedure: Spill Management
In the event of a small, manageable spill, laboratory personnel should take the following immediate actions:
-
Alert Personnel : Notify colleagues in the immediate area.
-
Isolate the Area : Prevent others from entering the spill zone.
-
Assess the Hazard : If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's emergency EHS number immediately.
-
Don PPE : Wear the appropriate PPE as described in Section 3.
-
Contain and Absorb : Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad), starting from the outside and working inward.
-
Collect Waste : Carefully scoop the absorbed material and any contaminated debris into a designated bag or container.
-
Dispose of Cleanup Materials : All materials used for spill cleanup must be treated as hazardous waste.[11] Label the container as "Solid Hazardous Waste" with the name of the spilled chemical and "spill debris."
By adhering to this structured and cautious approach, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and professional responsibility.
References
-
Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Hazardous Waste Management in the Laboratory . Lab Manager. [Link]
-
Chemical Safety in Labs: Handling and Storage . YOUTH Clean Tech. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Synthesis of substituted 1‐azaspiro[3.3]heptanes . ResearchGate. [Link]
-
Pharmaceutical Waste . University of Delaware Environmental Health & Safety. [Link]
-
This compound . BU CyberSec Lab. [Link]
-
Problems with synthesis of Benzyl tosylate (decomposition) . Reddit r/Chempros. [Link]
-
Mesylates and Tosylates with Practice Problems . Chemistry Steps. [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist . ACS Publications. [Link]
-
This compound, 95% Purity . CP Lab Safety. [Link]
-
Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper . Tetrahedron. [Link]
-
2-azaspiro[3.3]heptane as bioisoster of piperidine . ResearchGate. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes . ChemRxiv. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]
-
Tosylates And Mesylates . Master Organic Chemistry. [Link]
-
Proper disposal of chemicals . Sciencemadness Wiki. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates . MDPI. [Link]
-
Explosion in a chemistry research lab using distillation for final purification of tosylated compound . UC Irvine Environmental Health & Safety. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design . French-Ukrainian Journal of Chemistry. [Link]
-
Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management . Stericycle. [Link]
-
How to Work with Thiols-General SOP . University of Rochester Department of Chemistry. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
-
Working with Hazardous Chemicals . Organic Syntheses. [Link]
-
Spiro Compounds - Synthesis and Applications . Wiley Online Library. [Link]
-
Spiro compound . Wikipedia. [Link]
-
2-Azaspiro(3.3)heptane . PubChem. [Link]
Sources
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fujc.pp.ua [fujc.pp.ua]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. research.columbia.edu [research.columbia.edu]
- 15. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Personal protective equipment for handling Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
Operational and Safety Guide: Handling Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative compounds are handled with the utmost safety and efficacy. This guide moves beyond a simple checklist to provide a comprehensive operational plan for this compound (CAS No. 1237542-10-7), grounding every recommendation in established safety principles and the known hazard profile of its constituent chemical groups.
Section 1: Hazard Assessment and Profile
While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not extensively published, a reliable hazard assessment can be synthesized by examining its structural components and available supplier safety data. The molecule incorporates a tosyl group, an azaspiro[3.3]heptane core, and diisopropyl dicarboxylate esters.
Based on available data, the following hazards are identified:
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2] |
The structural motif of the azaspiro[3.3]heptane is known to be a strained ring system, which can imply reactivity.[3] Furthermore, related compounds like diisopropyl azodicarboxylate are suspected of causing cancer and may cause organ damage through prolonged exposure. Therefore, a cautious approach is mandated.
Section 2: The Hierarchy of Controls: A Foundational Safety Principle
Effective laboratory safety does not begin with gloves and goggles; it begins with a systematic approach to risk mitigation. Personal Protective Equipment (PPE) is the final, essential barrier between you and a potential hazard. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential in the first place.
Caption: Figure 1. The Hierarchy of Controls prioritizes risk mitigation strategies.
All handling of this compound, from weighing to disposal, must be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation risk.[4][5]
Section 3: Personal Protective Equipment (PPE) Protocol
Given the identified hazards (skin, eye, and respiratory irritation; potential for harm if swallowed or inhaled), a comprehensive PPE protocol is mandatory.
1. Hand Protection:
-
Requirement: Wear two pairs of powder-free nitrile gloves (double-gloving).[6][7] The outer glove should have an extended cuff that covers the sleeve of the lab coat.
-
Causality: The compound causes skin irritation.[2] Double-gloving provides redundant protection against tears and minimizes contamination when removing the outer pair. Powder-free gloves are essential to prevent the powder from aerosolizing and carrying hazardous compounds.[7] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[7]
2. Eye and Face Protection:
-
Requirement: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. However, for procedures involving potential splashes (e.g., dissolving, transferring solutions), chemical splash goggles are required.[4][6] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.
-
Causality: The compound is a serious eye irritant.[2] Standard safety glasses do not protect from splashes originating from the side, above, or below. Goggles provide a seal around the eyes, offering superior protection.
3. Body Protection:
-
Requirement: A flame-resistant laboratory coat with long sleeves and tight-fitting knit cuffs is mandatory.[6] For large-scale operations, a disposable, polyethylene-coated gown that closes in the back should be worn over the lab coat.[8]
-
Causality: The lab coat protects the skin on the arms and body from accidental contact. Tight cuffs prevent chemicals from entering the sleeve.[6] For compounds with significant hazards, disposable gowns prevent the cross-contamination of personal clothing and the laboratory environment.
4. Respiratory Protection:
-
Requirement: When working within a properly functioning chemical fume hood, respiratory protection is typically not required. However, if you are weighing the solid powder outside of a ventilated enclosure (not recommended) or there is a risk of aerosol generation that cannot be controlled by engineering methods, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is necessary.
-
Causality: The compound is harmful if inhaled and may cause respiratory irritation.[2] The fume hood is the primary engineering control. A respirator serves as a necessary backup or primary protection if engineering controls are insufficient or unavailable.
Section 4: Safe Handling and Operations Plan
This workflow minimizes exposure at each stage of a typical experimental procedure.
Caption: Figure 2. A generalized workflow for safely handling the target compound.
Step 1: Weighing the Solid Compound
-
Don all required PPE as described in Section 3.
-
Perform the weighing process inside a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid to a tared container. Avoid creating dust.
-
If any solid is spilled, decontaminate the area immediately (see Section 5).
-
Close the primary container tightly before removing it from the hood.
Step 2: Preparing Solutions
-
In a fume hood, add the weighed solid to the reaction vessel.
-
Slowly add the desired solvent to the solid with stirring. Adding the solid to the solvent can increase the risk of splashing.
-
Ensure the vessel is properly secured and labeled.
Section 5: Emergency Procedures & Decontamination
1. Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and gloves.[4]
-
Seek immediate medical attention.
2. Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR.
-
Seek immediate medical attention.
4. Spill Cleanup:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wearing full PPE (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.[9]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
Section 6: Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused or contaminated solid compound in a clearly labeled, sealed container.
-
Liquid Waste: Collect reaction mixtures and waste solvents in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[10]
-
Contaminated Materials: Used gloves, absorbent pads, weighing paper, and other disposable materials must be placed in a sealed bag or container labeled as hazardous waste.[9][11]
-
Disposal Method: All waste must be disposed of through a licensed environmental waste management company.[10] Dissolving the material in a combustible solvent for incineration in a facility equipped with an afterburner and scrubber is a common and effective method for tosyl-containing compounds.[9][10] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[11]
By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research workflows, ensuring both scientific integrity and personal safety.
References
-
This compound - Safety Information. BU CyberSec Lab (Vendor Aggregator). [Link]
-
Spiro[3.3]heptane-2,6-dicarboxylic acid - Safety and Hazards. PubChem, National Center for Biotechnology Information. [Link]
-
Organic Syntheses Procedure: Potassium Thiotosylate. Organic Syntheses. [Link]
-
Organic Syntheses Procedure: General Handling of Hazardous Materials. Organic Syntheses. [Link]
-
Procedure of tosylation of p-aminochlorobenzene. ScienceMadness Discussion Forum. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
-
This compound, 95% Purity. CP Lab Safety. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety. [Link]
-
2-Azaspiro(3.3)heptane - Safety and Hazards. PubChem, National Center for Biotechnology Information. [Link]
-
Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. ResearchGate. [Link]
-
2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Spiro[3.3]heptane-2,6-dicarboxylic acid | C9H12O4 | CID 240836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pppmag.com [pppmag.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
